molecular formula C20H27N3O3S2 B12411105 Phaeosphaone D

Phaeosphaone D

Cat. No.: B12411105
M. Wt: 421.6 g/mol
InChI Key: MMJIEYVVWHZRDB-AHRSYUTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phaeosphaone D is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.
This compound has been reported in Phaeosphaeria fuckelii with data available.

Properties

Molecular Formula

C20H27N3O3S2

Molecular Weight

421.6 g/mol

IUPAC Name

(3S,6S)-3-[(R)-1H-indol-3-yl(methylsulfanyl)methyl]-3-methoxy-1-methyl-6-methylsulfanyl-6-propan-2-ylpiperazine-2,5-dione

InChI

InChI=1S/C20H27N3O3S2/c1-12(2)20(28-6)17(24)22-19(26-4,18(25)23(20)3)16(27-5)14-11-21-15-10-8-7-9-13(14)15/h7-12,16,21H,1-6H3,(H,22,24)/t16-,19-,20+/m1/s1

InChI Key

MMJIEYVVWHZRDB-AHRSYUTCSA-N

Isomeric SMILES

CC(C)[C@@]1(C(=O)N[C@](C(=O)N1C)([C@@H](C2=CNC3=CC=CC=C32)SC)OC)SC

Canonical SMILES

CC(C)C1(C(=O)NC(C(=O)N1C)(C(C2=CNC3=CC=CC=C32)SC)OC)SC

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to Novel Bioactive Compounds from Phaeosphaeria Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Phaeosphaeria has emerged as a prolific source of structurally diverse and biologically active secondary metabolites. These natural products exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, cytotoxic, and enzyme-inhibitory properties, making them promising candidates for drug discovery and development. This guide provides a comprehensive overview of the key bioactive compounds isolated from Phaeosphaeria species, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed for their isolation and characterization.

Chemical Diversity and Bioactivity of Compounds from Phaeosphaeria Species

Fungi of the genus Phaeosphaeria produce a rich array of secondary metabolites belonging to various chemical classes. These include polyketides, alkaloids, terpenoids, and peptides. The significant biological activities associated with these compounds underscore their potential as leads for novel therapeutics.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of prominent compounds isolated from various Phaeosphaeria species.

Table 1: Antimicrobial and Antifungal Activity of Bioactive Compounds from Phaeosphaeria Species

CompoundChemical ClassSource SpeciesTarget Organism(s)Bioactivity (MIC/MFC in µg/mL)Reference(s)
Phaeosphaeridiol ABenzenediolPhaeosphaeriaceae sp. SGSF723Xanthomonas spp.MIC: 31.25
PhaeosphenoneDimeric AnthraquinonePhaeosphaeria sp.Streptococcus pneumoniaeMIC: 8[1]
Candida albicansMIC: 8[1]
Gram-positive bacteriaMIC: 8-64[1]
CercosporamidePolyketidePhaeosphaeriaceae GV-1Candida tropicalisMIC & MFC: 15.6
PhaeofunginDepsipeptidePhaeosphaeria sp.Aspergillus fumigatusMIC: 8-16[2]
Trichophyton mentagrophytesMIC: 4[2]

Table 2: Cytotoxic Activity of Bioactive Compounds from Phaeosphaeria Species

CompoundChemical ClassSource SpeciesCell Line(s)Bioactivity (IC50)Reference(s)
Phaeosphaerins A-FPerylenequinonePhaeosphaeria sp.PC3, DU145, LNCaPSignificant cytotoxicity[2]
Hypocrellin APerylenequinonePhaeosphaeria sp.PC32.42 ± 0.13 µM[2]
DU1459.54 ± 0.27 µM[2]
LNCaP2.67 ± 0.27 µM[2]
K562 (with light)0.55 ± 0.03 µM[2]
K562 (without light)7.47 ± 0.37 µM[2]
SpartinoxidePolyketidePhaeosphaeria spartinaeAntitumor activity reportedNot specified[2]

Table 3: Enzyme Inhibitory Activity of Bioactive Compounds from Phaeosphaeria Species

CompoundChemical ClassSource SpeciesTarget EnzymeBioactivity (IC50)Reference(s)
SpartinoxidePolyketidePhaeosphaeria spartinaeHuman Leukocyte Elastase (HLE)6.5 µM[3]
Aspilactonol IFuranonePhaeosphaeria sp. LF5Acetylcholinesterase (AChE)6.26 µM[4]
De-O-methyldiaporthinIsocoumarinPhaeosphaeria sp. LF5Acetylcholinesterase (AChE)21.18 µM[4]
Phaeosphaeride ABicyclic CompoundPhaeosphaeria avenariaSTAT3/DNA Binding0.61 mM[5]

Experimental Protocols

The isolation and characterization of novel bioactive compounds from Phaeosphaeria species involve a series of systematic experimental procedures.

Fungal Cultivation and Fermentation

The production of secondary metabolites is highly dependent on the cultivation conditions.

  • Strain Isolation and Maintenance: Phaeosphaeria species are often isolated from various environmental sources, including terrestrial and marine plants, and soil. Pure cultures are maintained on appropriate solid media, such as Potato Dextrose Agar (PDA), at a suitable temperature (typically 25-28°C).

  • Fermentation: For large-scale production of bioactive compounds, the fungal strain is typically cultured in a suitable liquid or solid substrate fermentation medium.

    • Liquid Fermentation: The fungus is grown in flasks containing a liquid medium, such as Potato Dextrose Broth (PDB), with shaking to ensure aeration.

    • Solid Substrate Fermentation: The fungus is cultured on a solid substrate, such as rice or wheat, which is moistened with a nutrient solution. This static cultivation is often carried out for several weeks to allow for sufficient production of secondary metabolites.

Extraction of Bioactive Compounds

Following fermentation, the fungal biomass and the culture medium are harvested for the extraction of bioactive compounds.

  • Solvent Extraction: The fungal biomass and/or the culture filtrate are extracted with an organic solvent, typically ethyl acetate, dichloromethane, or methanol. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

Chromatographic Purification

The separation and purification of individual bioactive compounds from the crude extract are achieved through various chromatographic techniques.

  • Column Chromatography: The extract is first fractionated by column chromatography using a stationary phase such as silica gel or Sephadex LH-20. The mobile phase consists of a gradient of solvents with increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by preparative or semi-preparative HPLC, often using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of methanol and water).

Structure Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule and to establish its stereochemistry.

Bioassays

The biological activity of the purified compounds is evaluated using a variety of in vitro assays.

  • Antimicrobial Assays: The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) are determined using broth microdilution methods against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity Assays: The half-maximal inhibitory concentration (IC50) is determined against various cancer cell lines using assays such as the MTT or SRB assay.

  • Enzyme Inhibition Assays: The inhibitory activity against specific enzymes, such as acetylcholinesterase or protein kinases, is measured using spectrophotometric or other appropriate methods.

Signaling Pathways and Mechanisms of Action

Several bioactive compounds from Phaeosphaeria have been shown to exert their effects by modulating specific cellular signaling pathways.

Cercosporamide and the Pkc1-Mediated Cell Wall Integrity Pathway

Cercosporamide has been identified as a selective inhibitor of the protein kinase C (Pkc1) in fungi.[6][7] Pkc1 is a key component of the cell wall integrity signaling pathway, which is essential for fungal cell survival and response to cell wall stress. Inhibition of Pkc1 disrupts the downstream MAP kinase cascade, leading to a compromised cell wall and ultimately cell lysis.

Pkc1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Wsc1 Wsc1/Mid2 Rho1_GDP Rho1-GDP Wsc1->Rho1_GDP Activates Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP GEF Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Slt2 Slt2 (MAPK) Mkk1_2->Slt2 Phosphorylates Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 Activates Cell_Wall_Synthesis Cell Wall Synthesis Genes Rlm1->Cell_Wall_Synthesis Induces Transcription Cercosporamide Cercosporamide Cercosporamide->Pkc1

Pkc1-mediated cell wall integrity pathway inhibited by Cercosporamide.
Phaeosphaeride A and the STAT3 Signaling Pathway

Phaeosphaeride A has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) signaling pathway.[5][8][9] STAT3 is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, STAT3 is constitutively activated, leading to the upregulation of genes that promote tumor growth and metastasis. Phaeosphaeride A inhibits STAT3-dependent signaling, making it a potential candidate for cancer therapy.[8][9] It is suggested that Phaeosphaeride A and its analogs may act as upstream inhibitors of a kinase in the STAT signaling pathway.[10]

STAT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Target_Genes Target Genes (Proliferation, Survival) STAT3_dimer->Target_Genes Induces Transcription STAT3_dimer->Target_Genes Translocation Phaeosphaeride_A Phaeosphaeride A Phaeosphaeride_A->JAK Inhibits upstream kinase

STAT3 signaling pathway and the inhibitory action of Phaeosphaeride A.

Conclusion and Future Perspectives

The genus Phaeosphaeria represents a rich and still largely untapped source of novel bioactive compounds with significant therapeutic potential. The diverse chemical scaffolds and potent biological activities of these fungal metabolites make them attractive starting points for the development of new drugs. Future research should focus on the continued exploration of the chemical diversity within this genus, the elucidation of the mechanisms of action of these compounds, and the optimization of their pharmacological properties through medicinal chemistry approaches. Furthermore, a deeper understanding of the biosynthesis of these compounds could open up avenues for their sustainable production through metabolic engineering.

References

A Technical Guide to the Isolation and Discovery of Pyranone Derivatives from Endophytic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the methodologies for isolating and discovering pyranone derivatives from endophytic fungi, a promising source of novel bioactive compounds. It details the experimental workflow, from fungal fermentation to compound identification, and presents quantitative data on the bioactivity of selected pyranone derivatives.

Introduction

Endophytic fungi, which reside within the tissues of living plants, are a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these are pyranone derivatives, a class of polyketides that have demonstrated a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[2][3][4] The exploration of endophytic fungi for novel pyranones represents a significant avenue for the discovery of new therapeutic lead compounds. This guide outlines the key experimental protocols involved in this discovery process.

Experimental Workflow for Isolation and Discovery

The process of isolating and identifying pyranone derivatives from endophytic fungi follows a systematic workflow. This multi-step procedure begins with the fermentation of the fungus, followed by extraction of secondary metabolites, chromatographic separation and purification, and finally, structural elucidation of the isolated compounds. Bioassays may be integrated at various stages to guide the purification of active compounds.

experimental_workflow cluster_collection Fungal Isolation & Fermentation cluster_extraction Extraction & Fractionation cluster_purification Purification & Isolation cluster_identification Structure Elucidation & Bioassay fungal_isolation Isolation of Endophytic Fungus (from host plant tissue) fermentation Fungal Fermentation (Solid or Liquid Culture) fungal_isolation->fermentation Inoculation extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., VLC, Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions hplc Semi-preparative HPLC fractions->hplc pure_compounds Isolated Pure Compounds hplc->pure_compounds structure_elucidation Structural Analysis (NMR, HRESIMS, etc.) pure_compounds->structure_elucidation bioassays Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial) pure_compounds->bioassays identified_pyranone Identified Pyranone Derivative structure_elucidation->identified_pyranone bioassays->identified_pyranone Bioactivity Data

Caption: Generalized experimental workflow for the discovery of pyranone derivatives.

Detailed Experimental Protocols

Fungal Fermentation

The production of pyranone derivatives is highly dependent on the fungal strain and the culture conditions. Both solid-state and liquid-state fermentation can be employed.

  • Solid-State Fermentation: This method is commonly used for fungi like Phoma sp. and Aspergillus sp.[5][6]

    • Medium Preparation: A solid substrate, typically rice or corn, is autoclaved in flasks. For example, 80g of rice and 80mL of water containing 0.5% sea salt can be used per flask.[7]

    • Inoculation: The endophytic fungus is grown on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) to produce a sufficient amount of mycelium. Plugs of the agar culture are then transferred to the sterilized solid medium.

    • Incubation: The inoculated flasks are incubated under static conditions at a controlled temperature (typically 25-28°C) for a period of 2 to 4 weeks.[7]

  • Liquid-State Fermentation:

    • Seed Culture: A seed culture is prepared by inoculating the fungus into a liquid medium (e.g., Potato Dextrose Broth - PDB) and incubating for several days on a shaker.

    • Large-Scale Fermentation: The seed culture is then used to inoculate larger volumes of the liquid production medium.

    • Incubation: The large-scale culture is incubated on a shaker to ensure aeration and nutrient distribution.

Extraction of Secondary Metabolites

Following incubation, the secondary metabolites are extracted from the fungal biomass and the culture medium.

  • Harvesting: The entire fermented culture (solid substrate and mycelium, or liquid broth and mycelium) is harvested.

  • Solvent Extraction: The harvested material is repeatedly extracted with an organic solvent, most commonly ethyl acetate.[8] This is typically done by soaking the material in the solvent for 24-48 hours, followed by filtration. This process is usually repeated three times to ensure complete extraction.

  • Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract, containing a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the pyranone derivatives.

  • Initial Fractionation: The crude extract is often first fractionated using Vacuum Liquid Chromatography (VLC) or open column chromatography on silica gel.[6] A stepwise gradient of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate followed by chloroform-methanol) is used to elute the compounds, yielding several fractions.

  • Further Separation: The fractions are then subjected to further purification using techniques such as Sephadex LH-20 column chromatography.[7]

  • Final Purification: The final purification of the compounds is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water.[7]

Structure Elucidation

The chemical structure of the purified compounds is determined using a combination of spectroscopic methods.

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[3][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.[3][4][9]

  • Stereochemistry Determination: The absolute configuration of chiral centers is determined using techniques such as X-ray crystallography, analysis of NOESY correlations, or comparison of experimental and calculated Electronic Circular Dichroism (ECD) spectra.[3][4]

Quantitative Data of Selected Pyranone Derivatives

The following tables summarize the bioactivity and spectroscopic data for several pyranone derivatives isolated from endophytic fungi.

Table 1: Cytotoxic and Antimicrobial Activities of Fungal Pyranone Derivatives
Compound NameFungal SourceBioactivity TypeTargetIC₅₀ / MICReference
Talaroderxine CPolyphilus sieberiCytotoxicityKB-3-1 (human cervix carcinoma)0.04 µM[10]
CytotoxicityL929 (mouse fibroblast)1.8 µM[10]
CytotoxicityA549 (human lung carcinoma)1.9 µM[10]
AntimicrobialBacillus subtilis0.52 µg/mL[10]
AntimicrobialStaphylococcus aureus66.6 µg/mL[10]
Phomapyrone APhoma sp. YN02-P-3CytotoxicityHL-60 (human leukemia)34.62 µM[5][11]
Phomapyrone BPhoma sp. YN02-P-3CytotoxicityHL-60 (human leukemia)27.90 µM[5][11]
Rubrofusarin BAspergillus tubingensisAntimicrobialEscherichia coli1.95 µg/mL[12]
2-hydroxy-alternariolDiaporthe sp. CB10100Anti-inflammatoryNO production in RAW264.7 cellsSignificant reduction at 10 µM[13]
AlternariolDiaporthe sp. CB10100Anti-inflammatoryNO production in RAW264.7 cellsSignificant reduction at 10 µM[13]
Table 2: Spectroscopic Data for Newly Identified Pyranone Derivatives
Compound NameMolecular FormulaHRESIMS Data [M+H]⁺ or [M-H]⁻Key ¹H NMR Signals (δ in ppm)Key ¹³C NMR Signals (δ in ppm)Fungal SourceReference
Semitalaroderxine CC₁₈H₂₀O₅m/z 317.1386 [M+H]⁺6.47 (d), 6.31 (d), 4.58 (m), 3.86 (s)170.7, 162.6, 161.0, 160.7, 98.8, 79.3Polyphilus frankenii[3]
Diaporpyrone AC₁₀H₁₂O₄m/z 195.0655 [M-H]⁻5.86 (s), 5.30 (s), 3.76 (s), 2.18 (t)170.2, 168.3, 163.2, 98.1, 90.0, 56.6Diaporthe sp. CB10100[9]
Fallopiaxylarester AC₁₉H₂₆O₈m/z 405.1522 [M+Na]⁺6.22 (d), 5.56 (s), 4.35 (m), 3.87 (s)175.0, 169.9, 164.7, 162.9, 100.8, 77.2Xylaria sp. Z184[4]
Phomapyrone AC₁₇H₂₄O₆m/z 325.1646 [M+H]⁺6.18 (d), 5.76 (d), 4.22 (m), 3.75 (s)170.5, 168.9, 164.2, 161.8, 114.2, 109.8Phoma sp. YN02-P-3[5][11]

Conclusion

The isolation and discovery of pyranone derivatives from endophytic fungi is a meticulous process that requires a combination of microbiological, chemical, and analytical expertise. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers in natural product discovery and drug development. The structural diversity and potent bioactivities of these fungal metabolites underscore the importance of continued exploration of endophytic fungi as a source of novel therapeutic agents. The systematic application of the described workflow will undoubtedly lead to the discovery of new and valuable pyranone derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure Elucidation of New Fungal Polyketides

Fungal polyketides represent a vast and structurally diverse class of natural products, many of which possess potent biological activities, including antibiotic, antifungal, and anticancer properties.[1][2][3] The elucidation of their complex chemical structures is a critical step in the discovery and development of new therapeutic agents. This guide provides an in-depth overview of the modern techniques and workflows employed to isolate and characterize novel polyketides from fungal sources, integrating analytical chemistry, bioinformatics, and molecular biology.

Isolation and Purification of Fungal Polyketides

The initial step in the discovery of new fungal polyketides is the isolation of pure compounds from complex fungal extracts. This typically involves a multi-step process of extraction followed by various chromatographic techniques to separate the target molecules from other metabolites.

Extraction Techniques

The process begins with the cultivation of the fungus on a suitable medium, followed by extraction of the mycelium and/or the culture broth.[4][5] Common solvents for extraction include methanol, ethyl acetate, and dichloromethane, often used in succession to partition compounds based on polarity.[4][6] Pressurized liquid extraction (PLE) is a more recent technique that offers a faster and greener alternative to conventional solvent extraction.[7]

Chromatographic Purification

A combination of chromatographic methods is typically employed to purify individual polyketides from the crude extract. The choice of techniques depends on the chemical properties of the target compounds and the complexity of the mixture.

Table 1: Common Chromatographic Techniques for Fungal Polyketide Purification

Chromatographic TechniquePrinciple of SeparationTypical Application in Polyketide WorkflowReferences
Flash Column Chromatography Adsorption (Normal or Reversed-Phase)Initial fractionation of crude extracts.[4][6]
High-Performance Liquid Chromatography (HPLC) Adsorption (Normal or Reversed-Phase), Size ExclusionHigh-resolution separation of fractions from initial chromatography to yield pure compounds.[6][7]
Sephadex LH-20 Chromatography Size Exclusion and AdsorptionSeparation of compounds based on molecular size and polarity, often used for removing pigments and other impurities.[4][6]
Preparative Thin-Layer Chromatography (TLC) AdsorptionFinal purification of small quantities of compounds.[5]
Experimental Protocol: General Approach to Isolation and Purification
  • Cultivation and Extraction: The fungal strain is cultivated on a suitable solid or in a liquid medium. The fungal biomass and/or the culture broth are then extracted with organic solvents such as methanol or ethyl acetate.[4][8]

  • Initial Fractionation: The crude extract is subjected to flash column chromatography on silica gel or a reversed-phase C18 support, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or water-methanol) to yield several fractions.[4][6]

  • Further Purification: Fractions showing interesting activity or unique profiles on analytical TLC or HPLC are further purified using a combination of chromatographic techniques, such as Sephadex LH-20 column chromatography followed by preparative or semi-preparative HPLC.[4][6][8]

  • Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC-DAD (Diode Array Detector) or LC-MS.[7]

G cluster_0 Isolation and Purification Workflow A Fungal Cultivation B Extraction (e.g., with MeOH/EtOAc) A->B C Crude Extract B->C D Initial Fractionation (e.g., Flash Chromatography) C->D E Bioactive/Interesting Fractions D->E F Secondary Purification (e.g., Sephadex LH-20) E->F G Further Purification (e.g., Preparative HPLC) F->G H Pure Polyketide G->H

A general workflow for the isolation and purification of fungal polyketides.

Spectroscopic and Spectrometric Analysis for Structure Elucidation

Once a pure polyketide has been isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complete chemical structure of a novel compound. A suite of 1D and 2D NMR experiments is typically required.

  • 1D NMR:

    • ¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).[6]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish spin systems and connect adjacent protons.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms (¹H-¹³C).[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and piecing together the carbon skeleton.[6]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound, as well as its fragmentation patterns, which can aid in structure elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[6]

  • Tandem Mass Spectrometry (MS/MS): The compound is fragmented in the mass spectrometer, and the masses of the fragments are analyzed. This fragmentation pattern can provide clues about the substructures present in the molecule.

Experimental Protocol: NMR and MS Analysis
  • Sample Preparation: A small amount (typically 1-5 mg) of the purified polyketide is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

  • NMR Data Acquisition: A series of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) are performed on a high-field NMR spectrometer.

  • MS Data Acquisition: The molecular formula is determined by HRMS, often using techniques like ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization).[6] MS/MS data may also be acquired to aid in structural confirmation.

  • Data Analysis: The NMR and MS data are analyzed together to assemble the planar structure and determine the relative stereochemistry of the new polyketide.

Table 2: Example Spectroscopic Data for a Fungal Polyketide

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)Key HMBC CorrelationsKey COSY Correlations
1170.5-H-2, H-3-
275.24.50 (dd, 8.0, 4.0)C-1, C-3, C-4H-3
335.82.10 (m), 1.90 (m)C-1, C-2, C-4, C-5H-2, H-4
4130.15.80 (dt, 15.0, 6.0)C-2, C-3, C-5, C-6H-3, H-5
5128.55.65 (d, 15.0)C-3, C-4, C-6H-4
640.22.30 (m)C-4, C-5, C-7H-5, H-7

This table presents hypothetical data for illustrative purposes.

The Role of Bioinformatics and Genetics in Structure Elucidation

Modern approaches to natural product discovery heavily rely on genomics and bioinformatics to guide the isolation and structure elucidation process.[1][2] Fungal genomes contain numerous biosynthetic gene clusters (BGCs) that encode the enzymes responsible for producing polyketides and other secondary metabolites.[2]

Genome Mining and BGC Prediction

Bioinformatics tools like antiSMASH and SMURF can analyze fungal genome sequences to identify putative PKS genes and their associated BGCs.[9] The domain organization of the PKS enzyme, predicted from the gene sequence, provides clues about the structure of the polyketide it produces.[9] For example, the presence or absence of ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains determines the degree of reduction of the polyketide backbone.[9]

Phylogenetic Analysis

Phylogenetic analysis of the ketosynthase (KS) domains of newly identified PKSs can be used to predict the type of polyketide they produce by comparing them to KS domains from characterized pathways.[3]

Gene Deletion and Heterologous Expression

To definitively link a BGC to a specific polyketide, gene deletion experiments can be performed. If the deletion of a PKS gene abolishes the production of a particular compound, it confirms the gene's role in its biosynthesis.[3] Conversely, heterologous expression of a BGC in a host organism can be used to produce the encoded polyketide.[10]

G cluster_1 Bioinformatics-Guided Workflow A Fungal Genome Sequencing B BGC Prediction (e.g., antiSMASH) A->B C Identify Putative PKS Genes B->C D Phylogenetic Analysis of PKS Domains C->D E Predict Core Polyketide Structure D->E F Targeted Isolation and Purification E->F G Structure Elucidation (NMR, MS) E->G Guides interpretation F->G H Confirmed Structure G->H

Workflow for bioinformatics-guided polyketide structure elucidation.

Conclusion

The chemical structure elucidation of new fungal polyketides is a multidisciplinary endeavor that has been significantly enhanced by modern technologies. The integration of traditional isolation and spectroscopic techniques with powerful bioinformatics and genetic tools allows for a more efficient and targeted approach to discovering novel, bioactive molecules. This comprehensive strategy not only accelerates the pace of discovery but also deepens our understanding of the biosynthesis and ecological roles of these fascinating natural products.

References

Screening of Phaeosphaeria Extracts for Cytotoxic Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the screening of extracts from the fungal genus Phaeosphaeria for cytotoxic activity. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret experiments aimed at discovering novel anticancer compounds from this promising fungal source.

Introduction

The genus Phaeosphaeria is a rich source of structurally diverse secondary metabolites with a wide range of biological activities, including cytotoxic, antimicrobial, and anti-tuberculosis properties.[1][2][3] Fungal secondary metabolites, particularly polyketides, have shown significant potential as anticancer agents by inducing apoptosis and modulating key signaling pathways within cancer cells.[4][5][6] This guide details the critical steps involved in the systematic screening of Phaeosphaeria extracts, from fungal cultivation and extraction to the assessment of cytotoxic effects and preliminary mechanistic insights.

Data Presentation: Cytotoxic Activity of Phaeosphaeria Metabolites

The following tables summarize the quantitative data on the cytotoxic activity of various compounds isolated from Phaeosphaeria species against a range of cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Cytotoxicity of Phaeosphaerins and Related Compounds from Phaeosphaeria sp.

CompoundCancer Cell LineIC50 (µM)Reference
Phaeosphaerin APC3 (Prostate)2.42 ± 0.13[1]
Phaeosphaerin ADU145 (Prostate)9.54 ± 0.27[1]
Phaeosphaerin ALNCaP (Prostate)2.67 ± 0.27[1]
Phaeosphaerin CK562 (Leukemia)0.55 ± 0.03 (in light)[1]
Phaeosphaerin CK562 (Leukemia)7.47 ± 0.37 (in dark)[1]

Table 2: Cytotoxicity of Various Metabolites from Phaeosphaeria Species

CompoundFungal SpeciesCancer Cell LineIC50 (µg/mL)Reference
Compound 12Phaeosphaeria sp.BCA (Breast)2.96[2]
Compound 13Phaeosphaeria sp.BCA (Breast)19.16[2]
Compound 16Phaeosphaeria sp.KB (Oral)0.028[2]
Compound 16Phaeosphaeria sp.NCI-H187 (Lung)0.25[2]
Compound 16Phaeosphaeria sp.Vero (Kidney)0.33[2]
Spartinol CPhaeosphaeria spartinaeHLE (Leukocyte Elastase)17.7 ± 2.48[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the screening of Phaeosphaeria extracts for cytotoxic activity.

Fungal Culture and Extract Preparation

Objective: To cultivate Phaeosphaeria species and prepare crude extracts for cytotoxicity screening.

Materials:

  • Phaeosphaeria fungal strain

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Rice medium (e.g., 30 g rice and 50 mL H₂O per 500 mL flask)[7]

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Shaker incubator

  • Rotary evaporator

Protocol:

  • Fungal Inoculation and Growth:

    • Aseptically inoculate a PDA plate with the Phaeosphaeria strain and incubate at 25°C for 14 days.[7]

    • Transfer three 6-mm fungal discs from the PDA culture to a 50 mL PDB medium and culture at 180 rpm and 25°C for 4 days to generate a seed culture.[7]

    • Transfer 1 mL of the seed culture to 500 mL flasks containing the rice medium.[7]

    • Statically culture the fungus at 25°C for 21 days.[7]

  • Extraction:

    • After the incubation period, add an equal volume of ethyl acetate to the fungal culture and let it sit for 24 hours for extraction.[7]

    • Filter the mixture through filter paper to separate the organic extract from the fungal biomass and media.[7]

    • Concentrate the ethyl acetate extract in a vacuum using a rotary evaporator to obtain the crude extract.[7]

    • The crude extract can be further fractionated using techniques like silica gel column chromatography with a gradient of methanol in dichloromethane.[7]

Cytotoxicity Screening using MTT Assay

Objective: To determine the cytotoxic activity of Phaeosphaeria extracts on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator at 37°C with 5% CO₂.[4][8]

    • Trypsinize the cells and resuspend them in fresh media.

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of media and incubate for 24 hours.[8]

  • Treatment with Fungal Extracts:

    • Prepare a stock solution of the crude Phaeosphaeria extract in DMSO.

    • Prepare serial dilutions of the extract in culture media to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL).[8]

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the fungal extract. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Assay:

    • After the 48-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[8]

    • Carefully remove the media containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at 595 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the extract that causes 50% inhibition of cell growth.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening Phaeosphaeria extracts for cytotoxic activity.

Experimental_Workflow cluster_0 Fungal Cultivation & Extraction cluster_1 Cytotoxicity Screening cluster_2 Hit Identification & Follow-up A Phaeosphaeria Culture (PDA & PDB) B Solid-State Fermentation (Rice Medium) A->B C Solvent Extraction (Ethyl Acetate) B->C D Crude Extract C->D F Treatment with Extracts D->F E Cancer Cell Culture E->F G MTT Assay F->G H Data Analysis (IC50) G->H I Bioassay-Guided Fractionation H->I J Isolation of Active Compounds I->J K Structure Elucidation J->K L Mechanism of Action Studies K->L

Caption: Workflow for cytotoxic screening of Phaeosphaeria extracts.

Signaling Pathway: Apoptosis Induction by Fungal Metabolites

Many cytotoxic fungal metabolites, including polyketides, induce apoptosis in cancer cells. The following diagram illustrates a representative signaling pathway involving the generation of reactive oxygen species (ROS) and the activation of caspases.

Apoptosis_Pathway cluster_0 Initiation cluster_1 Mitochondrial Stress cluster_2 Caspase Cascade cluster_3 Cellular Outcome Phaeosphaeria_Metabolite Phaeosphaeria Metabolite (e.g., Polyketide) ROS ↑ Reactive Oxygen Species (ROS) Phaeosphaeria_Metabolite->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: ROS-mediated mitochondrial apoptosis pathway.

Further investigation into the specific mechanisms of action of Phaeosphaeride A (PPA) and its derivatives has shown modulation of key signaling pathways involved in cancer cell proliferation and survival. PPA has been identified as an inhibitor of the STAT3 signaling pathway, while its derivatives have been shown to modulate the JNK, ERK1/2, and p38 MAPK signaling pathways.[6]

MAPK_Pathway cluster_0 Upstream Signal cluster_1 MAPK Signaling Cascades cluster_2 Downstream Effects PPA_Derivatives Phaeosphaeride A Derivatives JNK JNK Pathway PPA_Derivatives->JNK ERK ERK1/2 Pathway PPA_Derivatives->ERK p38 p38 Pathway PPA_Derivatives->p38 Apoptosis ↑ Apoptosis JNK->Apoptosis Proliferation ↓ Proliferation ERK->Proliferation p38->Apoptosis Differentiation Differentiation p38->Differentiation

References

Antimicrobial Properties of Secondary Metabolites from Endophytic Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped reservoir of novel bioactive compounds.[1][2] The symbiotic relationship between these fungi and their host plants has driven the evolution of unique metabolic pathways, leading to the production of a diverse array of secondary metabolites. These compounds are not essential for the primary growth of the fungi but play crucial roles in defense, communication, and adaptation.[3] Of particular interest to the scientific community are the antimicrobial properties of these secondary metabolites, which offer promising avenues for the discovery of new antibiotics in an era of increasing antimicrobial resistance.[4]

This technical guide provides a comprehensive overview of the antimicrobial secondary metabolites derived from endophytic fungi. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the subject, encompassing quantitative data on antimicrobial activity, in-depth experimental protocols for their isolation and evaluation, and a visualization of the underlying biochemical pathways. The information presented herein is curated from a wide range of scientific literature to ensure accuracy and relevance.

Endophytic fungi synthesize a wide variety of chemical classes of secondary metabolites, including polyketides, terpenoids, alkaloids, steroids, and phenols.[2][5] These compounds have been shown to exhibit potent activity against a broad spectrum of human and plant pathogens, including bacteria, fungi, and viruses.[1][2] The exploration of this microbial niche is, therefore, a critical endeavor in the quest for novel therapeutic agents.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of secondary metabolites from endophytic fungi is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. The following tables summarize quantitative data from various studies, providing a comparative overview of the antimicrobial potential of compounds isolated from different endophytic fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Endophytic Fungi Secondary Metabolites against Bacterial Pathogens

Fungal SpeciesSecondary Metabolite/ExtractTest OrganismMIC (µg/mL)Reference
Penicillium crustosumEthyl acetate extractStaphylococcus aureus (MRSA)64[6]
Diaporthe sp. KaL-5Crude ExtractEscherichia coli630[7]
Setosphaeria rostrata KaL-1Crude ExtractPseudomonas aeruginosa630[7]
Diaporthe sp. KaL-2Crude ExtractPseudomonas aeruginosa630[7]
Aspergillus cejpiiSpiculisporic acidStaphylococcus aureus3.9 - 31.25[8]
Aspergillus cejpiiSpiculisporic acidPseudomonas aeruginosa3.9 - 31.25[8]
Aspergillus cejpiiSpiculisporic acidSalmonella typhimurium3.9 - 31.25[8]
Aspergillus cejpiiSpiculisporic acidBacillus subtilis3.9 - 31.25[8]
Aspergillus cejpiiSpiculisporic acidEscherichia coli3.9 - 31.25[8]
Pestalotiopsis neglectaCrude methanol extractSalmonella typhimurium6250[9]
Pestalotiopsis neglectaCrude ethyl acetate extractStaphylococcus aureus6250[9]

Table 2: Minimum Inhibitory Concentration (MIC) of Endophytic Fungi Secondary Metabolites against Fungal Pathogens

Fungal SpeciesSecondary MetaboliteTest OrganismMIC (µM)Reference
Irpex lacteus5-demethyl conocenol CDidymella glomerata3.9[10]
Aspergillus capensisRosellichalasinSclerotinia sclerotiorum5.3[10]
UnspecifiedCompound 4 Colletotrichum gloeosporioides6.13[10]
UnspecifiedCompound 2 Gibberella saubinetti12.5[10]
Irpex lacteusIrpenigirin BColletotrichum gloeosporioides13.4[10]
Penicillium chrysogenum V11Penochalasin JColletotrichum gloeosporioides25.08[10]
Irpex lacteus5-demethyl conocenol CColletotrichum gloeosporioides31.7[10]
UnspecifiedCompound 41 Colletotrichum musae37.4[10]

Table 3: Zone of Inhibition of Endophytic Fungi Secondary Metabolites against Various Pathogens

Fungal SpeciesExtract/CompoundTest OrganismZone of Inhibition (mm)Reference
Trichoderma virideMetabolite extractProteus sp.13[11]
Trichoderma virideMetabolite extractPseudomonas sp.11[11]
Trichoderma virideMetabolite extractBacillus sp.9[11]
Aspergillus flavusExternal secondary metabolitesCandida tropicalis32[6]
Aspergillus flavusExternal secondary metabolitesCandida parapsilosis30[6]
Aspergillus flavusExternal secondary metabolitesCandida albicans29[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of antimicrobial secondary metabolites from endophytic fungi.

Isolation and Cultivation of Endophytic Fungi

Objective: To isolate and obtain pure cultures of endophytic fungi from plant tissues.

Materials:

  • Healthy plant tissues (leaves, stems, roots)

  • Sterile distilled water

  • 70-75% Ethanol

  • 1-5% Sodium hypochlorite (NaOCl) solution

  • Potato Dextrose Agar (PDA) medium

  • Antibiotics (e.g., streptomycin, chloramphenicol)

  • Sterile scalpels, forceps, and Petri dishes

  • Incubator

Procedure:

  • Surface Sterilization:

    • Thoroughly wash the collected plant tissues under running tap water to remove any debris.[12][13]

    • Immerse the plant material in 75% ethanol for 30-60 seconds.[12][13]

    • Transfer the material to a 1-5% sodium hypochlorite solution for 3-5 minutes. The concentration and duration may need to be optimized depending on the plant tissue.[12]

    • Rinse the sterilized plant tissues three times with sterile distilled water to remove any residual sterilizing agents.[13]

    • To validate the surface sterilization process, an imprint of the sterilized plant material can be made on an agar plate. No microbial growth should be observed after incubation.[13]

  • Inoculation:

    • Under aseptic conditions, cut the surface-sterilized plant tissues into small segments (approximately 0.5-1 cm).[12]

    • Place these segments onto PDA plates supplemented with antibiotics to inhibit bacterial growth.[12][14]

    • Seal the Petri dishes with parafilm.

  • Incubation and Isolation:

    • Incubate the plates at 25-28°C in the dark.[14]

    • Monitor the plates regularly for fungal growth emerging from the plant segments.

    • Once fungal mycelia are visible, use a sterile needle or loop to transfer the hyphal tips to fresh PDA plates to obtain pure cultures.[13]

  • Preservation:

    • Pure cultures can be preserved for long-term storage in 20% glycerol at -70°C.[12]

Extraction of Secondary Metabolites

Objective: To extract secondary metabolites from fungal cultures.

Materials:

  • Pure culture of the endophytic fungus

  • Liquid culture medium (e.g., Potato Dextrose Broth - PDB)

  • Organic solvents (e.g., ethyl acetate, methanol, chloroform)

  • Shaking incubator

  • Filtration apparatus (e.g., cheesecloth, filter paper)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Fermentation:

    • Inoculate the pure fungal culture into a flask containing a suitable liquid medium (e.g., PDB).

    • Incubate the culture in a shaking incubator (120-150 rpm) at 25-28°C for 14-21 days to allow for the production of secondary metabolites.[9]

  • Extraction:

    • After the incubation period, separate the fungal biomass from the culture broth by filtration.

    • The culture filtrate is then subjected to liquid-liquid extraction using an immiscible organic solvent such as ethyl acetate.[9]

    • Add an equal volume of the organic solvent to the filtrate in a separatory funnel.

    • Shake the funnel vigorously and then allow the layers to separate.

    • Collect the organic layer containing the extracted secondary metabolites.

    • Repeat the extraction process 2-3 times to maximize the yield.

    • Combine the organic extracts and concentrate them using a rotary evaporator to obtain the crude extract.

Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial activity of the fungal extracts.

Materials:

  • Test microorganisms (bacteria or fungi)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile filter paper discs (6 mm diameter)

  • Fungal crude extract

  • Positive control (standard antibiotic)

  • Negative control (solvent used for extraction)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum evenly onto the surface of the agar plates.

  • Impregnate sterile filter paper discs with a known concentration of the fungal extract, positive control, and negative control.

  • Place the discs on the inoculated agar plates.

  • Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[15]

Materials:

  • Test microorganisms

  • Liquid culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Fungal crude extract

  • Positive and negative controls

  • Micropipettes

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of the fungal extract in the appropriate broth medium in the wells of a 96-well plate.[16]

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (broth with inoculum, no extract) and a negative control (broth only).

  • Incubate the plate under appropriate conditions.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.[16][17] This can be determined visually or by measuring the absorbance using a microplate reader.

Visualization of Pathways and Workflows

This section provides diagrams created using the DOT language to visualize key experimental workflows and a representative signaling pathway involved in the production of secondary metabolites.

Experimental Workflow Diagrams

experimental_workflow cluster_isolation Isolation of Endophytic Fungi cluster_extraction Extraction of Secondary Metabolites cluster_testing Antimicrobial Susceptibility Testing plant_tissue Plant Tissue Collection surface_sterilization Surface Sterilization plant_tissue->surface_sterilization inoculation Inoculation on PDA surface_sterilization->inoculation incubation_isolation Incubation & Pure Culture Isolation inoculation->incubation_isolation fermentation Fungal Fermentation in PDB incubation_isolation->fermentation Pure Culture filtration Separation of Mycelia and Broth fermentation->filtration extraction Liquid-Liquid Extraction filtration->extraction concentration Concentration (Rotary Evaporator) extraction->concentration disk_diffusion Agar Disk Diffusion concentration->disk_diffusion Crude Extract mic_determination Broth Microdilution (MIC) concentration->mic_determination Crude Extract

Caption: General workflow for isolation, extraction, and antimicrobial testing.

Signaling Pathway Diagram

The production of secondary metabolites in fungi is a tightly regulated process involving complex signaling pathways. Environmental cues and interactions with the host plant can trigger these pathways, leading to the activation of biosynthetic gene clusters. Below is a simplified representation of a signaling pathway in Aspergillus that regulates secondary metabolism.

secondary_metabolite_regulation cluster_input Environmental Signals cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_output Biosynthesis pH pH g_protein G-protein Coupled Receptor pH->g_protein carbon_source Carbon Source carbon_source->g_protein nitrogen_source Nitrogen Source nitrogen_source->g_protein light Light light->g_protein cAMP_PKA cAMP-PKA Pathway g_protein->cAMP_PKA MAPK MAPK Pathway g_protein->MAPK global_regulators Global Regulators (e.g., VeA, LaeA) cAMP_PKA->global_regulators MAPK->global_regulators pathway_specific_tf Pathway-Specific Transcription Factors global_regulators->pathway_specific_tf bgc_activation Biosynthetic Gene Cluster Activation pathway_specific_tf->bgc_activation sm_production Secondary Metabolite Production bgc_activation->sm_production

Caption: Regulation of secondary metabolite production in Aspergillus.

The interaction between endophytic fungi and their host plants can also induce the production of secondary metabolites through signaling molecules like jasmonic acid.

plant_endophyte_interaction cluster_endophyte Endophytic Fungus cluster_plant Host Plant Cell endophyte Endophyte Presence / Elicitors receptor Plant Receptor endophyte->receptor ros_no ROS/NO Production receptor->ros_no ja_biosynthesis Jasmonic Acid (JA) Biosynthesis ros_no->ja_biosynthesis ja_signaling JA Signaling Cascade ja_biosynthesis->ja_signaling tf_activation Activation of Transcription Factors ja_signaling->tf_activation defense_genes Expression of Defense Genes & Secondary Metabolite Biosynthesis Genes tf_activation->defense_genes

Caption: Jasmonic acid signaling in plant-endophyte interaction.

Conclusion

Endophytic fungi are a prolific and promising source of novel antimicrobial compounds. The diverse array of secondary metabolites they produce, honed by millions of years of symbiotic evolution, offers a rich chemical space for the discovery of new drugs to combat the growing threat of antimicrobial resistance. This guide has provided a comprehensive overview of the current state of research in this field, including quantitative data on antimicrobial activity, detailed experimental protocols, and visualizations of the underlying biological processes. It is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration into this exciting frontier of natural product research. The continued investigation of endophytic fungi is essential for unlocking their full therapeutic potential and addressing critical challenges in human health.

References

The Therapeutic Potential of Phaeosphaeria-Derived Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Phaeosphaeria represents a prolific and largely untapped source of structurally diverse secondary metabolites with significant therapeutic potential. As members of the Phaeosphaeriaceae family, these fungi are found in a wide range of terrestrial and marine environments, often as endophytes living in symbiotic relationships with plants.[1] This unique ecological niche contributes to the chemical diversity of their metabolic products, which include polyketides, alkaloids, terpenoids, and peptides.[2][3] Many of these compounds have demonstrated promising biological activities, including antimicrobial, antifungal, anticancer, and enzyme-inhibitory effects, making them attractive candidates for drug discovery and development.[4][5]

This technical guide provides an in-depth overview of the core findings related to Phaeosphaeria-derived compounds. It summarizes key quantitative data, outlines detailed experimental protocols for their study, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Bioactive Compounds and Their Therapeutic Applications

Research into the secondary metabolites of Phaeosphaeria has revealed a variety of compounds with a broad spectrum of biological activities. These compounds can be broadly categorized based on their chemical structures and therapeutic applications.

Antimicrobial and Antifungal Compounds

Several compounds isolated from Phaeosphaeria species have shown potent activity against a range of bacterial and fungal pathogens.

  • Phaeosphaeridiols: Phaeosphaeridiols A, B, and C, isolated from an undescribed Phaeosphaeriaceae species, have demonstrated antibacterial and antifungal properties.[6] Phaeosphaeridiol A, in particular, exhibited moderate antibacterial activity against Xanthomonas species.[6]

  • Phaeosphenone: This dimeric anthraquinone, discovered from a Phaeosphaeria sp., displays broad-spectrum antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, and also inhibits the growth of the pathogenic yeast Candida albicans.[7][8] Its mechanism of action is believed to involve the inhibition of RNA synthesis.[7]

  • Cercosporamide: Produced by a member of the Phaeosphaeriaceae family, cercosporamide has been evaluated for its antifungal activity against a panel of human pathogenic yeasts and molds.[9]

Table 1: Antimicrobial and Antifungal Activity of Phaeosphaeria-Derived Compounds

CompoundSource OrganismTarget Organism(s)Activity MetricValueReference(s)
Phaeosphaeridiol APhaeosphaeriaceae sp.Xanthomonas spp.MIC31.25 µg/mL[6]
PhaeosphenonePhaeosphaeria sp.Gram-positive bacteriaMIC8 - 64 µg/mL[7][8]
PhaeosphenonePhaeosphaeria sp.Streptococcus pneumoniaeMIC8 µg/mL[7]
PhaeosphenonePhaeosphaeria sp.Candida albicansMIC8 µg/mL[7]
CercosporamidePhaeosphaeriaceae sp.Candida auris CBS 10913MIC125 µg/mL[9]
CercosporamidePhaeosphaeriaceae sp.Candida auris CBS 12766MIC500 µg/mL[9]
Anticancer and Cytotoxic Compounds

A significant number of metabolites from Phaeosphaeria have demonstrated potent cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer drug leads.

  • Phaeosphaerins: Phaeosphaerins A-F are perylenequinones isolated from an endolichenic Phaeosphaeria sp. that exhibit cytotoxic activity against several human cancer cell lines.[10] Their cytotoxicity is enhanced in the presence of light, suggesting a phototoxic mechanism of action.[1][10]

  • Phaeosphaeride A: This compound, produced by endophytic Phaeosphaeria fungi, has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key pathway in many cancers.[11] Synthetic derivatives of phaeosphaeride A have demonstrated even greater potency against a range of cancer cell lines.[11]

  • Spartinoxide: Isolated from the marine-derived Phaeosphaeria spartinae, spartinoxide has reported antitumor activity.[2]

Table 2: Anticancer and Cytotoxic Activity of Phaeosphaeria-Derived Compounds

Compound/DerivativeSource OrganismTarget Cell Line(s)Activity MetricValue (µM)Reference(s)
Phaeosphaerin BPhaeosphaeria sp.Prostate (PC-3, DU-145, LNCaP)IC50Potent (exact values not specified)[12]
Hypocrellin A (related perylenequinone)Phaeosphaeria sp.Prostate (PC3)IC502.42 ± 0.13[1]
Hypocrellin A (related perylenequinone)Phaeosphaeria sp.Prostate (DU145)IC509.54 ± 0.27[1]
Hypocrellin A (related perylenequinone)Phaeosphaeria sp.Prostate (LNCaP)IC502.67 ± 0.27[1]
Phaeosphaeride A Derivative 1SyntheticMyeloma (NCI-H929)IC501.35 ± 0.69[11]
Phaeosphaeride A Derivative 6SyntheticColon (HCT-116)IC500.47[11]
Phaeosphaeride A Derivative 6SyntheticProstate (PC-3)IC500.2[11]
Phaeosphaeride A Derivative 6SyntheticLeukemia (K562)IC500.54[11]
Phaeosphaeride A Derivative 6SyntheticMyeloma (NCI-H929)IC500.23[11]
Phaeosphaeride A Derivative 6SyntheticLeukemia (Jurkat)IC500.55[11]
Phaeosphaeride A Derivative 6SyntheticMyeloma (RPMI8226)IC500.63[11]
Phaeosphaeride A Derivative 7SyntheticColon (HCT-116)IC501.65[11]
Phaeosphaeride A Derivative 7SyntheticBreast (MCF-7)IC501.80[11]
Phaeosphaeride A Derivative 7SyntheticMyeloma (NCI-H929)IC502.00[11]
Enzyme Inhibitory Compounds

Compounds from Phaeosphaeria have also been found to inhibit specific enzymes, suggesting their potential in treating a variety of diseases.

  • Polyketide Derivatives: An endophytic Phaeosphaeria sp. isolated from Huperzia serrata produces polyketide derivatives that exhibit acetylcholinesterase (AChE) inhibitory activity.[13] Aspilactonol I and de-O-methyldiaporthin are two such compounds with significant AChE inhibition.[13]

  • Phaeosphaone D: This thiodiketopiperazine alkaloid from Phaeosphaeria fuckelii is a potent inhibitor of mushroom tyrosinase, with greater activity than the positive control, kojic acid.[14]

Table 3: Enzyme Inhibitory Activity of Phaeosphaeria-Derived Compounds

CompoundSource OrganismTarget EnzymeActivity MetricValue (µM)Reference(s)
Aspilactonol IPhaeosphaeria sp. LF5Acetylcholinesterase (AChE)IC506.26[13]
de-O-methyldiaporthinPhaeosphaeria sp. LF5Acetylcholinesterase (AChE)IC5021.18[13]
This compoundPhaeosphaeria fuckeliiMushroom TyrosinaseIC5040.4[14]

Experimental Protocols

The discovery and characterization of bioactive compounds from Phaeosphaeria involve a series of systematic experimental procedures.

Fungal Isolation and Cultivation
  • Sample Collection: Collect plant material (leaves, stems, roots) or environmental samples (soil, marine sediment).

  • Surface Sterilization: Thoroughly wash the samples with sterile distilled water, followed by sequential immersion in 75% ethanol for 1 minute, 5% sodium hypochlorite for 3-5 minutes, and sterile distilled water three times.

  • Isolation: Place small pieces of the surface-sterilized plant material onto potato dextrose agar (PDA) plates supplemented with an antibacterial agent (e.g., chloramphenicol) to suppress bacterial growth.

  • Incubation: Incubate the plates at 25-28°C in the dark until fungal mycelia emerge from the plant tissues.

  • Pure Culture: Isolate individual fungal hyphae and transfer them to fresh PDA plates to obtain pure cultures.

  • Identification: Identify the fungal isolates based on morphological characteristics and molecular analysis of the internal transcribed spacer (ITS) region of the ribosomal DNA.

  • Large-Scale Fermentation: For the production of secondary metabolites, inoculate the pure fungal culture into a suitable liquid (e.g., potato dextrose broth) or solid-state (e.g., rice) fermentation medium and incubate for several weeks.

Extraction and Isolation of Bioactive Compounds
  • Extraction: After the incubation period, harvest the fungal biomass and culture medium. Extract the entire culture with an organic solvent such as ethyl acetate or methanol.

  • Crude Extract Preparation: Concentrate the organic solvent under reduced pressure to obtain a crude extract.

  • Bioassay-Guided Fractionation: Subject the crude extract to a preliminary bioassay (e.g., antimicrobial or cytotoxicity assay) to confirm activity.

  • Chromatographic Separation: Fractionate the active crude extract using various chromatographic techniques, including column chromatography (silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC), to isolate pure compounds.

  • Structure Elucidation: Determine the chemical structures of the isolated pure compounds using spectroscopic methods such as nuclear magnetic resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and high-resolution electrospray ionization mass spectrometry (HRESIMS).

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (a known antibiotic or antifungal agent), a negative control (solvent vehicle), and a growth control (no compound).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the complex processes involved in the study of Phaeosphaeria-derived compounds.

experimental_workflow cluster_collection Sample Collection & Fungal Isolation cluster_production Metabolite Production & Extraction cluster_isolation Compound Isolation & Identification cluster_testing Biological Activity Testing A Plant/Environmental Sample B Surface Sterilization A->B C Isolation on Agar Plates B->C D Pure Culture C->D E Large-Scale Fermentation D->E F Extraction with Organic Solvent E->F G Crude Extract F->G H Bioassay-Guided Fractionation G->H I Chromatography (HPLC, etc.) H->I J Pure Compound I->J K Structure Elucidation (NMR, MS) J->K L Antimicrobial Assays J->L M Cytotoxicity Assays J->M N Enzyme Inhibition Assays J->N

Caption: Workflow for the discovery of bioactive compounds from Phaeosphaeria.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation stat3_p p-STAT3 stat3->stat3_p stat3_dimer STAT3 Dimer stat3_p->stat3_dimer Dimerization dna DNA stat3_dimer->dna Nuclear Translocation & DNA Binding gene_expression Gene Expression (Proliferation, Survival) dna->gene_expression Transcription phaeosphaeride_a Phaeosphaeride A phaeosphaeride_a->stat3 Inhibition cytokine Cytokine cytokine->receptor

Caption: Inhibition of the STAT3 signaling pathway by Phaeosphaeride A.

protein_synthesis_inhibition ribosome Ribosome (80S) large_subunit Large Subunit (60S) ribosome->large_subunit small_subunit Small Subunit (40S) ribosome->small_subunit polypeptide Polypeptide Chain large_subunit->polypeptide Peptide bond formation mrna mRNA mrna->small_subunit Binds trna tRNA-Amino Acid trna->large_subunit Enters A-site trichothecene Trichothecene (e.g., from Phaeosphaeria) trichothecene->large_subunit Binds & Inhibits Peptidyl Transferase

Caption: Inhibition of protein synthesis by trichothecene mycotoxins.

References

The Unseen Bounty: A Technical Guide to Natural Product Discovery from Marine-Derived Endophytic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The world's oceans harbor a staggering diversity of life, and within this vast ecosystem lies a microscopic frontier of immense potential: marine-derived endophytic fungi. These fungi, residing symbiotically within the tissues of marine organisms like algae, sponges, and mangroves, are emerging as a prolific source of novel, bioactive natural products. Their unique and often extreme environment fosters the production of complex secondary metabolites with significant therapeutic potential, offering promising avenues for the discovery of new drugs to combat a range of human diseases. This technical guide provides a comprehensive overview of the core methodologies, quantitative data on bioactive compounds, and the underlying biological pathways involved in the discovery of natural products from these fascinating microorganisms.

The Landscape of Bioactive Compounds from Marine Endophytic Fungi

Marine endophytic fungi produce a wide array of secondary metabolites belonging to diverse chemical classes. These compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties. The unique chemical structures often translate to novel mechanisms of action, making them valuable candidates for drug development.

Table 1: Anticancer Activity of Compounds from Marine-Derived Endophytic Fungi
Fungal SpeciesHost OrganismCompoundCompound ClassCancer Cell LineIC50 (µM)Reference
Paecilomyces variotiiMarine AlgaVarioloid AIndole derivativeA549, HCT116, HepG22.6 - 8.2 µg/mL[1]
Aspergillus terreusMangrove (Bruguiera gymnoihiza)UnnamedNot SpecifiedMCF-7, A549, HeLa, KB0.68 - 4.98[1]
Aspergillus nigerMangrove (Avicennia marina)Nigerasterols A & BSterolMCF-7, HL-604.4, 3.4[1]
Trichoderma lixiiMarine SedimentCompound 2Not SpecifiedKMS-11, HT-29, PANC-10.7 - 3.6[2]
Pestalotiopsis vacciniiNot SpecifiedPestalamine AAromatic amineHeLa, MCF-7, HepG222.0, 40.3, 32.8[3]
Phaeosphaeria sp. LF5Huperzia serrataAspilactonol IFuranoneAcetylcholinesterase6.26[4]
Penicillium chrysogenumRed Alga (Laurencia sp.)Penicitide APolyketideHuman hepatocellular carcinomaModerate[5]
Table 2: Antibacterial Activity of Compounds from Marine-Derived Endophytic Fungi
Fungal SpeciesHost OrganismCompoundCompound ClassBacterial StrainMIC (µg/mL)Reference
Aspergillus flavusMangrove (Kandelia candel)Aflaxanthones A & BTetrahydroxanthoneVarious bacteria12.5–25 µM[6]
Pseudocercospora sp.Lycopodiastrum casuarinoidesPseudocercone ABenzophenoneS. aureus7.8[6]
Dothideomycetes sp.Magnolia grandifloraDothideomins A–DBisanthraquinoneVarious bacteria0.4 - 0.8[6]
Penicillium brocaeMangrove (Avicennia marina)Penicibrocazines B–EDiketopiperazineS. aureus0.25 - 32.0[7]
Nigrospora sp.Not SpecifiedCompound 62AnthraquinoneB. subtilis, E. coli0.625, 2.50[7]
Acremonium sp.Oroxylum indicumFungal ExtractNot SpecifiedE. coli32[8]
Fusarium sp.Lantana camaraFungal ExtractNot SpecifiedP. aeruginosa512[8]
Table 3: Antioxidant Activity of Compounds from Marine-Derived Endophytic Fungi
Fungal SpeciesHost OrganismCompound/ExtractAssayIC50 (µg/mL)Reference
Aspergillus sp.Not SpecifiedFungal ExtractDPPH22.92[9]
Penicillium sp.Not SpecifiedFungal ExtractDPPH37.61[9]
Chaetomium sp.Nerium oleanderFungal MetabolitesTEAC150.8 µmol trolox/100 ml[10]
Not SpecifiedNot SpecifiedFungal ExtractDPPH40.07[11]
Not SpecifiedNot SpecifiedFungal ExtractABTS54.28[11]
Fungal Isolate B. 1.1Marine SpongeCrude ExtractDPPH81.31[12]
Fungal Isolate A. 10.4Marine SpongeCrude ExtractDPPH90.23[12]

Experimental Protocols for Natural Product Discovery

The successful discovery of novel bioactive compounds from marine endophytic fungi hinges on a series of well-defined experimental procedures. This section provides detailed methodologies for the key stages of the discovery pipeline.

Isolation of Marine-Derived Endophytic Fungi

Objective: To isolate pure cultures of endophytic fungi from marine host organisms.

Materials:

  • Healthy marine host samples (e.g., algae, sponges, mangrove tissues)

  • Sterile seawater

  • 70% Ethanol

  • Sodium hypochlorite solution (0.4% to 4%)

  • Sterile distilled water

  • Potato Dextrose Agar (PDA) medium prepared with sterile seawater or artificial seawater

  • Streptomycin or other antibacterial agents

  • Sterile scalpels, forceps, and Petri dishes

Protocol:

  • Sample Collection: Collect healthy and undamaged host organisms from their natural marine habitat. Transport the samples to the laboratory in sterile containers with seawater to maintain their viability. Process the samples within 24 hours of collection.[1]

  • Surface Sterilization:

    • Thoroughly wash the host samples with running tap water to remove debris, followed by several rinses with sterile seawater.[1][2]

    • Immerse the samples in 70% ethanol for 60 seconds.[2]

    • Subsequently, immerse the samples in a sodium hypochlorite solution (e.g., 0.4%) for 30-60 seconds. The concentration and duration may need to be optimized depending on the host tissue.[2]

    • Rinse the samples twice with sterile seawater for 60 seconds each to remove residual sterilizing agents.[2]

    • Perform a final rinse with sterile distilled water.[3]

  • Plating:

    • Aseptically cut the surface-sterilized host tissue into small segments (approximately 0.5 - 2.0 cm).[1][2]

    • Place the segments onto PDA plates supplemented with an antibacterial agent like streptomycin (250 mg/L) to inhibit bacterial growth.[2]

    • To validate the surface sterilization process, plate an aliquot of the final rinse water onto a separate PDA plate. No microbial growth should be observed on this control plate.

  • Incubation and Isolation:

    • Seal the Petri dishes with parafilm and incubate them at 25-28°C in the dark or with a 12h light/dark cycle for several days to weeks.[1]

    • Monitor the plates regularly for fungal growth emerging from the tissue segments.

    • Once fungal mycelia are visible, aseptically transfer a small piece of the mycelium to a fresh PDA plate to obtain a pure culture.

    • Repeat the subculturing process until a pure, axenic culture is obtained.

Cultivation for Secondary Metabolite Production (Solid-State Fermentation)

Objective: To cultivate the isolated endophytic fungi under conditions that promote the production of secondary metabolites.

Materials:

  • Solid substrate (e.g., rice, rice bran, wheat bran)

  • Erlenmeyer flasks (e.g., 500 mL or 1 L)

  • Distilled water or nutrient medium (e.g., Czapek-Dox)

  • Autoclave

  • Fungal inoculum (agar plugs from a fresh culture)

Protocol:

  • Substrate Preparation:

    • Place a defined amount of solid substrate (e.g., 100 g of rice) into each Erlenmeyer flask.

    • Add a specific volume of distilled water or nutrient medium to achieve the desired initial moisture content (e.g., 40-50% v/w).[13][14]

    • Mix thoroughly to ensure uniform moisture distribution.

    • Plug the flasks with cotton plugs and cover with aluminum foil.

  • Sterilization: Autoclave the flasks containing the moistened substrate at 121°C for 20-30 minutes.[13] Allow the flasks to cool to room temperature before inoculation.

  • Inoculation:

    • Aseptically transfer one or more agar plugs (e.g., 5 mm in diameter) of a pure, actively growing fungal culture to each flask.[13]

  • Incubation:

    • Incubate the flasks under static conditions at a controlled temperature (e.g., 25-28°C) for a period ranging from 14 to 30 days.[4][13] The optimal incubation time will vary depending on the fungal strain.

  • Harvesting: After the incubation period, the fermented solid substrate, now containing the fungal biomass and its secondary metabolites, is ready for extraction.

Bioassay-Guided Fractionation and Purification

Objective: To isolate and purify bioactive compounds from the fungal extract by systematically separating the extract into fractions and testing their biological activity at each step.

Materials:

  • Fermented solid substrate

  • Organic solvents (e.g., ethyl acetate, methanol, dichloromethane, hexane)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • Thin-Layer Chromatography (TLC) plates

  • Bioassay of interest (e.g., antibacterial, anticancer, antioxidant assay)

Protocol:

  • Extraction:

    • Soak the fermented solid substrate in an organic solvent such as ethyl acetate.[4]

    • Macerate and extract the material multiple times (e.g., three times) with the solvent to ensure complete extraction of the secondary metabolites.

    • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[4]

  • Initial Bioassay: Test the crude extract for the desired biological activity. If the extract is active, proceed with fractionation.

  • Solvent-Solvent Partitioning (Optional):

    • To achieve a preliminary separation based on polarity, the crude extract can be partitioned between immiscible solvents, such as hexane and methanol, or dichloromethane and water.[15]

    • Test the resulting fractions in the bioassay to identify the active partition.

  • Column Chromatography:

    • Subject the active crude extract or partition to column chromatography using silica gel as the stationary phase.[4]

    • Elute the column with a gradient of solvents of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol).[15]

    • Collect the eluate in a series of fractions.

  • Fraction Bioassay and Pooling:

    • Monitor the fractions by TLC.

    • Test each fraction for biological activity.

    • Pool the active fractions based on their TLC profiles and bioactivity.

  • Further Purification:

    • Subject the pooled active fractions to further chromatographic separation, such as Sephadex LH-20 column chromatography (for size exclusion) or semi-preparative HPLC.[4]

    • This step is repeated until a pure, active compound is isolated.

  • Structure Elucidation: Determine the chemical structure of the purified active compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Pure isolated compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Protocol:

  • Prepare Inoculum: Grow the test microorganism in the appropriate broth to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).

  • Serial Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate. The final concentration range should be chosen based on preliminary screening.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.[14]

Key Signaling and Biosynthetic Pathways

The production of secondary metabolites in marine endophytic fungi is a tightly regulated process involving complex signaling and biosynthetic pathways. Understanding these pathways is crucial for developing strategies to enhance the production of desired compounds.

High-Osmolarity Glycerol (HOG) Signaling Pathway

Marine fungi are adapted to high-salinity environments and possess a conserved High-Osmolarity Glycerol (HOG) signaling pathway to respond to osmotic stress. This pathway is also implicated in the regulation of secondary metabolism.

HOG_Pathway cluster_nucleus Osmotic_Stress Osmotic Stress Sln1 Sln1 (Sensor Histidine Kinase) Osmotic_Stress->Sln1 Activates Ypd1 Ypd1 Sln1->Ypd1 Inhibits Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Inhibits Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Hog1_P Hog1-P Hog1->Hog1_P Nucleus Nucleus Transcription_Factors Transcription Factors (e.g., Msn2/4, Hot1) Hog1_P->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Glycerol_Synthesis Glycerol Synthesis Gene_Expression->Glycerol_Synthesis Secondary_Metabolism Secondary Metabolism Regulation Gene_Expression->Secondary_Metabolism

Caption: The HOG signaling pathway in fungi, responding to osmotic stress and regulating secondary metabolism.

Polyketide Biosynthesis Pathway

Polyketides are a large and structurally diverse class of secondary metabolites synthesized by polyketide synthases (PKSs).

Polyketide_Biosynthesis Acetyl_CoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->PKS Polyketide_Chain Growing Polyketide Chain PKS->Polyketide_Chain Chain Elongation Modification Modifications (e.g., Reduction, Dehydration) Polyketide_Chain->Modification Cyclization Cyclization Modification->Cyclization Final_Product Polyketide Product Cyclization->Final_Product

Caption: A simplified workflow for the biosynthesis of polyketide natural products by PKS enzymes.

Terpenoid Biosynthesis Pathway

Terpenoids are synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) pathway in fungi.

Terpenoid_Biosynthesis Acetyl_CoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway Acetyl_CoA->MVA_Pathway IPP_DMAPP IPP & DMAPP (C5) MVA_Pathway->IPP_DMAPP GPP Geranyl PP (GPP, C10) IPP_DMAPP->GPP FPP Farnesyl PP (FPP, C15) GPP->FPP Monoterpenes Monoterpenes (C10) GPP->Monoterpenes GGPP Geranylgeranyl PP (GGPP, C20) FPP->GGPP Sesquiterpenes Sesquiterpenes (C15) FPP->Sesquiterpenes Diterpenes Diterpenes (C20) GGPP->Diterpenes

Caption: The mevalonate pathway leading to the biosynthesis of different classes of terpenoids.

Non-Ribosomal Peptide Biosynthesis Pathway

Non-ribosomal peptides are synthesized by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs).

NRPS_Biosynthesis Amino_Acids Amino Acids NRPS_Module NRPS Module (A-T-C domains) Amino_Acids->NRPS_Module Activation & Thiolation Growing_Peptide Growing Peptide Chain NRPS_Module->Growing_Peptide Condensation Modification_Release Modification & Release Growing_Peptide->Modification_Release NRP_Product Non-Ribosomal Peptide Product Modification_Release->NRP_Product

Caption: A schematic representation of non-ribosomal peptide synthesis by NRPS machinery.

Conclusion and Future Directions

Marine-derived endophytic fungi represent a vast and largely untapped reservoir of novel bioactive compounds with significant potential for drug discovery. The continued exploration of these unique microorganisms, coupled with advancements in cultivation techniques, analytical methods, and genome mining, will undoubtedly lead to the discovery of new chemical entities with diverse therapeutic applications. The systematic application of the methodologies outlined in this guide will be instrumental in unlocking the full biosynthetic potential of these remarkable fungi and translating their chemical novelty into tangible benefits for human health. Future research should focus on the development of more efficient cultivation strategies to induce the expression of silent biosynthetic gene clusters, the application of metabolomics for rapid dereplication of known compounds, and the exploration of synergistic interactions between co-cultured microorganisms to elicit the production of novel metabolites.

References

The Uncharted Pharmacopoeia: A Technical Guide to the Chemical Diversity of the Phaeosphaeria Genus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Phaeosphaeria represents a vast and largely untapped reservoir of novel bioactive compounds. As a member of the Dothideomycetes, the largest fungal taxon, Phaeosphaeria species are ubiquitous in both terrestrial and marine environments. While many species are recognized as plant pathogens, their role as prolific producers of chemically diverse secondary metabolites with significant pharmacological potential is increasingly coming to the forefront of natural product research. This technical guide provides an in-depth exploration of the chemical diversity within this genus, detailing the classes of compounds identified, their biological activities, and the experimental methodologies for their isolation and characterization.

Chemical Diversity of Phaeosphaeria Secondary Metabolites

Fungi of the Phaeosphaeria genus are known to produce a wide array of secondary metabolites, showcasing remarkable structural diversity. To date, over 71 natural products have been documented from this genus, falling into several major chemical classes.[1][2][3][4][5] These compounds have demonstrated a broad spectrum of biological activities, including cytotoxic, antimicrobial, and antibiotic properties.[1] The primary classes of secondary metabolites isolated from Phaeosphaeria species are summarized below.

Polyketides

Polyketides are a large and structurally diverse class of natural products synthesized via the polyketide synthase (PKS) pathway. In Phaeosphaeria, this class is well-represented and includes several subclasses with potent biological activities.

  • Isocoumarins and Isobenzofurans: A number of isocoumarin derivatives have been isolated from Phaeosphaeria species, with mellein and its analogues being prominent examples.[1] These compounds often exhibit antifungal and phytotoxic activities.

  • Naphthoquinones, Anthraquinones, and Phenalenones: These aromatic polyketides are another significant group of metabolites from Phaeosphaeria. They are known for their diverse biological activities, including antibacterial and cytotoxic effects.

  • Perylenequinones: These complex polycyclic aromatic compounds have been identified in Phaeosphaeria and are of interest due to their photodynamic and cytotoxic properties.

Nitrogen-Containing Compounds

This category includes alkaloids and cyclic peptides, which are biosynthesized via non-ribosomal peptide synthetase (NRPS) or hybrid PKS-NRPS pathways.

  • Pyrazine Alkaloids: These heterocyclic compounds are among the nitrogen-containing metabolites produced by Phaeosphaeria.

  • Cyclic Peptides: Several cyclic peptides have been isolated, some of which exhibit potent and selective biological activities.

Terpenoids and Steroidal Compounds

While less common than polyketides, terpenoid and steroidal compounds have also been identified in Phaeosphaeria, adding to the chemical diversity of the genus.

The table below summarizes key quantitative data for representative bioactive compounds isolated from the Phaeosphaeria genus.

Compound ClassCompound NameProducing OrganismBiological ActivityIC50 / MIC (µg/mL)Reference
Polyketide Alternapyrone FParastagonospora nodorumWheat Germination Inhibition100 (complete inhibition)[1]
Polyketide PhaeosphenonePhaeosphaeria sp.Cytotoxicity (various cancer cell lines)Not specified[5]
Polyketide Spartinol APhaeosphaeria spartinaeCytotoxicityNot specified[1]
Isocoumarin MelleinPhaeosphaeria nodorumAntifungalNot specified[1]
Anthraquinone EmodinPhaeosphaeria sp.Cytotoxicity (PC3, DU145, LNCaP)Not specified[5]
Perylenequinone Phaeosphaerone APhaeosphaeria sp.Cytotoxicity (PC3, DU145, LNCaP)Not specified[5]

Biosynthetic Potential and Signaling Pathways

Genomic studies of Phaeosphaeria nodorum (now reclassified as Parastagonospora nodorum) have revealed a remarkable potential for secondary metabolite production.[1][6] Its genome harbors 48 biosynthetic gene clusters, including 23 polyketide synthases (PKSs), 14 non-ribosomal peptide synthetases (NRPSs), four terpene synthases (TSs), and five prenyltransferases (PTs).[1] Despite this vast genomic potential, only a fraction of these gene clusters have been linked to their corresponding metabolites. To date, the biosynthetic gene clusters for the isocoumarin mellein (SN477) and the mycotoxin alternariol (SnPKS19) have been experimentally characterized.[1]

The regulation of these biosynthetic gene clusters is a complex process involving both pathway-specific transcription factors and global regulators that respond to environmental cues. While specific signaling pathways in Phaeosphaeria are not yet well-elucidated, a generalized model for the regulation of secondary metabolism in filamentous fungi can be proposed. This typically involves a hierarchical regulatory network where global regulators, such as those involved in chromatin remodeling (e.g., LaeA) and responding to nutrient availability and pH, control the expression of pathway-specific transcription factors located within the biosynthetic gene clusters. These transcription factors then activate the expression of the structural genes responsible for metabolite biosynthesis.

G cluster_environmental_cues Environmental Cues cluster_global_regulators Global Regulators cluster_pathway_specific_regulators Pathway-Specific Regulators cluster_biosynthetic_genes Biosynthetic Gene Clusters cluster_secondary_metabolites Secondary Metabolites Nutrient_Limitation Nutrient Limitation AreA AreA (Nitrogen response) Nutrient_Limitation->AreA pH_Stress pH Stress PacC PacC (pH response) pH_Stress->PacC Oxidative_Stress Oxidative Stress LaeA LaeA (Chromatin Remodeling) Oxidative_Stress->LaeA TF_PKS PKS Transcription Factor LaeA->TF_PKS TF_NRPS NRPS Transcription Factor LaeA->TF_NRPS PacC->TF_PKS PacC->TF_NRPS AreA->TF_PKS AreA->TF_NRPS PKS_genes Polyketide Synthase Genes TF_PKS->PKS_genes NRPS_genes NRPS Genes TF_NRPS->NRPS_genes Polyketides Polyketides PKS_genes->Polyketides Non_ribosomal_peptides Non-ribosomal Peptides NRPS_genes->Non_ribosomal_peptides G cluster_workflow Experimental Workflow Start Phaeosphaeria Strain Fermentation Fermentation Start->Fermentation Extraction Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatography (VLC, HPLC) Crude_Extract->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound Spectroscopy Spectroscopy (MS, NMR) Pure_Compound->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

References

The Architects of Bioactivity: A Technical Guide to the Biosynthesis of Novel Polyketides in Filamentous Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Filamentous fungi, a kingdom of eukaryotic organisms, are prolific producers of a vast and diverse array of secondary metabolites. Among these, polyketides represent a class of natural products with significant structural complexity and a broad spectrum of biological activities, including antimicrobial, antifungal, cholesterol-lowering, and anticancer properties. The biosynthetic machinery responsible for creating these valuable compounds, centered around the multi-domain mega-enzymes known as polyketide synthases (PKSs), offers a tantalizing platform for the discovery and engineering of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles of polyketide biosynthesis in filamentous fungi, detailing the molecular players, regulatory networks, and the cutting-edge experimental strategies employed to unlock and harness this remarkable biosynthetic potential.

The Core Machinery: Fungal Polyketide Synthases

Fungal polyketides are synthesized by large, multifunctional enzymes known as Type I iterative polyketide synthases (iPKSs).[1] Unlike their bacterial counterparts which are often modular, fungal PKSs utilize a single set of catalytic domains iteratively to construct the polyketide backbone from simple acyl-CoA precursors, primarily acetyl-CoA and malonyl-CoA.[1][2] The remarkable diversity of fungal polyketides arises from the programmed variation in the catalytic activities employed during each cycle of chain elongation.[3]

The domain architecture of a typical fungal iPKS includes a core set of domains essential for chain elongation:

  • Acyltransferase (AT): Selects and loads the starter (usually acetyl-CoA) and extender (malonyl-CoA) units onto the acyl carrier protein.

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

Additional domains dictate the processing of the β-keto group at each extension step, leading to structural diversification:

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

  • Dehydratase (DH): Dehydrates the β-hydroxy group to form a double bond.

  • Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

Based on the presence and activity of these reductive domains, fungal iPKSs are broadly classified into three groups:

  • Non-reducing PKSs (NR-PKSs): Lack reductive domains, producing highly aromatic polyketides.

  • Partially Reducing PKSs (PR-PKSs): Contain a subset of reductive domains (typically KR and DH), leading to partially reduced and often cyclic structures.

  • Highly Reducing PKSs (HR-PKSs): Possess a full complement of reductive domains (KR, DH, and ER), generating linear or macrocyclic polyketides with varying degrees of saturation.[4]

The final steps of polyketide synthesis, including chain termination and cyclization, are often catalyzed by a Thioesterase (TE) or a Claisen-type Cyclase (CLC) domain.[5]

Genetic Organization and Regulation: The Biosynthetic Gene Cluster

The genes encoding the PKS and the subsequent tailoring enzymes (e.g., oxygenases, methyltransferases, and transcription factors) are typically co-located in the fungal genome in a contiguous region known as a Biosynthetic Gene Cluster (BGC).[5][6] This clustering facilitates the coordinated regulation of the entire pathway.

Regulation of polyketide biosynthesis is a complex process, often governed by a hierarchical network of transcription factors. Pathway-specific transcription factors, frequently located within the BGC, directly control the expression of the biosynthetic genes. These, in turn, are often under the control of global regulators that respond to environmental cues such as nutrient availability, pH, and developmental stage.

cluster_0 Environmental Cues cluster_1 Global Regulators cluster_2 Pathway-Specific Regulation cluster_3 Biosynthetic Gene Cluster Nutrient Limitation Nutrient Limitation LaeA LaeA Nutrient Limitation->LaeA pH Stress pH Stress Velvet Complex Velvet Complex pH Stress->Velvet Complex Developmental Signals Developmental Signals Developmental Signals->Velvet Complex Pathway-Specific TF Pathway-Specific TF LaeA->Pathway-Specific TF Velvet Complex->Pathway-Specific TF PKS Gene PKS Gene Pathway-Specific TF->PKS Gene Tailoring Enzyme Genes Tailoring Enzyme Genes Pathway-Specific TF->Tailoring Enzyme Genes Polyketide Scaffold Polyketide Scaffold PKS Gene->Polyketide Scaffold Final Polyketide Final Polyketide Tailoring Enzyme Genes->Final Polyketide Polyketide Scaffold->Final Polyketide

Regulation of Fungal Polyketide Biosynthesis.

Unlocking Novelty: Experimental Strategies

A significant portion of fungal BGCs remain silent under standard laboratory conditions, representing a vast, untapped reservoir of chemical diversity. Several strategies are employed to activate these silent clusters and discover novel polyketides.

Genome Mining and Heterologous Expression

The increasing availability of fungal genome sequences allows for the in silico identification of putative PKS genes and their associated BGCs. Once identified, the entire BGC can be cloned and expressed in a well-characterized heterologous host, such as Aspergillus oryzae or Aspergillus niger, which are known for their high capacity for secondary metabolite production.[7][8][9] This approach bypasses the native regulatory circuits of the original producer and can lead to the production of the novel polyketide.

cluster_0 Donor Fungus cluster_1 In Silico Analysis cluster_2 Molecular Biology cluster_3 Heterologous Host cluster_4 Analysis Genomic DNA Genomic DNA Genome Sequencing Genome Sequencing Genomic DNA->Genome Sequencing BGC Identification BGC Identification Genome Sequencing->BGC Identification antiSMASH BGC Cloning BGC Cloning BGC Identification->BGC Cloning Vector Construction Vector Construction BGC Cloning->Vector Construction Transformation Transformation Vector Construction->Transformation Aspergillus oryzae Aspergillus oryzae Transformation->Aspergillus oryzae Fermentation Fermentation Aspergillus oryzae->Fermentation Extraction Extraction Fermentation->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Structure Elucidation Structure Elucidation LC-MS/MS Analysis->Structure Elucidation

Workflow for Heterologous Expression of a Fungal BGC.
Metabolic Engineering for Yield Improvement

For both native and heterologously produced polyketides, metabolic engineering strategies can be employed to enhance production titers. A key approach is to increase the intracellular supply of the primary precursor, malonyl-CoA. This can be achieved by:

  • Overexpression of acetyl-CoA carboxylase (ACC): The enzyme responsible for converting acetyl-CoA to malonyl-CoA.

  • Disruption of competing pathways: For instance, inactivating the sterol biosynthesis pathway, which also consumes acetyl-CoA.[10]

A study by Kan et al. (2019) demonstrated a six-fold increase in the production of the plant polyketide curcumin in Aspergillus oryzae by disrupting genes that negatively regulate ACC activity and are involved in sterol biosynthesis.[10][11]

Engineered StrainGenetic ModificationPolyketideFold Increase in YieldReference
Aspergillus oryzaeDouble disruption of snfA and SCAPCurcumin6-fold[10][11]
Aspergillus nidulansOverexpression of xpkA and msaS6-Methylsalicylic acid-[12]

Note: The study on 6-MSA production did not report a direct fold-increase but achieved concentrations up to 455 mg/liter.

Experimental Protocols

Gene Knockout in Aspergillus nidulans using CRISPR-Cas9

This protocol provides a general framework for gene disruption. Specific oligo sequences and repair templates must be designed for the target gene.

  • gRNA Design:

    • Identify a 20 bp protospacer sequence in the target gene that is immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[13]

    • Design two complementary 60 bp oligos containing the gRNA spacer sequence.[13]

  • Repair Template Design:

    • For precise editing, design a 60 bp double-stranded DNA repair template containing the desired modification(s) and mutations in the PAM sequence to prevent re-cutting by Cas9.[13]

    • For gene deletion, design primers to amplify a selection marker (e.g., pyrG) flanked by 30 bp homology arms corresponding to the regions upstream and downstream of the target gene.[13]

  • Vector Construction:

    • Clone the annealed gRNA oligos and the repair template into a single plasmid containing the Cas9 expression cassette and a selection marker. A one-step Golden Gate assembly is a common method.[13]

  • Protoplast Transformation:

    • Prepare protoplasts from young A. nidulans mycelia using a lytic enzyme cocktail.

    • Transform the protoplasts with the CRISPR-Cas9 plasmid using a PEG-mediated method.

    • Plate the transformed protoplasts on selective media.

  • Screening and Verification:

    • Isolate genomic DNA from putative transformants.

    • Verify the desired genetic modification by PCR and Sanger sequencing.

Analysis of Fungal Polyketides by LC-MS/MS

This protocol outlines a general method for the analysis of polyketides from fungal extracts.

  • Sample Preparation:

    • Grow the fungal strain in a suitable liquid or solid medium.

    • Extract the culture with an organic solvent such as ethyl acetate or methanol.[14]

    • Evaporate the solvent and redissolve the crude extract in a suitable solvent (e.g., methanol) for LC-MS analysis.[14]

    • Filter the sample through a 0.22 µm syringe filter.[15]

  • LC-MS/MS Conditions:

    • Column: A reverse-phase C18 column is commonly used (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[14][16]

    • Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% formic acid, is used for elution.[16]

    • Gradient: A typical gradient might start at 15% acetonitrile, increase to 100% over 8-20 minutes, hold for a few minutes, and then return to the initial conditions.[16][17]

    • Flow Rate: A flow rate of 0.2-0.3 mL/min is common for UPLC systems.[14][15]

    • Mass Spectrometry:

      • Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are often used to detect a wider range of compounds.[18]

      • Scan Range: A typical scan range is m/z 100-1000.[17]

      • Data Acquisition: Full scan high-resolution mass spectra (HRMS) and data-dependent MS/MS fragmentation spectra are acquired for compound identification and structural elucidation.[18]

  • Data Analysis:

    • Process the acquired data using software such as Xcalibur or MZmine.[16][19]

    • Identify known compounds by comparing retention times, accurate masses, and MS/MS fragmentation patterns with a database of fungal secondary metabolites.[16][18]

    • For unknown compounds, use the HRMS data to determine the elemental composition and the MS/MS data to propose putative structures.

Conclusion

The biosynthesis of novel polyketides in filamentous fungi is a rapidly advancing field with immense potential for drug discovery and development. The combination of genome mining, heterologous expression, and metabolic engineering, underpinned by powerful analytical and genetic tools, is enabling researchers to access a previously hidden world of chemical diversity. The methodologies and principles outlined in this guide provide a solid foundation for scientists and researchers to explore and exploit the remarkable biosynthetic capabilities of these fascinating organisms, paving the way for the discovery of the next generation of life-saving medicines.

References

Unveiling the Pharmacopeia of Phoma: A Deep Dive into Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the rich and diverse world of bioactive secondary metabolites derived from the fungal genus Phoma. This whitepaper details the vast therapeutic potential of these compounds, summarizing their biological activities, quantitative data, and the experimental protocols crucial for their discovery and characterization.

The fungal genus Phoma represents a prolific and largely untapped source of novel bioactive compounds with significant therapeutic potential.[1][2] These fungi, found in a wide array of ecological niches, produce a diverse arsenal of secondary metabolites, including polyketides, macrolides, alkaloids, and sterols.[3] These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, cytotoxic, and anticancer properties, making them promising candidates for new drug development.[1][2] This guide provides an in-depth review of the current literature, focusing on quantitative data, experimental methodologies, and the molecular pathways influenced by these fascinating fungal metabolites.

A Treasure Trove of Bioactivity: Key Compounds and Their Potential

Researchers have isolated and characterized a multitude of bioactive compounds from various Phoma species. These metabolites exhibit a range of promising biological effects, from combating drug-resistant pathogens to inducing cancer cell death.

Antimicrobial and Antiviral Agents

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is paramount. Phoma species produce a variety of compounds with potent antimicrobial activity. For instance, two thiodiketopiperazine derivatives isolated from a Phoma species have shown remarkable activity against Staphylococcus aureus and Streptococcus pyogenes.[4] Furthermore, silver nanoparticles synthesized using Phoma species have demonstrated significant efficacy against Salmonella choleraesuis, with a minimum inhibitory concentration (MIC) as low as 0.85 μg/ml.[4] In the antiviral arena, a new phenol derivative, 3-butyryl-2,6-dihydroxy-4-methoxyphenethyl acetate, and a known analog displayed excellent activity against the influenza A virus, with IC50 values of 2.20 and 2.17 μM, respectively.

Cytotoxic and Anticancer Compounds

A significant area of interest is the cytotoxic and anticancer potential of Phoma-derived metabolites. These compounds have shown efficacy against a variety of cancer cell lines, often with impressive potency.

Table 1: Cytotoxic Activity of Selected Compounds from Phoma Species

CompoundPhoma SpeciesTarget Cell Line(s)IC50/EC50 Value(s)Reference(s)
(3S)-3,6,7-trihydroxy-α-tetralonePhoma sp. ZJWCF006Fusarium oxysporium, Rhizoctonia solaniEC50: 413.22 and 48.5 μg/mL, respectively[5]
CercosporamidePhoma sp. ZJWCF006HT-29, SMMC-772, MCF-7, HL-60, MGC80-3, P388IC50: 9.3 ± 2.8, 27.87 ± 1.78, 48.79 ± 2.56, 37.57 ± 1.65, 27.83 ± 0.48, and 30.37 ± 0.28 μM, respectively[5]
Barcelonyl acetatePhoma herbarumHep-G2, Caco-2IC50: 163.44 ± 12.23 mM and 110.90 ± 7.37 mM, respectively[1]
Glycerol monolinoleatePhoma herbarumHep-G2, Caco-2IC50: 166.53 ± 18.23 mM and 70.63 ± 8.50 mM, respectively[1]
3-butyryl-2,6-dihydroxy-4-methoxyphenethyl acetatePhoma muscivoraHela, H460Moderate activity[2]
Multirostratin A and 20-oxo-deoxaphominPhoma multirostrataHL-60, A-549, SW-480, SMMC-7721, MCF-7IC50 values ranging from 7.7 to 15.8 μM[6]

Unraveling the Mechanisms: Signaling Pathways and Molecular Targets

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. Research has begun to shed light on the specific signaling pathways targeted by some Phoma metabolites.

Cercosporamide: A Dual-Action Inhibitor

Cercosporamide, a well-studied metabolite, has been shown to have a dual mechanism of action. In pathogenic fungi, it acts as a selective and potent inhibitor of Pkc1 kinase, a key component of the cell wall integrity signaling pathway.[3][7] This disruption of the fungal cell wall leads to cell lysis and death. In the context of cancer, cercosporamide has been found to inhibit mitogen-activated protein kinase-interacting kinases (MNK1/2), which are involved in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[8] This inhibition can suppress cancer cell proliferation and metastasis.

Cercosporamide_Signaling cluster_fungal Fungal Cell Wall Integrity Pathway cluster_cancer Cancer Cell Proliferation Pathway Cercosporamide_F Cercosporamide Pkc1 Pkc1 Kinase Cercosporamide_F->Pkc1 inhibits CWI_Pathway Cell Wall Integrity Signaling Cascade Pkc1->CWI_Pathway activates Fungal_Cell_Lysis Fungal Cell Lysis Pkc1->Fungal_Cell_Lysis inhibition leads to Cell_Wall_Biosynthesis β-1,3-glucan Synthase Activity CWI_Pathway->Cell_Wall_Biosynthesis regulates Cell_Wall_Biosynthesis->Fungal_Cell_Lysis Cercosporamide_C Cercosporamide MNK1_2 MNK1/2 Kinases Cercosporamide_C->MNK1_2 inhibits eIF4E_P p-eIF4E MNK1_2->eIF4E_P phosphorylates eIF4E eIF4E Protein_Synthesis Protein Synthesis & Proliferation eIF4E_P->Protein_Synthesis promotes Apoptosis Apoptosis Protein_Synthesis->Apoptosis inhibition leads to

Caption: Signaling pathways targeted by Cercosporamide.

Cytochalasin B: Disrupting the Cellular Skeleton

Cytochalasin B, another prominent metabolite, exerts its cytotoxic effects by targeting the actin cytoskeleton. It functions by binding to the barbed end of actin filaments, thereby inhibiting the polymerization of actin monomers.[9] This disruption of the actin network interferes with crucial cellular processes such as cell division, motility, and the maintenance of cell shape, ultimately leading to cell death.

CytochalasinB_Mechanism cluster_actin Actin Polymerization Actin_Monomers G-Actin Monomers Barbed_End Actin_Monomers->Barbed_End Polymerization Actin_Filament F-Actin Filament Cellular_Processes Cell Division, Motility, Shape Actin_Filament->Cellular_Processes maintains Cytochalasin_B Cytochalasin B Cytochalasin_B->Barbed_End binds & inhibits Cytochalasin_B->Cellular_Processes disrupts

Caption: Mechanism of action of Cytochalasin B.

From Lab to Clinic: Experimental Protocols

The successful isolation and characterization of bioactive compounds from Phoma rely on a series of well-defined experimental protocols. A typical workflow, known as bioassay-guided fractionation, systematically narrows down the active components from a crude fungal extract.

Bioassay_Guided_Fractionation Start Phoma sp. Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay1 Initial Bioassay (e.g., Cytotoxicity, Antimicrobial) Crude_Extract->Bioassay1 Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Bioassay1->Fractionation Active Fractions F1 F2 F3 ... Fn Fractionation->Fractions Bioassay2 Bioassay of Fractions Fractions->Bioassay2 Active_Fraction Active Fraction(s) Bioassay2->Active_Fraction Active Purification Further Purification (e.g., HPLC) Active_Fraction->Purification Pure_Compound Pure Bioactive Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, Mass Spectrometry) Pure_Compound->Structure_Elucidation

Caption: Bioassay-guided fractionation workflow.

Detailed Methodologies

1. Fungal Cultivation and Extraction:

  • Cultivation: Phoma species are typically cultured on a suitable medium, such as Potato Dextrose Agar (PDA) for initial growth, followed by liquid fermentation in a nutrient-rich broth (e.g., Potato Dextrose Broth) to generate sufficient biomass and secondary metabolite production. Incubation is generally carried out at 25-28°C for 2-4 weeks.

  • Extraction: The fungal biomass and culture filtrate are separated. The filtrate is subjected to solvent extraction, commonly with ethyl acetate, to partition the organic-soluble secondary metabolites. The organic phase is then concentrated under reduced pressure to yield a crude extract.

2. Cytotoxicity Assays (e.g., MTT Assay):

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the fungal extracts or purified compounds.

    • After an incubation period of 48-72 hours, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at approximately 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[9]

3. Antimicrobial Susceptibility Testing (e.g., Broth Microdilution):

  • Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with the standardized microbial suspension.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Future Directions and Conclusion

The bioactive compounds isolated from Phoma species represent a promising frontier in the search for new therapeutic agents. While significant progress has been made in identifying and characterizing these molecules, further research is needed to fully elucidate their mechanisms of action and to explore their potential in preclinical and clinical studies. The development of advanced analytical techniques and high-throughput screening methods will undoubtedly accelerate the discovery of novel compounds from this versatile fungal genus. The information presented in this guide serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of these natural products for the benefit of human health.

References

Methodological & Application

Application Notes and Protocols for NMR Spectroscopy in Novel Natural Product Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to NMR Spectroscopy for Natural Product Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool in the field of natural product chemistry.[1][2] It provides detailed information on the chemical structure of organic molecules, enabling the elucidation of complex, novel compounds isolated from natural sources such as plants, fungi, bacteria, and marine organisms.[3][4][5] Unlike mass spectrometry, which provides information about a molecule's mass and formula, NMR reveals the carbon-hydrogen framework, the connectivity of atoms, and the relative stereochemistry, making it the gold standard for de novo structure determination.[1][2]

The process of elucidating the structure of a novel natural product is a systematic puzzle-solving endeavor. It begins with the isolation and purification of the compound, followed by a series of NMR experiments.[3][4] The data from these experiments are then pieced together to build the final chemical structure. This information is critical for understanding the compound's biological activity and for its potential development as a therapeutic agent.

Key NMR Experiments for Structure Elucidation

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for the complete structure determination of a novel natural product.[2]

2.1. One-Dimensional (1D) NMR Experiments

  • ¹H NMR (Proton NMR): This is often the first NMR experiment performed. It provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration).[6]

  • ¹³C NMR (Carbon NMR): This experiment provides information about the number and types of carbon atoms in a molecule (e.g., methyl, methylene, methine, quaternary). Due to the low natural abundance of the ¹³C isotope, these spectra are less sensitive than ¹H NMR spectra.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) groups. DEPT-135, for example, shows CH and CH₃ signals pointing up, while CH₂ signals point down. Quaternary carbons are absent in DEPT spectra.

2.2. Two-Dimensional (2D) NMR Experiments

2D NMR experiments are crucial for establishing the connectivity between atoms in a molecule.[2][7]

  • COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[7] It is used to identify spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[8] It is a very sensitive experiment that helps to assign the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[8] It is one of the most powerful experiments for piecing together the carbon skeleton of a molecule, as it can connect different spin systems and identify the positions of quaternary carbons.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. They are essential for determining the relative stereochemistry and conformation of a molecule. NOESY is suitable for small and large molecules, while ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.

Data Interpretation: A Case Study of a Novel Flavonoid, "Gemini-flavone"

To illustrate the process of structure elucidation, let's consider a hypothetical novel flavonoid, "Gemini-flavone," isolated from a plant extract. The following tables summarize the NMR data obtained for this compound.

Table 1: ¹H and ¹³C NMR Data for Gemini-flavone (500 MHz for ¹H, 125 MHz for ¹³C, in Methanol-d₄)

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
2158.5--
3135.0--
4178.0--
5162.0--
699.56.20d (2.0)
7165.0--
894.56.40d (2.0)
9157.0--
10104.5--
1'122.0--
2'115.07.80d (2.2)
3'146.0--
4'149.0--
5'116.06.90d (8.5)
6'123.07.70dd (8.5, 2.2)
1''102.05.25d (7.5)
2''74.03.50m
3''77.03.45m
4''70.03.30m
5''76.03.40m
6''61.03.70, 3.90m
7-OCH₃56.03.85s

Table 2: Key HMBC and NOESY Correlations for Gemini-flavone

Proton(s)HMBC Correlations (¹H → ¹³C)Key NOESY Correlations (¹H ↔ ¹¹H)
H-6 (6.20)C-5, C-7, C-8, C-10H-8, 7-OCH₃
H-8 (6.40)C-6, C-7, C-9, C-10H-6
H-2' (7.80)C-2, C-4', C-6'H-6'
H-5' (6.90)C-1', C-3', C-4'H-6'
H-6' (7.70)C-2, C-2', C-4'H-5', H-2'
H-1'' (5.25)C-3H-2'', H-3'', H-5''
7-OCH₃ (3.85)C-7H-6, H-8

Structure Assembly from NMR Data:

  • ¹H and ¹³C NMR data suggest a flavonoid skeleton with a sugar moiety. The chemical shifts in the aromatic region are characteristic of a flavonoid. The signals between 3.30 and 5.25 ppm, along with the corresponding carbon signals, indicate the presence of a sugar.

  • COSY data (not tabulated, but would be acquired) would show the coupling between H-5' and H-6', and couplings within the sugar ring.

  • HSQC data would confirm the direct attachment of protons to their respective carbons (e.g., H-6 to C-6, H-8 to C-8, etc.).

  • HMBC correlations are key to connecting the pieces. For instance, the correlation from the anomeric proton H-1'' (δH 5.25) to C-3 (δC 135.0) establishes that the sugar is attached at the 3-position of the flavonoid core. The correlation from the methoxy protons (δH 3.85) to C-7 (δC 165.0) places the methoxy group at the 7-position.

  • NOESY correlations help to confirm spatial proximities. The correlation between the methoxy protons and H-6 and H-8 further supports the placement of the methoxy group at C-7. NOE correlations within the sugar ring help to determine its stereochemistry.

Experimental Protocols

Sample Preparation for NMR

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the isolated natural product is as pure as possible. Impurities can complicate spectra and lead to misinterpretation.

  • Sample Amount: For a standard 5 mm NMR tube, 1-10 mg of the compound is typically sufficient for ¹H NMR. For ¹³C and 2D NMR experiments, a more concentrated sample (5-20 mg) is preferable.

  • Choice of Solvent: Use a deuterated solvent that completely dissolves the sample. Common choices for natural products include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), acetone-d₆ ((CD₃)₂CO), and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure: a. Weigh the desired amount of the sample directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. c. Vortex or gently sonicate the vial to ensure complete dissolution. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality. e. Cap the NMR tube securely.

Acquiring 1D NMR Spectra

2.1. ¹H NMR

  • Objective: To obtain a high-resolution proton spectrum.

  • Typical Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 8 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): Typically -2 to 12 ppm.

  • Processing:

    • Apply a Fourier transform with zero-filling and an exponential window function (line broadening of 0.3 Hz).

    • Phase the spectrum carefully.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, CD₃OD at 3.31 ppm).

    • Integrate the signals.

2.2. ¹³C NMR

  • Objective: To obtain a proton-decoupled carbon spectrum.

  • Typical Parameters:

    • Pulse Program: A standard pulse-acquire experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 256 to 2048 or more, due to the low sensitivity.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): Typically -10 to 220 ppm.

  • Processing:

    • Apply a Fourier transform with zero-filling and an exponential window function (line broadening of 1-2 Hz).

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm, CD₃OD at 49.00 ppm).

Acquiring 2D NMR Spectra

3.1. COSY

  • Objective: To identify ¹H-¹H spin-spin coupling networks.

  • Typical Parameters:

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

    • Number of Scans (NS): 2-8 per increment.

    • Number of Increments (F1 dimension): 256-512.

    • Relaxation Delay (D1): 1.5 seconds.

3.2. HSQC

  • Objective: To correlate protons to their directly attached carbons.

  • Typical Parameters:

    • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

    • Number of Scans (NS): 2-16 per increment.

    • Number of Increments (F1 dimension): 128-256.

    • Relaxation Delay (D1): 1.5 seconds.

    • ¹JCH Coupling Constant: Set to an average of 145 Hz.

3.3. HMBC

  • Objective: To identify long-range ¹H-¹³C correlations (2-4 bonds).

  • Typical Parameters:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Number of Scans (NS): 8-64 per increment.

    • Number of Increments (F1 dimension): 256-512.

    • Relaxation Delay (D1): 1.5 seconds.

    • Long-range JCH Coupling Constant: Optimized for a range, typically set to 8 Hz.

3.4. NOESY

  • Objective: To identify through-space correlations between protons.

  • Typical Parameters:

    • Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph' on Bruker instruments).

    • Number of Scans (NS): 8-32 per increment.

    • Number of Increments (F1 dimension): 256-512.

    • Relaxation Delay (D1): 1.5 seconds.

    • Mixing Time (d8): 300-800 ms, depending on the molecular size.

Mandatory Visualizations

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_elucidation Structure Elucidation extraction Extraction from Natural Source chromatography Chromatographic Separation (e.g., HPLC) extraction->chromatography pure_compound Pure Novel Compound chromatography->pure_compound sample_prep Sample Preparation (Dissolution in Deuterated Solvent) pure_compound->sample_prep oneD_nmr 1D NMR (¹H, ¹³C, DEPT) sample_prep->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) oneD_nmr->twoD_nmr data_processing Data Processing & Analysis twoD_nmr->data_processing fragment_assembly Fragment Assembly (using COSY & HMBC) data_processing->fragment_assembly stereochem Stereochemistry Determination (using NOESY) fragment_assembly->stereochem final_structure Proposed Structure stereochem->final_structure

Caption: Experimental workflow for novel natural product structure elucidation using NMR.

logical_relationships cluster_data NMR Data Inputs cluster_interpretation Interpretation & Assembly cosy COSY (¹H-¹H Connectivity) spin_systems Identify Spin Systems cosy->spin_systems hsqc HSQC (¹H-¹³C Direct Correlation) assign_carbons Assign Protonated Carbons hsqc->assign_carbons hmbc HMBC (¹H-¹³C Long-Range Correlation) connect_fragments Connect Fragments & Identify Quaternary Carbons hmbc->connect_fragments noesy NOESY (Through-Space Proximity) determine_stereochem Determine Relative Stereochemistry noesy->determine_stereochem spin_systems->connect_fragments assign_carbons->connect_fragments connect_fragments->determine_stereochem final_structure Final Structure determine_stereochem->final_structure

Caption: Logical relationships in NMR data interpretation for structure assembly.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates gemini_flavone Gemini-flavone (Novel Natural Product) gemini_flavone->receptor Binds kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Anti-inflammatory) transcription_factor->cellular_response Induces

Caption: Hypothetical signaling pathway modulated by a novel natural product.

References

Application Notes & Protocols for the Isolation of Cytotoxic Compounds from Fungal Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities, including potent cytotoxicity against cancer cell lines. The isolation and characterization of these cytotoxic compounds are crucial steps in the discovery and development of new anticancer agents. This document provides a comprehensive protocol for the cultivation of fungi, extraction of the fungal broth, purification of cytotoxic compounds, and evaluation of their cytotoxic activity.

I. Fungal Cultivation and Secondary Metabolite Production

The production of cytotoxic secondary metabolites is highly dependent on the fungal strain and the cultivation conditions. Optimization of media components and culture parameters is critical for maximizing the yield of desired compounds.

Experimental Protocol: Fungal Cultivation

  • Strain Selection: Obtain a pure culture of the desired fungal strain. Endophytic fungi are a particularly rich source of bioactive compounds.[1][2]

  • Media Preparation:

    • Potato Dextrose Broth (PDB): This is a commonly used medium for fungal cultivation.[3][4] Prepare by dissolving 24 g of potato dextrose broth powder in 1 L of distilled water.

    • Potato Dextrose Yeast Extract Broth (PDY): To enhance metabolite production, supplement PDB with yeast extract. A typical composition is 24.0 g/L potato dextrose broth, 2.0 g/L yeast extract, and 5.0 g/L CaCO₃, adjusted to pH 6.0.[5]

    • Other media such as oatmeal agar or chemically defined media can also be used depending on the fungus.[6]

  • Inoculation and Incubation:

    • Inoculate 100 mL of sterile PDB or PDY medium in a 250 mL Erlenmeyer flask with a small piece (approximately 1 cm²) of agar containing the fungal mycelia.[5][7]

    • Incubate the flasks at 25-28°C for 14-21 days with shaking (around 150 rpm) or under static conditions.[5][7][8] The optimal incubation time should be determined for each fungal strain to achieve the peak production of cytotoxic compounds.[8]

  • Co-cultivation (Optional): To induce the production of novel or cryptic secondary metabolites, consider co-cultivating two or more different microorganisms.[7][9] This can be achieved by inoculating the liquid medium with a small number of bacteria, often not at the same time as the fungi.[9]

II. Extraction of Cytotoxic Compounds from Fungal Broth

The first step in isolating the desired compounds is to separate them from the culture medium and fungal mycelia. This is typically achieved through liquid-liquid extraction using an appropriate organic solvent.

Experimental Protocol: Broth Extraction

  • Separation of Broth and Mycelia: After the incubation period, separate the fungal broth from the mycelia by vacuum filtration through a clean filter paper.[10][11]

  • Solvent Extraction:

    • Transfer the filtered broth to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent such as ethyl acetate, n-butanol, or chloroform.[1][5][10][12] Ethyl acetate is a commonly used solvent for extracting a broad range of fungal metabolites.[4][10]

    • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer containing the extracted compounds is typically the upper layer.

    • Collect the organic layer. Repeat the extraction process two to three times with fresh solvent to maximize the yield.

  • Drying and Concentration:

    • Combine all the organic extracts.

    • Dry the extract over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.[4][10]

  • Mycelial Extraction (Optional): The fungal mycelia can also be extracted separately with a solvent like methanol or ethyl acetate, often using ultrasonication to aid in cell disruption and extraction.[4]

III. Chromatographic Purification of Cytotoxic Compounds

The crude extract is a complex mixture of various compounds. Chromatographic techniques are employed to separate and purify the individual cytotoxic compounds.

Experimental Protocol: Compound Purification

  • Thin Layer Chromatography (TLC):

    • Use TLC to get a preliminary profile of the compounds in the crude extract and to determine the optimal solvent system for column chromatography.[1][13]

    • Spot the crude extract on a silica gel TLC plate and develop it with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol).[1][13]

    • Visualize the separated spots under UV light (254 nm and 366 nm) or by using a staining reagent.[13]

  • Column Chromatography (CC):

    • Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent like hexane.

    • Load the crude extract (adsorbed onto a small amount of silica gel) onto the top of the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[4]

    • Collect the eluate in fractions and monitor the separation by TLC.

    • Pool the fractions containing the same compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions obtained from column chromatography using preparative or semi-preparative HPLC.[14][15][16]

    • A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate.[15]

    • Monitor the elution of compounds using a UV detector.

    • Collect the peaks corresponding to the pure compounds.

IV. Evaluation of Cytotoxicity

Once the compounds are purified, their cytotoxic activity against cancer cell lines needs to be determined. The MTT assay is a widely used colorimetric assay for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., HCT-116, HeLa, MCF-7) in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize the cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the purified compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate the plate for another 3-4 hours at 37°C.[17]

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Measure the absorbance at 540 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve of cell viability versus compound concentration.

V. Data Presentation

Summarize the quantitative data from the cytotoxicity assays in a clear and structured table for easy comparison.

Table 1: Cytotoxic Activity of Isolated Compounds against HCT-116 Colon Cancer Cells

CompoundFungal SourceIC₅₀ (µg/mL)[8]
GliotoxinDichotomomyces cejpii0.41[8]
Acetylgliotoxin GDichotomomyces cejpii1.06[8]
Isolate BJ-1Endophytic fungus from Brucea javanica3.29[5]
Isolate BJ-2Endophytic fungus from Brucea javanica5.81[5]
Isolate BJ-3Endophytic fungus from Brucea javanica15.90[5]

VI. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_evaluation Cytotoxicity Evaluation strain Fungal Strain Selection media Media Preparation (PDB/PDY) strain->media incubation Inoculation & Incubation media->incubation filtration Filtration (Separate Broth & Mycelia) incubation->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract tlc TLC Analysis crude_extract->tlc cc Column Chromatography tlc->cc hplc HPLC Purification cc->hplc pure_compound Pure Compound hplc->pure_compound cell_culture Cancer Cell Culture pure_compound->cell_culture mtt_assay MTT Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50

Caption: Workflow for isolating cytotoxic compounds from fungal broth.

Signaling Pathway for Apoptosis Induction

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound Cytotoxic Compound death_receptor Death Receptor (e.g., Fas) compound->death_receptor mitochondria Mitochondria compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized signaling pathway for apoptosis induction.

References

Application Notes and Protocols for Cell-Based Antifungal Screening of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a significant global health challenge.[1] Natural products, derived from sources like plants and microbes, offer a vast reservoir of chemical diversity and represent a promising avenue for the discovery of novel antifungal agents.[2][3] Cell-based assays are fundamental tools in the initial stages of this discovery process, providing a functional assessment of a compound's ability to inhibit fungal growth or viability.

These application notes provide detailed protocols for three widely-used cell-based assays for screening the antifungal activity of natural products: the Broth Microdilution assay for determining minimum inhibitory concentration (MIC), colorimetric assays (MTT and XTT) for assessing metabolic viability, and Flow Cytometry for a rapid and detailed analysis of fungal cell health.

Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a cornerstone of antifungal susceptibility testing, used to determine the minimum inhibitory concentration (MIC) of a compound.[4] The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[4] This assay is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

Experimental Protocol

Principle: A standardized inoculum of the test fungus is introduced into a 96-well microtiter plate containing serial dilutions of the natural product. Following incubation, the wells are visually inspected or spectrophotometrically read to determine the lowest concentration that inhibits fungal growth.

Materials and Reagents:

  • 96-well, U-bottom or flat-bottom, sterile polystyrene microtiter plates.[5]

  • Test fungus (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

  • Natural product extract or pure compound, dissolved in a suitable solvent (e.g., DMSO).

  • Standard antifungal drug as a positive control (e.g., Fluconazole, Amphotericin B).

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS.[5]

  • Sterile saline or phosphate-buffered saline (PBS).

  • Spectrophotometer or specialized plate reader (optional, for objective reading).

  • Hemocytometer or spectrophotometer for inoculum standardization.

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Harvest the fungal cells (or conidia for molds) and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a hemocytometer or by adjusting to a specific optical density (OD) at 530 nm.

    • Dilute this stock suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts.[5] For molds, the final conidial concentration should be 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[5]

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • In the first column, add 100 µL of the natural product stock solution (at 2x the highest desired final concentration). This will be the starting point for serial dilutions.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard the final 100 µL from the 10th column.

    • Column 11 will serve as the growth control (no compound), and Column 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

    • The sterility control well (Column 12) receives 100 µL of sterile medium instead of inoculum.

    • Seal the plate and incubate at 35-37°C for 24-48 hours.[7]

  • Data Analysis and Interpretation:

    • Visual Reading: The MIC is the lowest concentration of the natural product at which there is no visible growth (no turbidity) compared to the growth control.

    • Spectrophotometric Reading: Read the optical density (OD) at a wavelength of 450 nm or 600 nm. The MIC is typically defined as the concentration that causes a 50% or 90% reduction in growth compared to the control.

Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (Standardize Cell Density) C Add Fungal Inoculum to Wells A->C B Prepare Natural Product Serial Dilutions in Plate B->C D Incubate Plate (24-48h at 37°C) C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine MIC (Lowest concentration with no growth) E->F Viability_Assay_Workflow A Prepare Plate with Cells and Natural Product Dilutions B Incubate (e.g., 24h) A->B C Add Tetrazolium Salt (MTT or XTT) B->C D Incubate for Color Development (2-4h) C->D E_MTT MTT Assay: Add Solubilizing Agent (DMSO) D->E_MTT If MTT E_XTT XTT Assay: (No Solubilization Needed) D->E_XTT If XTT F Read Absorbance on Plate Reader E_MTT->F E_XTT->F G Calculate % Viability and IC50 F->G Flow_Cytometry_Workflow A Incubate Fungal Cells with Natural Product B Harvest and Wash Cells (Centrifugation) A->B C Stain with Fluorescent Dye (e.g., Propidium Iodide) B->C D Acquire Data on Flow Cytometer C->D E Gate on Cell Population (FSC vs SSC) D->E F Analyze Fluorescence (% Positive Cells) E->F G Determine Effect on Cell Viability/Membrane Integrity F->G Fungal_Apoptosis cluster_trigger Triggers cluster_cell Fungal Cell NP Natural Product Antifungal Mito Mitochondrion NP->Mito disrupts function ROS ↑ Reactive Oxygen Species (ROS) NP->ROS Mito->ROS dysfunction leads to CytC Cytochrome c Release Mito->CytC ROS->Mito damage Meta Metacaspase Activation CytC->Meta Death Apoptotic Cell Death (DNA fragmentation, etc.) Meta->Death executes

References

Application of Fungal Metabolites in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diverse chemical structures of fungal secondary metabolites offer a promising reservoir for the discovery of novel anticancer agents. These natural compounds have been shown to exhibit potent cytotoxic and cytostatic effects on various cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides detailed application notes on the use of fungal metabolites in cancer cell line research, comprehensive protocols for essential experimental assays, and a summary of quantitative data to facilitate comparative analysis.

I. Application Notes

Fungi produce a vast array of secondary metabolites, including polyketides, terpenes, alkaloids, and peptides, many of which have demonstrated significant anti-cancer properties.[1] These compounds can induce cell death, inhibit cell proliferation, and prevent metastasis by targeting specific molecular pathways within cancer cells.[1][2] Understanding the mechanism of action of these metabolites is crucial for their development as potential therapeutic agents.

Commonly investigated mechanisms include the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, cell cycle arrest at various checkpoints (G1, S, or G2/M), and the modulation of critical signaling cascades such as the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways.[2][3]

For instance, some fungal metabolites can trigger the mitochondrial apoptotic pathway by altering the expression of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.[4] Others can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, thereby sensitizing cancer cells to apoptosis.[2][3] The MAPK pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival, is another common target of fungal metabolites.

II. Data Presentation: Anticancer Activity of Fungal Metabolites

The following tables summarize the in vitro anticancer activity of selected fungal metabolites against various human cancer cell lines, with data presented as IC50 values (the concentration of a substance required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of Fungal Metabolites against Various Cancer Cell Lines

Fungal MetaboliteFungal SourceCancer Cell LineCell Line TypeIC50 (µM)Reference
Massarilactone HKalmusia variisporaA549Non-small cell lung carcinoma32.9 ± 3.5[1]
Hs683Oligodendroglioma31.6 ± 2.5[1]
SKMEL-28Melanoma35.2 ± 2.8[1]
RadicininCochliobolus australiensisA549Non-small cell lung carcinoma8.2 (mean)[5]
EmodinPenicillium sp. RO-11VariousNot Specified2 ± 7.6[6]
Compound 45Aspergillus sp. ZJ-68MCF-7Breast adenocarcinoma4.98[1]
A549Non-small cell lung carcinoma1.95[1]
HeLaCervical cancer0.68[1]
KBOral cancer1.50[1]
Compound 48Aspergillus sp. ZJ-68MCF-7Breast adenocarcinoma2.02[1]
A549Non-small cell lung carcinoma0.82[1]
HeLaCervical cancer1.14[1]
KBOral cancer1.10[1]

Table 2: IC50 Values of Fungal Extracts against Cancer Cell Lines

Fungal ExtractCancer Cell LineIC50 (µg/mL)Reference
Fusarium venenatumHCT80.3779[6]
WR6 ExtractHeLaNot specified[7]
WIDRNot specified[7]
T47DNot specified[7]

III. Experimental Protocols

Detailed methodologies for key experiments cited in the study of fungal metabolites are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic/cytostatic effects of fungal metabolites on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of the fungal metabolite in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared metabolite dilutions. Include a vehicle control (medium with the solvent used to dissolve the metabolite) and a blank control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • FACS tubes

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating them with the fungal metabolite for a specific duration.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Materials:

  • FACS tubes

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Cold PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the fungal metabolite for the desired time.

  • Harvest approximately 1 x 10^6 cells and wash them with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.[10][12]

  • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[10][12]

  • Centrifuge the fixed cells and wash the pellet twice with cold PBS.[10]

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[13]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bcl-2 family members and caspases.[4]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer to extract total proteins.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

IV. Visualizations: Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways often modulated by fungal metabolites in cancer cells.

Mitochondrial_Apoptosis_Pathway Metabolite Fungal Metabolite Bcl2 Bcl-2 (Anti-apoptotic) Metabolite->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Metabolite->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome CytC->Apoptosome Forms Casp9 Caspase-9 Apaf1->Casp9 Apaf1->Apoptosome Forms Casp9->Apoptosome Forms Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway.

NFkB_Signaling_Pathway Metabolite Fungal Metabolite IKK IKK Complex Metabolite->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Anti-apoptotic, Proliferation) NFkB->Transcription Activates

Caption: NF-κB Signaling Pathway.

MAPK_Signaling_Pathway Metabolite Fungal Metabolite Ras Ras Metabolite->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates

Caption: MAPK/ERK Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing the anticancer properties of fungal metabolites.

Experimental_Workflow Start Fungal Culture & Metabolite Extraction Screening Cytotoxicity Screening (MTT Assay) Start->Screening Hit Identify Active Metabolites (IC50 Determination) Screening->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Western Western Blot (Signaling Proteins) Mechanism->Western End Data Analysis & Conclusion Apoptosis->End CellCycle->End Western->End

Caption: Experimental Workflow.

References

Application Notes and Protocols for High-Throughput Screening of Fungal Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi are a prolific source of structurally diverse natural products with a wide range of biological activities, making them a crucial resource for drug discovery. High-throughput screening (HTS) plays a pivotal role in efficiently exploring the vast chemical space of fungal metabolites to identify novel bioactive compounds. These application notes provide an overview and detailed protocols for various HTS methods tailored for the discovery of fungal natural products. The methodologies covered range from traditional cell-based assays to modern approaches integrating genomics, transcriptomics, proteomics, and metabolomics.

Phenotype-Based Screening: Antifungal Activity Assays

Phenotype-based screening remains a cornerstone of antifungal drug discovery, directly assessing the ability of fungal extracts or compounds to inhibit the growth of pathogenic fungi. These assays are often performed in a miniaturized format to increase throughput.

Agar-Based Diffusion Assays

Agar diffusion methods are classic, straightforward assays for evaluating antifungal activity. They are particularly useful for initial screening of large numbers of fungal extracts.

Application Note: This method is suitable for a preliminary assessment of the antifungal potential of crude fungal extracts. It allows for a qualitative or semi-quantitative evaluation of growth inhibition.

Experimental Protocol: Miniaturized Agar-Based Assay [1]

  • Media Preparation: Prepare Sabouraud Dextrose Agar (SDA) and autoclave. Cool to 45-50°C.

  • Inoculum Preparation: Prepare a conidial suspension of the target fungal pathogen (e.g., Botrytis cinerea, Colletotrichum acutatum) in a suitable buffer (e.g., 0.01% Tween 80) to a final concentration of 1 x 10^4 to 5 x 10^6 conidia/mL.[1]

  • Assay Plate Preparation: Dispense 25 mL of the inoculated SDA into a 120 x 120 mm square Petri dish.

  • Sample Application: Once the agar has solidified, apply 1-2 µL of each fungal extract (dissolved in a suitable solvent like DMSO) onto the agar surface.

  • Incubation: Incubate the plates at 25°C and 70% relative humidity for a duration determined by the growth rate of the pathogen (typically 48-96 hours).

  • Data Acquisition: Measure the diameter of the inhibition zones around each sample. An inhibition zone diameter greater than 5 mm is typically considered a hit.[1]

Broth Microdilution Assays

Broth microdilution assays are a quantitative method to determine the minimum inhibitory concentration (MIC) of a sample. These assays are readily adaptable to HTS formats using 96- or 384-well plates.[2]

Application Note: This method is ideal for determining the potency of fungal extracts or purified compounds and is a standard for antifungal susceptibility testing. It allows for the generation of dose-response curves.

Experimental Protocol: Resazurin-Based Microdilution Assay [1][3]

  • Media and Reagent Preparation: Prepare RPMI-1640 or Sabouraud Dextrose Broth (SDB).[1] Prepare a stock solution of resazurin (e.g., 0.01% in sterile water).

  • Inoculum Preparation: Adjust the concentration of the fungal pathogen conidia to 5 x 10^5 conidia/mL in the chosen broth.[1]

  • Assay Plate Preparation:

    • Add 50 µL of the appropriate broth to all wells of a 96-well microtiter plate.

    • Add 50 µL of the test sample (in duplicate) to the first row and perform a 2-fold serial dilution down the plate.

    • Include positive controls (e.g., Amphotericin B) and negative controls (inoculum only).[1]

  • Inoculation: Add 50 µL of the fungal inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Incubate the plates at 25°C for a predetermined time based on the pathogen's growth curve (e.g., 48-72 hours).[1]

  • Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for a further 4-24 hours.

  • Data Acquisition: Measure the absorbance at 620 nm (for growth) and fluorescence at 570 nm excitation and 615 nm emission (for viability).[1] Calculate the percentage of growth inhibition for each concentration.

Data Presentation: Antifungal Screening Hit Rates

Fungal PathogenHTS MethodLibrary SizeHit Rate (%)Reference
Candida parapsilosisSynergy Screen with Ketoconazole~20,000 microbial extracts0.06[4]
Colletotrichum acutatumAgar-based2,400 microbial extracts0.50[1]
Fusarium proliferatumAgar-based2,400 microbial extracts1.88[1]
Candida albicans & resistant strainsBroth microdilution>40,000 natural product fractionsNot specified, 450 active fractions identified[2]

Target-Based and Pathway-Oriented Screening

These approaches focus on specific molecular targets or pathways involved in fungal viability or virulence. They offer higher specificity and can provide immediate insights into the mechanism of action.

CRISPR-Based Screening for Gene Cluster Activation

Many fungal biosynthetic gene clusters (BGCs) for natural products are silent under standard laboratory conditions.[5] CRISPR-Cas9 technology can be used to activate these silent BGCs, enabling the discovery of novel compounds.[6][7][8]

Application Note: This is a powerful technique for unlocking the cryptic metabolic potential of fungi. It allows for the targeted activation of specific BGCs to produce and screen for new natural products.

Experimental Workflow: CRISPR-dCas9 Mediated BGC Activation

CRISPR_Activation_Workflow BGC_Selection BGC Selection (Genome Mining) gRNA_Design gRNA Design (Targeting Promoter) BGC_Selection->gRNA_Design Vector_Construction Vector Construction (dCas9-Activator, gRNA) gRNA_Design->Vector_Construction Fungal_Transformation Fungal Transformation Vector_Construction->Fungal_Transformation Cultivation Cultivation & Fermentation Fungal_Transformation->Cultivation Metabolite_Extraction Metabolite Extraction Cultivation->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis (Dereplication) Metabolite_Extraction->LCMS_Analysis Bioassay Bioactivity Screening Metabolite_Extraction->Bioassay Hit_Identification Hit Identification LCMS_Analysis->Hit_Identification Bioassay->Hit_Identification Biosensor_Logic Metabolite Fungal Metabolite (Analyte) TF Transcription Factor (Sensor) Metabolite->TF Binds to Promoter Promoter TF->Promoter Activates/Represses Reporter Reporter Gene (e.g., GFP, LacZ) Promoter->Reporter Drives expression of Signal Detectable Signal (Fluorescence, Color) Reporter->Signal Produces Dereplication_Workflow Fungal_Extracts Fungal Extracts Library LCMS UPLC-HRMS/MS Analysis Fungal_Extracts->LCMS Data_Processing Data Processing & Molecular Networking (e.g., GNPS) LCMS->Data_Processing Database_Search Database Comparison (e.g., MIBiG, antiSMASH) Data_Processing->Database_Search Known_Compounds Known Compounds (Dereplicated) Database_Search->Known_Compounds Novel_Candidates Novel Candidates (Prioritized for Isolation) Database_Search->Novel_Candidates

References

Maximizing Secondary Metabolite Production in Phaeosphaeria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cultivation of Phaeosphaeria species to maximize the production of secondary metabolites. The genus Phaeosphaeria is a rich source of structurally diverse natural products, including polyketides, alkaloids, and terpenoids, with a wide range of biological activities.[1][2] However, the expression of the biosynthetic gene clusters for many of these valuable compounds often remains silent under standard laboratory conditions.[3][4] The following protocols and strategies are designed to unlock this metabolic potential through systematic manipulation of cultivation parameters.

The "One Strain, Many Compounds" (OSMAC) Approach

The OSMAC strategy is a fundamental and effective method for inducing and enhancing the production of secondary metabolites by systematically altering cultivation parameters.[3][5][6][7] Even minor changes to the growth environment can trigger significant shifts in the metabolic profile of a single fungal strain.[7]

Application Note: Media Composition and Nutrient Sources

The composition of the culture medium is a critical factor influencing the production of secondary metabolites. Different carbon and nitrogen sources, as well as their concentrations, can dramatically alter the metabolic output. It is recommended to screen a variety of media to identify the optimal conditions for the Phaeosphaeria strain of interest.

Table 1: Influence of Media Composition on Secondary Metabolite Production (Hypothetical Data for Phaeosphaeria sp.)

MediumCarbon SourceNitrogen SourceKey Secondary Metabolite Class InducedReference Yield (mg/L)
Potato Dextrose Broth (PDB)DextrosePotato InfusionPolyketides15
Czapek-Dox BrothSucroseSodium NitrateAlkaloids25
Yeast Extract Sucrose (YES)SucroseYeast ExtractTerpenoids18
Oatmeal Agar (OMA)Complex CarbohydratesOatmeal InfusionDiverse Polyketides22
Rice Medium (Solid State)StarchRiceNovel Compounds30 (mg/kg)
Protocol: OSMAC-Based Cultivation of Phaeosphaeria sp.

This protocol describes a systematic approach to screen different media and cultivation conditions.

1.2.1. Materials

  • Phaeosphaeria sp. culture

  • Potato Dextrose Agar (PDA) plates

  • Selection of liquid and solid media (see Table 1)

  • Erlenmeyer flasks (250 mL)

  • Incubator shaker

  • Sterile water

  • Spectrophotometer

1.2.2. Inoculum Preparation

  • Grow the Phaeosphaeria sp. strain on PDA plates at 25°C for 7-10 days until well-sporulated.

  • Prepare a spore suspension by adding 10 mL of sterile water to the PDA plate and gently scraping the surface with a sterile loop.

  • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer or by measuring the optical density at 600 nm.

1.2.3. Liquid Cultivation

  • Dispense 50 mL of each selected liquid medium into triplicate 250 mL Erlenmeyer flasks.

  • Inoculate each flask with 1 mL of the spore suspension.

  • Incubate the flasks at 25°C in a rotary shaker at 150 rpm for 14-21 days.

  • Monitor fungal growth and pigment production visually.

1.2.4. Solid-State Fermentation

  • Dispense 50 g of solid substrate (e.g., rice, wheat bran) into 250 mL Erlenmeyer flasks.

  • Add distilled water to achieve a moisture content of 60-70% (w/w) and autoclave.

  • Inoculate each flask with 2 mL of the spore suspension and mix thoroughly.

  • Incubate at 25°C in a stationary incubator for 21-28 days.

OSMAC_Workflow cluster_prep Inoculum Preparation cluster_cultivation OSMAC Cultivation cluster_analysis Analysis Spore Phaeosphaeria Spore Stock Suspension Spore Suspension (1x10^6 spores/mL) Spore->Suspension Liquid Liquid Media Variants (PDB, Czapek, YES) Suspension->Liquid Solid Solid Media Variants (Rice, Oatmeal) Suspension->Solid Extract Metabolite Extraction Liquid->Extract Solid->Extract Temp Temperature Gradients (20°C, 25°C, 30°C) pH pH Variations (5.0, 6.5, 8.0) Analyze HPLC-MS Analysis Extract->Analyze Identify Identify Optimal Conditions Analyze->Identify CoCulture_Workflow cluster_cultivation Co-Cultivation cluster_controls Controls cluster_analysis Analysis Phaeo_Inoculum Phaeosphaeria Inoculum Phaeo_Culture Day 0: Inoculate Phaeosphaeria Phaeo_Inoculum->Phaeo_Culture Phaeo_Mono Phaeosphaeria Monoculture Phaeo_Inoculum->Phaeo_Mono Partner_Inoculum Co-culture Partner Inoculum (e.g., Talaromyces sp.) Partner_Culture Day 3-5: Introduce Co-culture Partner Partner_Inoculum->Partner_Culture Partner_Mono Partner Monoculture Partner_Inoculum->Partner_Mono Phaeo_Culture->Partner_Culture Incubation Incubate for 10-18 days Partner_Culture->Incubation Extraction Metabolite Extraction Incubation->Extraction Phaeo_Mono->Extraction Partner_Mono->Extraction HPLC HPLC-MS Analysis Extraction->HPLC Comparison Compare Metabolite Profiles HPLC->Comparison CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Environmental Stress (e.g., Osmotic, Oxidative) Sensor Cell Wall Sensors Stress->Sensor Pkc1 Pkc1 Sensor->Pkc1 Activation MAPKKK MAPKKK Pkc1->MAPKKK Phosphorylation Cascade MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TF Transcription Factors MAPK->TF Translocation Genes Secondary Metabolite Biosynthetic Genes TF->Genes Gene Expression

References

Applikationshinweise und Protokolle: Derivatisierung von Pilzmetaboliten zur Steigerung der Bioaktivität

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Pilze sind eine reichhaltige Quelle für bioaktive Sekundärmetaboliten mit einem breiten Spektrum an pharmakologischen Wirkungen, einschließlich antimykotischer, antibakterieller und zytotoxischer Aktivitäten.[1][2][3][4] Die Derivatisierung dieser natürlichen Produkte ist eine Schlüsselstrategie, um ihre therapeutischen Eigenschaften zu verbessern, die Bioverfügbarkeit zu erhöhen und die Stabilität zu optimieren.[5] Diese Applikationshinweise bieten detaillierte Protokolle und quantitative Daten zur Derivatisierung ausgewählter Pilzmetaboliten zur Steigerung ihrer Bioaktivität.

Fallstudien: Quantitative Analyse der Bioaktivitätssteigerung

Die folgenden Tabellen fassen die quantitative Verbesserung der Bioaktivität durch die Derivatisierung spezifischer Pilzmetaboliten zusammen.

Derivatisierung von Burnettiene A zur Steigerung der antimykotischen Aktivität

Burnettiene A, ein Polyen-Decalin-Polyketid-Naturstoff, wurde aus Lecanicillium primulinum isoliert und zeigte eine breite antimykotische Aktivität gegen pflanzenpathogene Pilze.[6][7] Durch chemische Derivatisierung, insbesondere durch Veresterung, konnte die antimykotische Aktivität signifikant gesteigert werden.

Tabelle 1: Antimykotische Aktivität von Burnettiene A und seinen Derivaten

VerbindungModifikationSaccharomyces cerevisiae 12geneΔ0HSR-iERG6 (Hemmzone bei 3 µ g/disk )Pyricularia oryzae (QoI-sensitiv) (MIC in µg/mL)Botrytis cinerea (MIC in µg/mL)
Burnettiene A (1) Ursprungsverbindung+3.131.56
Reduktionsderivat (2) Reduktion->50>50
Aldehydderivat (3) Ozonolyse+0.786.25
Säurederivat (4) Ozonolyse+12.525
Methylesterderivat (5) Veresterung+++ (100-fach potenter als 1)0.201.56
Ethylesterderivat VeresterungNicht getestet0.103.13
Propylesterderivat VeresterungNicht getestet0.206.25
Benzylesterderivat (10) VeresterungNicht getestet1.56 (QoI-resistent)12.5

Quelle: Basierend auf Daten aus J-Stage und NIH.[6][7]

Derivatisierung von Mycosidin zur Bekämpfung von Candida-Arten

Mycosidin, eine 3,5-substituierte Thiazolidin-2,4-dion-Struktur, und seine Analoga wurden synthetisiert und auf ihre antimykotische Aktivität gegen verschiedene Candida-Spezies getestet.[8]

Tabelle 2: Antimykotische Aktivität von Mycosidin-Derivaten gegen Candida-Spezies (MIC in mg/L)

VerbindungC. albicans ATCC 24433C. parapsilosis ATCC 22019C. albicans (klinisch)C. glabrata (klinisch)C. krusei (klinisch)
Mycosidin 8 - 16168 - 3216 - 3232
Derivat 5a 16168 - 161632
Derivat 7a 163216 - 323264
Derivat 12e 0.1250.54 - 8816
Fluconazol 0.510.25 - 1280.5 - 1284 - 128

Quelle: Basierend auf Daten aus MDPI.[8]

Experimentelle Protokolle

Protokoll: Synthese von Burnettiene A-Methylester (Derivat 5)

Dieses Protokoll beschreibt die Veresterung von Burnettiene A zur Herstellung des hochpotenten Methylesterderivats.

Materialien:

  • Burnettiene A (1)

  • Methyliodid (MeI)

  • Kaliumcarbonat (K₂CO₃)

  • N,N-Dimethylformamid (DMF)

  • Reaktionsgefäß

  • Magnetrührer

  • Dünnschichtchromatographie (DC) zur Reaktionsverfolgung

  • Aufarbeitungs- und Reinigungsmaterialien (z.B. Rotationsverdampfer, Kieselgel für Säulenchromatographie)

Prozedur:

  • Lösen Sie Burnettiene A (1) in DMF in einem geeigneten Reaktionsgefäß.

  • Fügen Sie Kaliumcarbonat (K₂CO₃) hinzu.

  • Geben Sie Methyliodid (MeI) tropfenweise bei Raumtemperatur zur Reaktionsmischung.

  • Rühren Sie die Mischung bei Raumtemperatur und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie.

  • Nach Abschluss der Reaktion (typischerweise nach mehreren Stunden), beenden Sie die Reaktion durch Zugabe von Wasser.

  • Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat).

  • Waschen Sie die organische Phase mit Wasser und Sole.

  • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und konzentrieren Sie das Filtrat im Vakuum.

  • Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um den reinen Burnettiene A-Methylester (5) zu erhalten. Die Ausbeute für diese Reaktion wird mit 95.0% berichtet.[6]

Protokoll: Bestimmung der minimalen Hemmkonzentration (MHK)

Dieses Protokoll beschreibt die Mikrodilutionsmethode in 96-Well-Platten zur Bestimmung der antimykotischen Aktivität, wie vom Clinical and Laboratory Standards Institute (CLSI) empfohlen.[8]

Materialien:

  • Testverbindungen (derivatisierte und nicht-derivatisierte Metaboliten)

  • Pilzstämme (z.B., Candida albicans, Pyricularia oryzae)

  • Geeignetes Nährmedium (z.B., RPMI-1640)

  • Sterile 96-Well-Mikrotiterplatten

  • Inkubator

  • Spektrophotometer (optional, für turbidimetrische Messung)

Prozedur:

  • Vorbereitung der Testplatten: Lösen Sie die Testverbindungen in einem geeigneten Lösungsmittel (z.B. DMSO) und erstellen Sie eine serielle Verdünnungsreihe in den Wells der 96-Well-Platte mit dem Nährmedium. Die Endkonzentrationen sollten einen relevanten Bereich abdecken.

  • Inokulum-Vorbereitung: Züchten Sie die Pilzstämme auf einer geeigneten Agarkultur. Stellen Sie eine Pilzsuspension her und passen Sie die Konzentration auf einen definierten Wert an (z.B. 10³ bis 10⁵ KBE/mL).

  • Inokulation: Geben Sie das vorbereitete Inokulum in jedes Well der Mikrotiterplatte, einschließlich Positiv- (Pilz ohne Hemmstoff) und Negativkontrollen (Medium ohne Pilz).

  • Inkubation: Inkubieren Sie die Platten bei einer für den jeweiligen Pilzstamm optimalen Temperatur (z.B. 35°C für Candida albicans) für 24-48 Stunden.

  • Auswertung: Bestimmen Sie die MHK als die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Wachstum des Pilzes zu beobachten ist. Die Auswertung kann visuell oder durch Messung der optischen Dichte erfolgen.

Visualisierungen

Experimenteller Arbeitsablauf zur Derivatisierung und Bioaktivitätsprüfung

Der folgende Graph visualisiert den allgemeinen Arbeitsablauf von der Isolierung eines Pilzmetaboliten über die chemische Derivatisierung bis hin zur Bewertung der biologischen Aktivität.

experimental_workflow cluster_extraction Isolierung & Charakterisierung cluster_derivatization Chemische Modifikation cluster_bioactivity Bioaktivitäts-Screening fungal_culture Pilzkultur extraction Extraktion fungal_culture->extraction isolation Isolierung des Metaboliten (z.B. HPLC) extraction->isolation structure_elucidation Strukturaufklärung (NMR, MS) isolation->structure_elucidation parent_compound Ausgangsverbindung structure_elucidation->parent_compound Reiner Metabolit derivatization_reaction Derivatisierungs- reaktion (z.B. Veresterung) parent_compound->derivatization_reaction bioassay Bioassay (z.B. MHK-Bestimmung) parent_compound->bioassay Vergleich derivative_compound Derivat derivatization_reaction->derivative_compound derivative_compound->bioassay Testung data_analysis Datenanalyse (z.B. IC50, MIC) bioassay->data_analysis sar_analysis Struktur-Wirkungs- Beziehung (SAR) data_analysis->sar_analysis sar_analysis->derivatization_reaction Optimierung

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung von Pilzmetaboliten.

Signalweg der Zellwandintegrität (CWI) in Pilzen

Der CWI-Signalweg ist entscheidend für die Aufrechterhaltung der Pilzzellwand und wird durch viele antimykotische Wirkstoffe beeinflusst. Die Derivatisierung kann die Interaktion von Metaboliten mit Komponenten dieses Signalwegs verändern.

cwi_pathway cluster_nucleus stress Zellwandstress (z.B. durch Antimykotika) mapkkk MAPKKK (z.B. Bck1) stress->mapkkk aktiviert mapkk MAPKK (z.B. Mkk1/2) mapkkk->mapkk phosphoryliert mapk MAPK (z.B. MpkA, Slt2) mapkk->mapk phosphoryliert nucleus Zellkern mapk->nucleus transloziert in tf Transkriptionsfaktoren (z.B. RlmA) genes Zellwand-Gene (z.B. Chitin, Glucan) tf->genes reguliert Expression response Zellwand-Biosynthese & Reparatur genes->response

Abbildung 2: Vereinfachter CWI-Signalweg in Pilzen.

Logisches Diagramm zur Priorisierung von Derivaten

Dieses Diagramm zeigt einen logischen Prozess zur Auswahl und Priorisierung von Derivaten für die weitere Entwicklung.

prioritization_logic cluster_screening Screening-Kaskade start Synthetisierte Derivate-Bibliothek primary_screen Primäres Bioaktivitäts- Screening (z.B. MIC) start->primary_screen decision1 Aktivität > Ausgangsverbindung? primary_screen->decision1 secondary_screen Sekundäres Screening (Zytotoxizität, Spezifität) decision1->secondary_screen Ja discard Verwerfen oder weitere Optimierung decision1->discard Nein decision2 Akzeptables Toxizitätsprofil? secondary_screen->decision2 lead_candidate Leitkandidat für weitere Entwicklung decision2->lead_candidate Ja decision2->discard Nein

References

Troubleshooting & Optimization

Overcoming low yield of secondary metabolites in fungal fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming the low yield of secondary metabolites in fungal fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the "One Strain Many Compounds" (OSMAC) approach and how can it help improve my yield?

A1: The OSMAC approach is a foundational strategy based on the principle that a single fungal strain has the genetic potential to produce a wide variety of secondary metabolites, but only a fraction of these are expressed under standard laboratory conditions.[1][2] By systematically altering cultivation parameters one at a time—such as media composition, temperature, pH, and aeration—you can trigger the expression of different "silent" or cryptic biosynthetic gene clusters (BGCs), leading to the discovery of novel compounds or enhanced yields of known ones.[3][4] This method is often the first step in exploring a strain's full metabolic potential before moving to more complex genetic interventions.[5][6]

Q2: My fungus grows well, but the production of my target metabolite is negligible. What are the most likely causes?

A2: This is a common issue where primary metabolism (growth) is robust, but secondary metabolism is not initiated. The primary causes include:

  • Suboptimal Culture Conditions: Secondary metabolism is often triggered by specific environmental stressors or nutrient limitations that are not being met in your current setup.[7] Conditions optimized for rapid growth may actively repress metabolite production.

  • Silent Biosynthetic Gene Clusters (BGCs): The genes responsible for producing your metabolite may be transcriptionally silent due to epigenetic regulation (e.g., tightly packed chromatin).[1][8]

  • Inadequate Precursor Supply: The primary metabolic pathways that supply the building blocks for your secondary metabolite may not be sufficiently active.

  • Feedback Inhibition: The target metabolite, even at low concentrations, may be inhibiting its own biosynthesis.

Q3: What are epigenetic modifiers and how can I use them to increase production?

A3: Epigenetic modifiers are small molecules that alter the expression of genes without changing the DNA sequence itself.[8][9] In fungi, many secondary metabolite BGCs are silenced by epigenetic mechanisms like DNA methylation and histone deacetylation, which keep the chromatin in a condensed, inaccessible state (heterochromatin).[8][10] By adding chemical modifiers to your culture, you can reverse these effects.

  • Histone Deacetylase (HDAC) Inhibitors (e.g., sodium butyrate, suberoylanilide hydroxamic acid - SAHA) prevent the removal of acetyl groups from histones, leading to a more open chromatin structure (euchromatin) that allows for gene transcription.[11]

  • DNA Methyltransferase (DNMT) Inhibitors (e.g., 5-azacytidine) prevent the methylation of DNA, which is another signal for gene silencing.[11][12] The use of these modifiers can awaken silent BGCs, leading to the production of novel compounds or enhanced yields of existing ones.[12]

Q4: Can co-culturing my fungus with another microbe really improve yield?

A4: Yes, co-cultivation is an effective strategy that simulates the natural competitive environment of microbes.[13][14] When two or more microorganisms are grown together, they interact through chemical signaling, competition for nutrients, or direct antagonism. This "crosstalk" can trigger defense mechanisms, leading to the activation of silent BGCs and the production of secondary metabolites that are not produced in monocultures.[15][16] The effect can be an increased yield of a known compound or the production of entirely new molecules. This technique can be applied to fungus-fungus or fungus-bacterium pairings in both solid-state and liquid fermentation.[13][17]

Troubleshooting Guide

This guide addresses specific problems you may encounter during fungal fermentation for secondary metabolite production.

Problem 1: Inconsistent or Non-Reproducible Metabolite Yield
Possible Cause Troubleshooting Step Expected Outcome
Inoculum Variability Standardize the inoculum preparation. Use a consistent spore concentration (e.g., 10^5 spores/mL) or a fixed number of mycelial plugs from the same region of a fresh plate.[5]Consistent starting biomass leads to more reproducible growth phases and timing of secondary metabolite onset.
Media Component Fluctuation Prepare media from the same lot of raw materials. Ensure complete dissolution of all components and verify the final pH before autoclaving.Reduces batch-to-batch chemical variability, ensuring a consistent nutrient environment for the fungus.
Inconsistent Physical Parameters Calibrate and monitor fermentation equipment regularly (shakers, incubators, pH probes, O2 sensors). Ensure flasks have consistent closures that provide uniform aeration.Stable temperature, agitation, and aeration prevent unintended stress or limitation, leading to more uniform metabolic activity.[18]
Problem 2: Low Yield Due to Suspected Precursor Limitation
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Primary Metabolite Precursors Identify the primary metabolite building blocks of your target compound (e.g., acetyl-CoA for polyketides, amino acids for non-ribosomal peptides). Supplement the medium with these precursors or intermediates at various concentrations and time points.[19][20]Direct feeding of precursors can bypass potential bottlenecks in primary metabolism, significantly boosting the final product yield.[19]
Competing Metabolic Pathways Use metabolic pathway analysis to identify pathways that draw precursors away from your target's BGC. Consider using CRISPR/Cas9 to down-regulate or knock out key enzymes in these competing pathways.[21]Redirecting the flow of precursors towards the desired secondary metabolite pathway increases the available pool for biosynthesis.
Problem 3: Mycelial Pelleting/Clumping is High, and Yield is Low
Possible Cause Troubleshooting Step Expected Outcome
High Viscosity and Mass Transfer Limitation The dense core of large mycelial pellets can suffer from oxygen and nutrient limitations, reducing productivity.[22] Optimize agitation speed to control pellet size—too high can cause shear stress, too low promotes large clumps.Smaller, more dispersed mycelial forms (or smaller pellets) improve oxygen and nutrient transfer, leading to higher overall productivity.
Morphological Issues Add inert microparticles (e.g., talc, aluminum oxide) to the fermentation broth. These particles act as nuclei for mycelial growth, promoting the formation of smaller, more uniform pellets and preventing large agglomerations.[22]A more homogenous culture morphology with reduced viscosity enhances mass transfer and improves yield.

Data & Protocols

Data: Effect of Optimization Strategies on Yield

The following tables summarize quantitative data from studies demonstrating the impact of different optimization techniques.

Table 1: Enhancement of Metabolite Yield Using Epigenetic Modifiers

Fungal StrainEpigenetic ModifierTarget MetaboliteYield Increase (vs. Control)
Aspergillus niger5-Azacytidine (DNMT Inhibitor)Volatile & Non-volatile metabolitesEnhanced production and induction of novel SMs[11]
Nigrospora sphaericaDNMT & HDAC InhibitorsCryptic metabolitesRevamping of cryptic metabolite production[11]
Phomopsis asparagiChemical ModifiersImmunosuppressive agentsProduction of previously undetected agents[11]
Torrubiella luteorostrataModifiersTryptophan derivativesProduction of cytosporone, indigotide, and tenuipyrone[9]

Table 2: Impact of Culture Media Optimization on Squalestatin S1 Production

Optimization StageKey Parameters OptimizedSqualestatin S1 Titer (mg/L)
Baseline MediumStandard published medium~150
Orthogonal Design & RSMCarbon source, concentration, oily precursors273 (Predicted)
Confirmatory ExperimentFinal optimized medium composition434 [23]
Experimental Protocols
Protocol 1: General Application of Epigenetic Modifiers
  • Preparation: Prepare stock solutions of your chosen epigenetic modifier (e.g., 10 mM 5-Azacytidine in DMSO, 100 mM Sodium Butyrate in sterile water). Sterilize by filtration.

  • Inoculation: Cultivate your fungus in its standard liquid medium for 2-3 days to allow for initial growth.

  • Addition of Modifier: Add the epigenetic modifier to the cultures to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a solvent-only control (e.g., DMSO).

  • Incubation: Continue the fermentation under standard conditions for an additional 7-14 days.

  • Analysis: Harvest the culture broth and mycelium. Extract the secondary metabolites using an appropriate solvent (e.g., ethyl acetate).

  • Quantification: Analyze the extracts using HPLC or LC-MS to compare the metabolite profiles and quantify the yield of the target compound relative to the control.

Protocol 2: Fungal-Fungal Co-culture (Liquid Fermentation)
  • Strain Preparation: Prepare individual seed cultures of the two fungal strains to be co-cultured. Grow them in a suitable liquid medium (e.g., Potato Dextrose Broth) for 3-4 days until healthy mycelial growth is observed.

  • Inoculation: In a larger flask of fresh liquid medium, inoculate with both fungal seed cultures simultaneously. A typical inoculum volume is 5-10% (v/v) for each strain.

  • Control Cultures: Set up monoculture controls for each of the two fungal strains under the exact same conditions.

  • Incubation: Incubate the co-culture and monocultures on an orbital shaker at the appropriate temperature for 14-21 days.[13] Observe the flasks for any visible signs of interaction (e.g., pigment production at the interface).

  • Extraction and Analysis: At the end of the fermentation, harvest the cultures. Separate the mycelia from the broth. Extract both fractions with a suitable organic solvent.

  • Comparison: Analyze the metabolite profiles of the co-culture extracts versus the monoculture extracts using TLC, HPLC, or LC-MS to identify induced or enhanced metabolites.[13]

Visualizations

troubleshooting_workflow start Start: Low/No Secondary Metabolite Yield check_growth Is fungal growth (biomass) also low? start->check_growth optimize_growth Troubleshoot Primary Metabolism: - Check media components - Verify temperature/pH - Test for contamination check_growth->optimize_growth  Yes growth_ok Growth is adequate, but secondary metabolism is low check_growth->growth_ok  No optimize_growth->check_growth osmac Implement OSMAC Approach: Systematically vary one parameter (media, temp, pH, aeration) growth_ok->osmac epigenetics Apply Epigenetic Modifiers: - HDAC inhibitors (e.g., SAHA) - DNMT inhibitors (e.g., 5-Aza) growth_ok->epigenetics coculture Attempt Co-culture: - Fungus-Fungus - Fungus-Bacteria growth_ok->coculture advanced Advanced Strategies osmac->advanced epigenetics->advanced coculture->advanced precursor Precursor Feeding advanced->precursor genetic Genetic Engineering (CRISPR): - Upregulate BGC regulators - Knockout competing pathways advanced->genetic end Yield Improved precursor->end genetic->end

Caption: A workflow for troubleshooting low secondary metabolite yield.

osmac_approach strain Single Fungal Strain media Media Composition strain->media Vary physical Physical Parameters strain->physical Vary additives Chemical Additives strain->additives Vary sub_media Carbon Source (Glucose, Sucrose...) Nitrogen Source (Peptone, Nitrate...) C:N Ratio Trace Metals media->sub_media sub_physical Temperature pH Aeration / Agitation Speed Solid vs. Liquid Culture physical->sub_physical sub_additives Enzyme Inhibitors Precursors Adsorbent Resins additives->sub_additives output Diverse Secondary Metabolites sub_media->output sub_physical->output sub_additives->output

Caption: The One Strain Many Compounds (OSMAC) logical approach.

epigenetic_modification cluster_before Before Modification (Default State) cluster_after After Modification dna_before DNA chromatin_before Heterochromatin (Condensed & Inaccessible) dna_before->chromatin_before tightly wound around histone_before Histone Proteins histone_before->chromatin_before bgc_before Silent BGC chromatin_before->bgc_before contains modifier Epigenetic Modifier (e.g., HDAC Inhibitor) dna_after DNA chromatin_after Euchromatin (Open & Accessible) dna_after->chromatin_after loosely wound around histone_after Acetylated Histones histone_after->chromatin_after bgc_after Expressed BGC chromatin_after->bgc_after allows access to sm_production Secondary Metabolite Production bgc_after->sm_production leads to modifier->chromatin_after Induces change to

Caption: Pathway of epigenetic activation of a silent BGC.

References

Technical Support Center: Optimizing Extraction of Polar Fungal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of polar fungal compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for extracting unknown polar compounds from fungi?

A1: When the nature of the target compound is unknown, a sequential extraction approach with solvents of increasing polarity is recommended.[1] A common starting point is a semi-polar solvent like ethyl acetate, followed by more polar solvents such as methanol or an ethanol-water mixture.[2][3] Methanol is often effective for extracting a broad range of polar compounds, including phenolics, alkaloids, and saponins.[3] However, be aware that methanol can also co-extract high amounts of hydrophilic substances like sugars.[2]

Q2: How can I minimize the co-extraction of unwanted compounds like fats and sugars?

A2: To reduce the extraction of lipophilic compounds (fats), a pre-extraction or partitioning step with a non-polar solvent like hexane can be employed.[2] For removing sugars, which are highly polar, techniques like liquid-liquid partitioning between an organic solvent and water can be effective. Additionally, solid-phase extraction (SPE) can be used to selectively isolate compounds of interest and remove interfering substances.

Q3: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) over conventional methods?

A3: Modern techniques like UAE and MAE offer several advantages over traditional methods such as maceration or Soxhlet extraction. These include higher extraction yields, significantly shorter extraction times, and reduced solvent consumption.[4][5][6] The lower operating temperatures in UAE are particularly beneficial for preserving heat-sensitive compounds.[7]

Q4: How does pH affect the extraction of polar fungal compounds?

A4: The pH of the extraction solvent can significantly impact the solubility and stability of target compounds, thereby affecting extraction efficiency.[8] For acidic or basic compounds, adjusting the pH of the solvent can enhance their solubility and improve recovery. For instance, acidic conditions are often associated with higher extraction yields for phenolic compounds.[8] It is crucial to consider the chemical nature of the target metabolite when optimizing the pH.

Q5: When should I consider using Supercritical Fluid Extraction (SFE)?

A5: Supercritical Fluid Extraction (SFE), most commonly using carbon dioxide (CO2), is a "green" extraction technique that offers high purity extracts and is particularly useful for thermally labile compounds.[9][10] While supercritical CO2 is non-polar, its polarity can be modified by adding a co-solvent (entrainer) like ethanol or methanol, enabling the extraction of polar compounds.[9][10][11][12] SFE is advantageous when solvent-free extracts are desired.

Troubleshooting Guides

Problem 1: Low or no yield of the target polar compound.

Possible Cause Troubleshooting Solution
Inappropriate Solvent Polarity The solvent may not be polar enough to effectively solubilize the target compound. Try a more polar solvent (e.g., methanol, water) or a mixture of solvents.[13][14] A sequential extraction with solvents of increasing polarity can also be beneficial.[1]
Inefficient Cell Disruption The fungal cell walls may not be adequately disrupted, preventing the solvent from accessing the intracellular metabolites. Ensure thorough grinding of the fungal biomass (e.g., using liquid nitrogen) or consider using enzymatic lysis or physical methods like bead beating.[15]
Degradation of Target Compound The compound may be sensitive to heat, light, or pH. Use lower extraction temperatures, protect the sample from light, and ensure the pH of the solvent is appropriate for the compound's stability.[8][16]
Insufficient Extraction Time or Temperature The extraction may not have been carried out for a sufficient duration or at an optimal temperature. Optimize these parameters; for instance, slightly elevated temperatures can improve extraction efficiency for some compounds, but be mindful of potential degradation.[17]
Silent Gene Cluster The biosynthetic gene cluster for the metabolite of interest may not be expressed under the chosen culture conditions. Consider altering the growth media, temperature, or using co-culturing techniques to induce metabolite production.[18]

Problem 2: TLC plate shows streaking or smearing of the extract.

Possible Cause Troubleshooting Solution
Sample Overloading The applied sample is too concentrated. Dilute the extract before spotting it on the TLC plate.[19]
Presence of Highly Polar Impurities The extract may contain highly polar compounds (e.g., sugars, salts) that do not move well in the mobile phase, causing streaking.[19] Consider a sample clean-up step using solid-phase extraction (SPE) or liquid-liquid partitioning to remove these impurities.[20]
Inappropriate Mobile Phase The polarity of the mobile phase may not be suitable for the compounds in the extract. Adjust the solvent system to achieve better separation. For polar compounds, a more polar mobile phase is generally required.[19]
Poor Solubility in Mobile Phase The compounds may have poor solubility in the chosen mobile phase. Consider a different solvent system in which your compounds are more soluble.[19]
Interaction with Silica Gel Highly polar or acidic/basic compounds can interact strongly with the silica gel on the TLC plate, leading to tailing. Adding a small amount of acid (e.g., formic acid) or base (e.g., ammonia) to the mobile phase can help to reduce these interactions.[19]

Problem 3: Co-extraction of a large amount of water-soluble gums and polysaccharides.

Possible Cause Troubleshooting Solution
Use of Highly Polar Solvents Solvents like water and methanol are very effective at extracting polar polysaccharides.
Precipitation Step After initial extraction, add a less polar solvent in which the polysaccharides are insoluble, such as ethanol or acetone, to precipitate them out of the solution. The supernatant will contain the desired smaller polar molecules.
Solid-Phase Extraction (SPE) Utilize an SPE cartridge with a stationary phase that retains your target compounds while allowing the larger polysaccharides to pass through, or vice-versa.
Enzymatic Digestion In some cases, specific enzymes can be used to break down the interfering polysaccharides without affecting the target compounds.

Data Presentation

Table 1: Comparison of Solvents for Fungal Metabolite Extraction

SolventPolarity IndexTypical Compounds ExtractedAdvantagesDisadvantages
Hexane0.1Non-polar lipids, some terpenesGood for removing fats in a pre-extraction stepIneffective for polar compounds
Chloroform4.1Terpenoids, some alkaloidsGood for a range of moderately polar compoundsToxic, can be difficult to remove completely
Ethyl Acetate4.4Polyketides, terpenoids, some phenolic derivativesGood for moderately polar metabolites, often used for initial broad-spectrum extraction[21]Can co-extract significant amounts of fats[2]
Acetone5.1Phenolics, flavonoidsEffective for a range of polar compounds, easy to evaporate[22]Can be less selective than other solvents
Ethanol5.2Saponins, flavonoids, some alkaloids"Green" solvent, effective for many polar compoundsCan extract water-soluble impurities
Methanol5.1Alkaloids, saponins, phenolics, glycosidesHighly effective for a broad range of polar compounds[3]Can co-extract high amounts of sugars, toxic[2]
Water10.2Sugars, polysaccharides, some highly polar phenolics"Greenest" solvent, good for very polar compoundsCan lead to the extraction of large amounts of interfering substances, may require higher temperatures[2]

Table 2: Operating Parameters of Different Extraction Techniques

TechniquePrincipleTypical TemperatureTypical TimeKey AdvantagesKey Disadvantages
Maceration Soaking the fungal material in a solvent at room temperature.Room TemperatureHours to DaysSimple, requires minimal equipment.Time-consuming, may have lower extraction efficiency.
Soxhlet Extraction Continuous extraction with a cycling solvent.Boiling point of solventHoursMore efficient than maceration.Can degrade thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to create cavitation, disrupting cell walls and enhancing mass transfer.[7]20 - 70 °C[23]10 - 60 min[24]Fast, efficient, suitable for thermolabile compounds.[7]Can generate free radicals, potentially affecting some compounds.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and fungal material, causing cell rupture.[6]50 - 150 °C1 - 30 minVery fast, high extraction efficiency, reduced solvent use.[5]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Use of a fluid above its critical temperature and pressure (e.g., CO2) as the solvent.[9]35 - 60 °C[11]30 - 120 min"Green" technique, high purity extracts, tunable selectivity.[10]High initial equipment cost, CO2 is non-polar and requires co-solvents for polar compounds.[9][16]

Experimental Protocols

Protocol 1: General Sequential Extraction for Unknown Polar Compounds

  • Preparation of Fungal Material: Harvest and freeze-dry the fungal biomass to remove water. Grind the dried biomass into a fine powder using a mortar and pestle, preferably with liquid nitrogen to aid in cell wall disruption.

  • Defatting Step (Optional): To remove non-polar lipids, suspend the fungal powder in hexane (1:10 w/v) and stir for 1-2 hours at room temperature. Filter the mixture and discard the hexane. Repeat this step two to three times. Air-dry the defatted fungal powder.

  • Ethyl Acetate Extraction: Suspend the (defatted) fungal powder in ethyl acetate (1:10 w/v) and stir for 12-24 hours at room temperature. Filter the mixture and collect the ethyl acetate extract.

  • Methanol Extraction: Resuspend the fungal residue from the previous step in methanol (1:10 w/v) and stir for 12-24 hours at room temperature. Filter the mixture and collect the methanol extract.

  • Aqueous Extraction: Resuspend the fungal residue in distilled water (1:10 w/v) and stir for 12-24 hours. The temperature can be increased to 40-60°C to enhance the extraction of very polar compounds. Filter and collect the aqueous extract.

  • Solvent Removal: Evaporate the solvents from each extract separately under reduced pressure using a rotary evaporator. The aqueous extract can be freeze-dried.

  • Analysis: Analyze each extract using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the fraction containing the compound of interest.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Polar Compounds

  • Sample Preparation: Place 1 gram of finely ground, dried fungal biomass into a 50 mL conical flask.

  • Solvent Addition: Add 20 mL of the chosen polar solvent (e.g., 80% methanol in water).

  • Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Set the temperature (e.g., 40°C), sonication power/amplitude, and time (e.g., 30 minutes).[23][24]

  • Separation: After extraction, centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the fungal debris.

  • Collection: Decant and collect the supernatant. If necessary, the extraction can be repeated on the pellet to maximize yield.

  • Solvent Removal: Remove the solvent from the combined supernatants using a rotary evaporator.

Protocol 3: Solid-Phase Extraction (SPE) for Clean-up of Polar Extracts

  • Cartridge Selection: Choose an appropriate SPE cartridge. For retaining polar compounds from a non-polar solvent, a normal-phase sorbent (e.g., silica, diol) is used. For retaining polar compounds from a polar (aqueous) solvent, a reversed-phase sorbent (e.g., C18) may be used, though careful method development is required.[20][25]

  • Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., hexane), followed by a solvent of intermediate polarity (e.g., ethyl acetate), and finally the solvent in which the sample is dissolved.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (a solvent in which the target compounds are not soluble) to elute weakly bound impurities.

  • Elution: Elute the target polar compounds with a strong solvent (a polar solvent in which the compounds are highly soluble). Collect the eluate.

  • Analysis: Analyze the collected fraction for the presence and purity of the target compound.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing FungalBiomass Fungal Biomass Grinding Grinding (e.g., with Liquid N2) FungalBiomass->Grinding FungalPowder Fine Fungal Powder Grinding->FungalPowder SolventSelection Solvent Selection FungalPowder->SolventSelection NonPolar Non-Polar Solvent (e.g., Hexane) SolventSelection->NonPolar Defatting SemiPolar Semi-Polar Solvent (e.g., Ethyl Acetate) SolventSelection->SemiPolar Broad Spectrum Polar Polar Solvent (e.g., Methanol/Ethanol) SolventSelection->Polar Targeted Polar ExtractionMethod Extraction Method (Maceration, UAE, MAE) NonPolar->ExtractionMethod SemiPolar->ExtractionMethod Polar->ExtractionMethod Filtration Filtration / Centrifugation ExtractionMethod->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SolventRemoval Solvent Removal (Rotary Evaporation) CrudeExtract->SolventRemoval DryExtract Dry Extract SolventRemoval->DryExtract Purification Purification (e.g., Chromatography, SPE) DryExtract->Purification PureCompound Pure Polar Compound Purification->PureCompound Troubleshooting_Low_Yield Start Low or No Yield of Polar Compound CheckSolvent Is the solvent polarity appropriate? Start->CheckSolvent CheckDisruption Is cell disruption sufficient? CheckSolvent->CheckDisruption Yes IncreasePolarity Use a more polar solvent or sequential extraction. CheckSolvent->IncreasePolarity No CheckDegradation Could the compound be degrading? CheckDisruption->CheckDegradation Yes ImproveDisruption Improve grinding, use sonication or enzymatic lysis. CheckDisruption->ImproveDisruption No CheckConditions Are extraction time/temp optimal? CheckDegradation->CheckConditions No ModifyConditions Use lower temp, protect from light, adjust pH. CheckDegradation->ModifyConditions Yes OptimizeTimeTemp Increase extraction time or moderately increase temperature. CheckConditions->OptimizeTimeTemp No ReEvaluate Re-evaluate and analyze results. CheckConditions->ReEvaluate Yes IncreasePolarity->ReEvaluate ImproveDisruption->ReEvaluate ModifyConditions->ReEvaluate OptimizeTimeTemp->ReEvaluate

References

Technical Support Center: Improving the Resolution of Complex Fungal Metabolite Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving complex fungal metabolite mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the first step to improve poor chromatographic resolution?

A1: Before adjusting instrumental parameters, ensure your sample preparation is optimal. Proper extraction and cleanup to remove interfering substances can significantly improve resolution. Whenever possible, the sample should be dissolved in the mobile phase to prevent peak distortion.

Q2: How do I choose the right HPLC column for my fungal extract?

A2: The choice of column depends on the polarity of your target metabolites.[1] Reversed-phase columns, particularly C18, are a good starting point for separating non-polar to moderately polar compounds, which constitute a large portion of fungal secondary metabolites.[1] For more polar compounds, consider a polar-embedded column or Hydrophilic Interaction Chromatography (HILIC).[2] Phenyl-Hexyl columns can offer alternative selectivity, especially for aromatic compounds, due to potential π-π interactions.[3][4]

Q3: When should I consider using UHPLC instead of HPLC?

A3: Ultra-High Performance Liquid Chromatography (UHPLC) is advantageous when you require higher resolution, greater sensitivity, and faster analysis times. UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which leads to sharper peaks and better separation of complex mixtures. This is particularly beneficial for high-throughput screening or when dealing with very complex fungal extracts.

Q4: My mass spectrometer signal is weak. What are the common causes?

A4: Poor signal intensity in mass spectrometry can stem from several factors. Check your sample concentration; it may be too dilute. The ionization efficiency of your chosen source (e.g., ESI, APCI) for your specific metabolites might be low. Also, ensure your mass spectrometer is properly tuned and calibrated.

Q5: What are "ghost peaks" and how can I eliminate them?

A5: Ghost peaks are unexpected peaks that appear in a chromatogram. They can be caused by contaminants in the mobile phase, carryover from previous injections, or bleed from the column. To eliminate them, use high-purity solvents, implement a robust column washing protocol between runs, and ensure proper system flushing. Analyzing a blank run can help identify the source of the contamination.

Troubleshooting Guides

HPLC Chromatographic Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Resolution / Overlapping Peaks - Inappropriate mobile phase composition.- Suboptimal flow rate.- Column particle size too large.- Inadequate column chemistry.- Optimize Mobile Phase: Adjust the organic solvent-to-aqueous ratio. For ionizable compounds, adjust the pH to be at least 2 units away from the analyte's pKa.[5] - Adjust Flow Rate: Lowering the flow rate can increase resolution, but will also increase run time.[6] - Decrease Particle Size: Use a column with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm for UHPLC) to increase efficiency.[7] - Change Stationary Phase: If co-elution persists, switch to a column with a different selectivity, such as a Phenyl-Hexyl instead of a C18.[5][8]
Peak Tailing - Secondary interactions between analytes and the stationary phase (e.g., basic compounds with residual silanols).- Column contamination or void.- Mismatch between sample solvent and mobile phase.- Adjust Mobile Phase pH: For basic compounds, use a low pH mobile phase with a suitable buffer.[5] - Use a High-Purity Column: Modern, end-capped columns have fewer active silanol groups. - Clean or Replace Column: Flush the column with a strong solvent. If the problem persists, the column may be compromised and need replacement.[5] - Inject in Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible.[5]
Peak Fronting - Sample overload.- Sample solvent is stronger than the mobile phase.- Dilute the Sample: Reduce the concentration of the sample being injected.[5] - Reduce Injection Volume: Decrease the amount of sample loaded onto the column.[5] - Match Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.[5]
Baseline Noise or Drift - Contaminated mobile phase.- Air bubbles in the system.- Detector lamp issues.- Column bleed.- Use High-Purity Solvents: Filter and degas mobile phases before use. - Purge the System: Remove any air bubbles from the pump and detector. - Check Detector Lamp: Ensure the lamp has sufficient energy and is properly aligned. - Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase.
Mass Spectrometry Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity - Inefficient ionization.- Ion suppression from matrix components.- Low analyte concentration.- Incorrect instrument settings.- Optimize Ion Source: Adjust source parameters (e.g., capillary voltage, gas flow, temperature) for your analytes. - Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components. - Concentrate Sample: If the analyte concentration is too low, consider a sample concentration step. - Tune and Calibrate: Regularly perform instrument tuning and calibration.
Inaccurate Mass Measurement - Instrument not calibrated correctly.- Fluctuations in laboratory temperature.- Perform Mass Calibration: Calibrate the instrument using an appropriate standard before running samples. - Use a Lock Mass: For high-resolution instruments, use a continuous lock mass correction to account for minor drifts. - Maintain Stable Environment: Ensure the laboratory temperature is stable.
High Background Noise - Contaminated solvents or reagents.- Leaks in the LC or MS system.- Electrical interference.- Use LC-MS Grade Reagents: Ensure all solvents, additives, and vials are of high purity. - Check for Leaks: Inspect all fittings and connections for any potential leaks. - Isolate from Electrical Noise: Ensure the instrument is on a stable power source and away from other high-power equipment.

Data Presentation: Quantitative Comparisons

Table 1: Effect of HPLC Parameters on Resolution
Parameter ChangeTypical Impact on Resolution (Rs)Considerations
Decrease Column Particle Size From 5 µm to 3 µm can increase Rs by ~20-40%.[7]Increases backpressure significantly. May require a UHPLC system for sub-2 µm particles.
Decrease Flow Rate Halving the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can improve Rs, especially for larger particles.[6]Increases analysis time proportionally.
Increase Column Length Doubling the column length can increase Rs by a factor of ~1.4 (√2).Doubles analysis time and backpressure.
Table 2: Qualitative Comparison of C18 and Phenyl-Hexyl Columns for Fungal Metabolite Analysis
FeatureC18 (Octadecylsilane)Phenyl-Hexyl
Primary Separation Mechanism Hydrophobic (van der Waals) interactions.Mixed-mode: Hydrophobic interactions and π-π interactions.[3][4]
Selectivity Excellent for separating compounds based on hydrophobicity. Good for aliphatic and non-aromatic compounds.Alternative selectivity to C18. Enhanced retention and resolution for aromatic and unsaturated compounds.[3][4] Can change the elution order of compounds compared to C18.
Best Suited For General-purpose screening of fungal extracts. Separation of homologous series (e.g., fatty acids).Complex extracts containing aromatic compounds (e.g., polyketides, alkaloids). When C18 fails to provide adequate resolution.
Considerations May have limited selectivity for structurally similar aromatic isomers.Mobile phase composition (e.g., methanol vs. acetonitrile) can significantly alter selectivity due to its effect on π-π interactions.[4]

Experimental Protocols

Protocol 1: General Purpose Extraction of Fungal Secondary Metabolites for LC-MS Analysis

This protocol is a general starting point and may require optimization for specific fungi or target metabolites.

Materials:

  • Fungal culture (liquid or solid)

  • Ethyl acetate (HPLC grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL)

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • Ultrasonic bath

  • Syringe filters (0.22 µm, PTFE or other appropriate material)

Procedure:

  • Harvesting:

    • Liquid Culture: Separate the mycelium from the broth by filtration. Process both the mycelium and the filtrate separately to analyze intracellular and extracellular metabolites.

    • Solid Culture: Scrape the fungal biomass from the agar surface.

  • Extraction:

    • Extracellular (from liquid culture filtrate): Add an equal volume of ethyl acetate to the culture filtrate in a separatory funnel. Shake vigorously for 2 minutes. Allow the layers to separate and collect the organic (upper) layer. Repeat the extraction twice more.

    • Intracellular (from mycelium or solid culture): Homogenize the mycelial mass. Add 20 mL of ethyl acetate per gram of wet biomass. Vortex thoroughly and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifugation (for intracellular extracts): Centrifuge the mixture at 4000 x g for 10 minutes. Collect the supernatant. Repeat the extraction of the pellet twice more.

  • Pooling and Drying: Pool the organic extracts from the repeated extractions. Dry the pooled extract over anhydrous sodium sulfate to remove residual water.

  • Evaporation: Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol or a mixture of methanol and water. Vortex and sonicate briefly to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for LC-MS analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Fungal Metabolite Profiling

This is a generic gradient method suitable for initial screening.

Instrumentation and Columns:

  • HPLC or UHPLC system with a UV/DAD or PDA detector and coupled to a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)% Mobile Phase B
0.05
20.095
25.095
25.15
30.05

Method Parameters:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • UV Detection: 210-600 nm

  • MS Parameters: Set according to the instrument manufacturer's recommendations for ESI positive and negative modes, scanning a mass range of m/z 100-1500.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Harvest Fungal Culture Harvesting (Liquid or Solid) Extraction Metabolite Extraction (e.g., Ethyl Acetate) Harvest->Extraction Mycelium & Filtrate Concentration Solvent Evaporation & Sample Concentration Extraction->Concentration Reconstitution Reconstitution in Solvent (e.g., Methanol) Concentration->Reconstitution Filtration Sample Filtration (0.22 µm) Reconstitution->Filtration LC_Separation LC Separation (HPLC/UHPLC) Filtration->LC_Separation Inject MS_Detection MS Detection (e.g., TOF, Orbitrap) LC_Separation->MS_Detection Eluent Data_Analysis Data Processing & Metabolite Identification MS_Detection->Data_Analysis

Caption: A typical experimental workflow for the extraction and analysis of fungal metabolites.

Polyketide_Synthase_Pathway Start Starter Unit (e.g., Acetyl-CoA) PKS Loading Module Ketosynthase (KS) Acyltransferase (AT) Acyl Carrier Protein (ACP) Modifying Domains (KR, DH, ER) Start->PKS:f0 Extender Extender Units (e.g., Malonyl-CoA) Extender->PKS:f2 Chain Growing Polyketide Chain PKS:f3->Chain PKS:f4->Chain Reduction Chain->PKS:f1 Elongation Cycle Release Thioesterase (TE) Release & Cyclization Chain->Release Product Polyketide Scaffold Release->Product Tailoring Post-PKS Tailoring (Glycosylation, Oxidation, etc.) Product->Tailoring FinalProduct Mature Polyketide Tailoring->FinalProduct

Caption: Simplified schematic of the Type I Polyketide Synthase (PKS) pathway.

Nonribosomal_Peptide_Synthetase_Pathway cluster_module NRPS Module (Iterative) A_domain A Adenylation (Amino Acid Selection & Activation) T_domain T Thiolation (PCP) (Thioesterification) A_domain->T_domain C_domain C Condensation (Peptide Bond Formation) T_domain->C_domain Activated AA GrowingPeptide Growing Peptide Chain C_domain->GrowingPeptide Elongated Peptide AminoAcid Amino Acid Pool (Proteinogenic & Non-proteinogenic) AminoAcid->A_domain GrowingPeptide->C_domain From previous module TE_domain TE Thioesterase (Release & Cyclization) GrowingPeptide->TE_domain FinalPeptide Nonribosomal Peptide TE_domain->FinalPeptide

References

Technical Support Center: Strategies to Reduce Microbial Contamination in Large-Scale Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating microbial contamination during large-scale fungal culture.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during large-scale fungal culture experiments.

Frequently Asked Questions (FAQs)

1. What are the most common types of microbial contaminants in large-scale fungal cultures?

The most common microbial contaminants are bacteria, yeasts, and other filamentous fungi (molds).[1][2] Bacteria from the genera Bacillus are frequent culprits due to the formation of heat-resistant endospores.[1] Environmental fungi such as Aspergillus, Penicillium, and Cladosporium are also common airborne contaminants.[3][4]

2. What are the primary sources of contamination in a bioreactor?

Contamination in bioreactors can originate from several sources, including:

  • Inoculum: The seed culture itself may contain low levels of undetected contaminants.[1]

  • Air: Inadequate filtration of air entering the bioreactor can introduce airborne bacteria and fungal spores.[5]

  • Media and Reagents: Improperly sterilized media, nutrient feeds, or pH adjustment solutions are a significant risk.[6]

  • Equipment: Incomplete sterilization of the bioreactor vessel, probes, tubing, and seals can harbor microbes.[1][7] Leaks in seals or cracks in equipment can also serve as entry points.[1][7]

  • Personnel: Operators can introduce contaminants through improper aseptic techniques during inoculation, sampling, or other manipulations.[8]

3. How can I detect contamination at an early stage?

Early detection is critical to managing a contamination event. Key indicators include:

  • Visual Changes: A sudden increase in turbidity or a change in the color of the culture medium can indicate bacterial or yeast contamination.[6] The appearance of fuzzy patches or floating colonies suggests mold growth.[9]

  • Microscopic Examination: Regularly examining culture samples under a microscope can reveal the presence of bacteria, yeast, or fungal spores and hyphae before they become visible to the naked eye.

  • Process Parameter Deviations: A rapid drop in dissolved oxygen (%DO) that is not attributable to fungal growth, or a sudden change in pH, can be an early sign of a fast-growing bacterial contaminant.[7][10]

  • Off-odors: Any unusual or foul odors emanating from the culture can be indicative of contamination.[11]

Troubleshooting Common Contamination Scenarios

Scenario 1: The culture medium appears cloudy and the pH has dropped significantly within 24 hours of inoculation.

  • Probable Cause: This is a classic sign of bacterial contamination. The rapid growth of bacteria leads to increased turbidity and the production of acidic byproducts, causing the pH to decrease.[6]

  • Immediate Actions:

    • Quarantine the bioreactor to prevent cross-contamination.[10]

    • Take a sample for microscopic analysis and Gram staining to confirm the presence and type of bacteria.[1]

    • Plate a sample on a general-purpose bacterial growth medium to isolate and identify the contaminant.[1]

  • Remediation (if the culture is invaluable):

    • Consider adding a broad-spectrum antibiotic cocktail. However, this is often a temporary solution and may not eliminate the contamination entirely.[12] Be aware that antibiotics can also affect your fungal culture.[2]

  • Prevention for Future Cultures:

    • Review and validate your media and equipment sterilization procedures.

    • Ensure your aseptic inoculation technique is robust.

Scenario 2: White, fuzzy colonies appear on the surface of the culture medium after several days of fermentation.

  • Probable Cause: This indicates fungal (mold) contamination, likely from airborne spores.

  • Immediate Actions:

    • Isolate the bioreactor.

    • Take a sample of the fungal growth for microscopic identification.

  • Remediation:

    • For valuable cultures, attempting to salvage the culture is difficult. The use of antifungal agents like Amphotericin B or Nystatin can be considered, but they can also be toxic to the production fungus.[9][13]

  • Prevention for Future Cultures:

    • Improve air filtration systems.

    • Enhance environmental monitoring of the production area.

    • Review and reinforce aseptic techniques, especially during any process additions or sampling.

Quantitative Data on Contamination Control Strategies

The following tables summarize quantitative data for common sterilization and antimicrobial treatment strategies.

Table 1: Steam Sterilization Parameters for Bioreactors and Media

ParameterValueNotes
Temperature 121°C (250°F)This is the standard temperature for autoclaving.[10]
Pressure 15 psi (1.1 kg/cm ²)Necessary to achieve a steam temperature of 121°C.[14]
Time 20-60 minutesThe duration depends on the volume of the liquid and the nature of the items being sterilized.[10] For large volumes, longer times are necessary to ensure heat penetration.

Table 2: Efficacy of Common Antimicrobial Agents in Fungal Culture

AgentTargetWorking ConcentrationEfficacy/Notes
Penicillin-Streptomycin Bacteria100 U/mL Penicillin, 100 µg/mL StreptomycinEffective against a broad range of Gram-positive and Gram-negative bacteria.[12]
Chloramphenicol Bacteria16 µg/mLCan be used in combination with Gentamicin for broader coverage.[15]
Gentamicin Bacteria4 µg/mLEffective against many Gram-negative and some Gram-positive bacteria.[15]
Amphotericin B (Fungizone) Fungi (Yeasts & Molds)0.25 - 2.5 µg/mLCan be toxic to the primary fungal culture; use with caution.[9][13]
Nystatin Fungi (Yeasts & Molds)100 - 250 U/mLAnother option for controlling fungal cross-contamination, but also carries a risk of toxicity to the production strain.[13]
Terbinafine Hydrochloride MoldsConcentration dependent on target moldShown to inhibit the growth of common molds like Cladosporium sp. and Aspergillus niger.[16]
Prochloraz MoldsConcentration dependent on target moldEffective against a range of molds, with inhibitory effects observed at various concentrations.[16]

Experimental Protocols

1. Protocol for Preparation and Sterilization of Fungal Growth Medium (e.g., Potato Dextrose Agar - PDA)

  • Materials:

    • 250 g Potatoes

    • 20 g Dextrose

    • 20 g Agar

    • 1 L Distilled water

    • Autoclavable flasks or bottles

    • Non-absorbent cotton plugs or autoclavable caps

    • Autoclave

  • Procedure:

    • Wash, peel, and slice the potatoes.

    • Boil the sliced potatoes in 500 mL of distilled water for 30 minutes.

    • Filter the potato extract through a muslin cloth.

    • In a separate flask, dissolve the agar in 500 mL of distilled water by heating.

    • Add the dextrose to the potato extract and stir until dissolved.

    • Combine the potato extract-dextrose mixture with the molten agar.

    • Adjust the final volume to 1 L with distilled water.

    • Check and adjust the pH to the desired level (typically 5.6 for fungi) using 0.1N HCl or 0.1N NaOH.[17]

    • Dispense the medium into flasks or bottles, filling them to no more than two-thirds of their capacity.

    • Plug the containers with non-absorbent cotton or seal with autoclavable caps.

    • Sterilize in an autoclave at 121°C and 15 psi for 15-20 minutes.[18]

    • Allow the autoclave to cool down before removing the sterilized medium.

2. Protocol for Aseptic Inoculation of a Large-Scale Bioreactor

  • Prerequisites:

    • The bioreactor and all associated tubing, probes, and addition lines have been successfully sterilized in place (SIP).

    • The sterile growth medium has been transferred to the bioreactor.

    • The inoculum is a pure, actively growing fungal culture.

  • Procedure:

    • Work in a clean and controlled environment, minimizing air movement.

    • Spray the exterior of the inoculum container and the inoculation port on the bioreactor with 70% ethanol.

    • If using a peristaltic pump for transfer, ensure the tubing is sterile and properly installed.

    • Under positive pressure in the bioreactor, briefly open the inoculation port.

    • Aseptically connect the sterile transfer line from the inoculum container to the inoculation port.

    • Transfer the required volume of inoculum into the bioreactor.

    • Once the transfer is complete, aseptically disconnect the transfer line.

    • Immediately close the inoculation port.

    • Steam-sterilize the inoculation port again to maintain the sterile barrier.

3. Protocol for Sterility Testing of Culture Medium

  • Materials:

    • Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria)

    • Soybean-Casein Digest Medium (for aerobic bacteria and fungi)

    • Sterile test tubes or flasks

    • Incubator

  • Procedure:

    • Aseptically collect a representative sample of the sterilized culture medium from the bioreactor.

    • Inoculate a tube of Fluid Thioglycollate Medium and a tube of Soybean-Casein Digest Medium with the sample. The sample volume should not exceed 10% of the test medium volume.[19]

    • Incubate the Fluid Thioglycollate Medium at 30-35°C for 14 days.

    • Incubate the Soybean-Casein Digest Medium at 20-25°C for 14 days.[5]

    • Visually inspect the tubes for any signs of microbial growth (turbidity) daily.[19]

    • If no growth is observed after 14 days, the medium is considered sterile.[19]

Visualizations

Contamination_Troubleshooting_Workflow Start Contamination Suspected (e.g., visual change, pH shift, DO crash) Microscopy Microscopic Examination Start->Microscopy Plate_Sample Plate Sample on General & Selective Media Microscopy->Plate_Sample Identify_Contaminant Identify Contaminant (e.g., Bacteria, Yeast, Mold) Plate_Sample->Identify_Contaminant Assess_Value Assess Value of Culture Identify_Contaminant->Assess_Value Discard Discard Culture & Decontaminate Bioreactor Assess_Value->Discard Low Value Remediate Attempt Remediation (e.g., add antimicrobials) Assess_Value->Remediate High Value RCA Perform Root Cause Analysis Discard->RCA Remediate->RCA Implement_CAPA Implement Corrective and Preventive Actions (CAPA) RCA->Implement_CAPA End End Implement_CAPA->End

Caption: A workflow for troubleshooting a microbial contamination event.

Root_Cause_Analysis_Decision_Tree Contamination_Confirmed Contamination Confirmed Contaminant_Type Contaminant Type? Contamination_Confirmed->Contaminant_Type Bacteria Bacteria Contaminant_Type->Bacteria Bacteria Mold Mold/Yeast Contaminant_Type->Mold Mold/Yeast Timing Timing of Contamination? Bacteria->Timing Source_Mold Likely Source: - Airborne Contamination - Compromised Air Filters - Poor Aseptic Technique Mold->Source_Mold Early Early ( < 48h ) Timing->Early Early Late Late ( > 48h ) Timing->Late Late Source_Early_Bacteria Likely Source: - Inadequate Media/Equipment Sterilization - Contaminated Inoculum Early->Source_Early_Bacteria Source_Late_Bacteria Likely Source: - Leak in Bioreactor Seals - Non-sterile Addition/Sampling Late->Source_Late_Bacteria

References

Addressing batch-to-batch variability in fungal metabolite production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in fungal metabolite production. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to variability in fungal metabolite production.

Inoculum Preparation and Quality

  • Question: My fungal cultures exhibit inconsistent growth rates and final biomass from one batch to another. What could be the cause? Answer: Inconsistent inoculum is a primary source of variability. Differences in spore concentration, viability, and age can significantly impact fermentation kinetics. It is crucial to standardize your inoculum preparation protocol. A common issue is the use of variable transfer techniques, such as wire loops from agar plates, which can result in a 12-fold variation in inoculum size.[1] A shift to a liquid transfer system can substantially improve reproducibility.[1]

  • Question: How can I standardize my fungal spore inoculum? Answer: A standardized protocol is essential. Here is a recommended procedure:

    • Spore Harvesting: Grow the fungal strain on an appropriate solid agar medium until sporulation is abundant. Harvest spores by gently scraping the surface with a sterile loop in the presence of a sterile surfactant solution (e.g., 0.1% Tween 80) to aid in spore dispersal.

    • Spore Suspension: Create a suspension of the harvested spores in a sterile diluent (e.g., sterile water with surfactant).

    • Quantification: Determine the spore concentration using a hemocytometer or by spectrophotometric methods. For spectrophotometry, a standard curve correlating absorbance to spore concentration should be established for your specific fungal strain.

    • Viability Assessment: Assess spore viability by plating serial dilutions on a suitable growth medium and counting the colony-forming units (CFUs).

    • Inoculation: Use a consistent volume of the standardized spore suspension to inoculate your fermentation medium.

Media Composition

  • Question: I'm observing significant differences in the yield and profile of my target metabolite between batches, even with a standardized inoculum. What role does the media play? Answer: Media composition has a profound impact on secondary metabolite production.[2][3] Even minor variations in the quality and concentration of carbon, nitrogen, and trace elements can lead to substantial differences in metabolite profiles.[3][4] The carbon-to-nitrogen (C/N) ratio is a particularly critical factor influencing the metabolic pathways of the fungus.[5]

  • Question: How can I optimize my culture medium to ensure consistent metabolite production? Answer: Media optimization is a critical step for reproducible results. The "One Strain, Many Compounds" (OSMAC) approach is a systematic way to explore the impact of different media components. This involves systematically varying media parameters such as carbon and nitrogen sources, pH, and temperature to identify the optimal conditions for your target metabolite.[2][6] It is recommended to test a variety of chemically defined and complex media to determine the most suitable formulation.[6]

Fermentation Parameters

  • Question: My metabolite production is inconsistent despite using standardized inoculum and media. What other factors should I consider? Answer: Physical fermentation parameters are critical and must be tightly controlled. These include:

    • pH: The optimal pH for metabolite production is often strain-specific. Fluctuations in pH during fermentation can significantly alter enzyme activity and metabolite synthesis.[7][8]

    • Temperature: Fungal growth and secondary metabolism are highly sensitive to temperature. Maintaining a constant and optimal temperature is crucial for reproducibility.[7][9]

    • Aeration and Agitation: In submerged cultures, dissolved oxygen levels are critical. Inadequate aeration or agitation can lead to oxygen limitation, affecting metabolic pathways.

Quantitative Data on Fermentation Parameters

The following tables summarize the impact of key parameters on fungal metabolite production.

Table 1: Effect of Inoculum Size on Metabolite Production

Inoculum Size (spores/mL)Mycelial Growth (Dry Weight)Bioactive Metabolite Production (Relative Units)Reference
1 x 10^4LowLow[10]
1 x 10^6ModerateModerate[10]
2 x 10^10OptimalHigh[10]
5 x 10^10HighDecreased[11]

Table 2: Influence of Carbon-to-Nitrogen (C/N) Ratio on Secondary Metabolite Yield

C/N RatioFungal Biomass (g/L)Secondary Metabolite Yield (mg/L)Reference
10:1HighLow[5][12]
30:1OptimalHigh[13]
80:1ModerateModerate[5]
160:1LowVariable[5]

Table 3: Impact of pH on the Production of Antifungal Metabolites

pHRelative Production of AflatoxinsReference
4High[1]
7High[1]
9Reduced[1]
10Minimum[1]

Table 4: Effect of Temperature on Secondary Metabolite Production

Temperature (°C)Relative Production of Antifungal MetabolitesReference
20Low[7]
25Median[7]
30High[7][9]
37High[7]
40Low[7]

Experimental Protocols

Protocol 1: Standardization of Fungal Inoculum

  • Culture Preparation: Grow the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until mature colonies with abundant sporulation are observed.

  • Spore Suspension: Flood the agar surface with a sterile solution of 0.1% Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Filtration: Filter the spore suspension through sterile glass wool or cheesecloth to remove mycelial fragments.

  • Washing: Centrifuge the spore suspension at 3000 rpm for 10 minutes. Discard the supernatant and resuspend the spore pellet in sterile distilled water. Repeat this washing step twice.

  • Quantification: Adjust the spore concentration to the desired level (e.g., 1 x 10^7 spores/mL) using a hemocytometer.

  • Storage: Store the standardized spore suspension at 4°C for short-term use or in 20% glycerol at -80°C for long-term storage.

Protocol 2: Implementation of Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[14][15]

  • Identify Critical Process Parameters (CPPs): Determine the key process parameters that affect your metabolite production. These often include pH, dissolved oxygen, temperature, and substrate concentration.[14]

  • Select Appropriate PAT Tools: Choose in-line or on-line sensors to monitor the identified CPPs in real-time. Examples include:

    • pH and Dissolved Oxygen Probes: For continuous monitoring of culture conditions.

    • Spectroscopic Probes (e.g., Raman, NIR): To monitor nutrient consumption and metabolite formation in real-time.

    • Off-gas Analysis: To measure oxygen uptake and carbon dioxide evolution rates, providing insights into metabolic activity.

  • Integration and Calibration: Integrate the selected sensors into your bioreactor system. Ensure proper calibration of all probes before each fermentation run.

  • Data Acquisition and Analysis: Implement a data acquisition system to collect real-time data from the PAT tools. Use this data to monitor the process and make adjustments as needed to maintain optimal conditions.

  • Process Control: Develop a control strategy to automatically adjust CPPs based on the real-time data. For example, a feedback loop can be established to control the feeding of nutrients based on their real-time consumption rates.

Visualizations

TroubleshootingWorkflow Start Batch-to-Batch Variability Observed Inoculum Check Inoculum Standardization Start->Inoculum Media Analyze Media Composition Start->Media Parameters Verify Fermentation Parameters Start->Parameters StandardizeInoculum Implement Standardized Inoculum Protocol Inoculum->StandardizeInoculum OptimizeMedia Perform Media Optimization (OSMAC) Media->OptimizeMedia ControlParameters Implement Tight Control of pH, Temp, Aeration Parameters->ControlParameters End Consistent Metabolite Production StandardizeInoculum->End OptimizeMedia->End ControlParameters->End

Caption: A troubleshooting workflow for addressing batch-to-batch variability.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Wsc/Mid Sensors Cell Wall Stress->Sensors activates Rho1_GTP Rho1-GTP Sensors->Rho1_GTP activates Pkc1 Pkc1 Rho1_GTP->Pkc1 activates MAPK_Cascade Bck1 -> Mkk1/2 -> Mpk1 Pkc1->MAPK_Cascade activates Mpk1_P Mpk1-P MAPK_Cascade->Mpk1_P phosphorylates Transcription_Factors Rlm1, Swi4/Swi6 Mpk1_P->Transcription_Factors activates Gene_Expression Cell Wall Biosynthesis & Secondary Metabolism Genes Transcription_Factors->Gene_Expression regulates

Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway.

MetabolomicsWorkflow SampleCollection Sample Collection (e.g., Fermentation Broth) MetaboliteExtraction Metabolite Extraction SampleCollection->MetaboliteExtraction AnalyticalPlatform Analytical Platform (e.g., LC-MS, GC-MS) MetaboliteExtraction->AnalyticalPlatform DataProcessing Data Processing (Peak Picking, Alignment) AnalyticalPlatform->DataProcessing StatisticalAnalysis Statistical Analysis (PCA, OPLS-DA) DataProcessing->StatisticalAnalysis BiomarkerIdentification Biomarker Identification StatisticalAnalysis->BiomarkerIdentification PathwayAnalysis Pathway Analysis BiomarkerIdentification->PathwayAnalysis

Caption: A typical experimental workflow for fungal metabolomics.

References

Technical Support Center: Purifying Unstable and Light-Sensitive Fungal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unstable or light-sensitive fungal compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of delicate fungal metabolites.

Issue 1: Compound degrades on the silica gel column.

Question: My target fungal compound appears to be degrading during silica gel chromatography, as evidenced by multiple spots on TLC of collected fractions that were not present in the crude extract. How can I prevent this?

Answer: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base like triethylamine (TEA).

  • Use Alternative Stationary Phases: If your compound is still unstable on deactivated silica, consider using a more inert stationary phase.

  • Low-Temperature Chromatography: Reducing the temperature of the column can slow down the degradation process.

Issue 2: The purified compound changes color or loses activity upon exposure to light.

Question: I've successfully purified a fungal compound, but it changes color and loses its biological activity after being exposed to lab lighting. What is happening and how can I prevent it?

Answer: Your compound is likely light-sensitive (photolabile). Exposure to certain wavelengths of light, particularly UV, can cause photochemical reactions that alter the compound's structure and function. To address this:

  • Work in Dark or Under Filtered Light: The simplest solution is to perform all purification steps in the dark or under red or yellow light, which have longer wavelengths and are less energetic than blue or UV light.

  • Use Amber Glassware: Protect your sample from light by using amber-colored glassware or by wrapping your flasks and columns in aluminum foil.

  • Add Photoprotective Agents: Certain natural compounds can act as photoprotective agents, absorbing UV radiation and dissipating the energy as heat.

Issue 3: The compound isomerizes during purification.

Question: I have isolated a fungal metabolite, but NMR analysis shows a mixture of isomers that were not present in the initial crude extract. How can I prevent this isomerization?

Answer: Isomerization can be triggered by factors such as pH, temperature, and interaction with the stationary phase. To minimize isomerization:

  • Control pH: Maintain a neutral pH during extraction and purification unless the compound is known to be more stable at a specific pH.

  • Maintain Low Temperatures: As with degradation, lower temperatures can reduce the rate of isomerization.

  • Choose an Appropriate Stationary Phase: Avoid highly acidic or basic stationary phases if your compound is susceptible to pH-induced isomerization.

Issue 4: The compound is sensitive to oxygen.

Question: My fungal compound seems to degrade when exposed to air. What techniques can I use to purify it under oxygen-free conditions?

Answer: For oxygen-sensitive compounds, it is crucial to work under an inert atmosphere.

  • Use Degassed Solvents: Solvents can be degassed by sparging with an inert gas like nitrogen or argon, or by the freeze-pump-thaw method.

  • Perform Chromatography Under Inert Gas: The entire chromatography process, from column packing to fraction collection, should be performed under a positive pressure of nitrogen or argon.

  • Add Antioxidants: The addition of antioxidants to the solvents can help to scavenge any residual oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take if I suspect my fungal compound is unstable?

A1: If you suspect instability, the first step is to assess its sensitivity to acid, base, heat, light, and air. This can be done on a small scale using TLC analysis. Spot the crude extract on multiple TLC plates and expose each to a different condition (e.g., acid vapor, gentle heating, UV light) before developing. A change in the spot's appearance or Rf value compared to a control plate will indicate sensitivity to that particular condition.

Q2: What are some common antioxidants I can use, and at what concentrations?

A2: Butylated hydroxytoluene (BHT) and ascorbic acid (Vitamin C) are commonly used antioxidants. A typical starting concentration is 0.01% to 0.1% (w/v) in the extraction and chromatography solvents. However, the optimal concentration may vary depending on the compound and should be determined empirically.

Q3: How can I gently remove the solvent from my purified, unstable compound?

A3: For heat-sensitive compounds, it is crucial to avoid high temperatures during solvent removal.[1][2]

  • Rotary Evaporation at Low Temperature: Use a rotary evaporator with a low-temperature water bath.

  • Nitrogen Blowdown: For small volumes, a gentle stream of nitrogen gas can be used to evaporate the solvent at ambient temperature.[3]

  • Lyophilization (Freeze-Drying): If your compound is in an aqueous solution, lyophilization is an excellent method for removing water while keeping the sample frozen, thus preserving heat-sensitive compounds.[1][3]

Q4: Are there any specific storage conditions recommended for unstable fungal compounds?

A4: Yes, proper storage is critical. Generally, unstable compounds should be stored at low temperatures, typically -20°C or -80°C, in an inert atmosphere (e.g., under argon or nitrogen), and protected from light by using amber vials.[4][5] Storing the compound as a dry solid is often preferable to in solution, as solvents can sometimes promote degradation over time.

Data Presentation

Table 1: Recommended Stationary Phases for Different Classes of Unstable Fungal Compounds

Compound ClassInstability TypeRecommended Stationary PhaseRationale
PolyketidesAcid-sensitiveDeactivated Silica Gel (1-2% TEA in mobile phase), Alumina (neutral), FlorisilNeutralizes acidic sites on silica; provides a less acidic environment.
TerpenoidsProne to rearrangementC18 Reverse-Phase Silica, Sephadex LH-20Minimizes interaction with acidic silanol groups; size-exclusion mechanism is gentle.
AlkaloidsBase-sensitiveSilica Gel, C18 Reverse-Phase SilicaStandard silica is suitable for many alkaloids; reverse-phase offers an alternative polarity.
Phenolic CompoundsOxygen-sensitiveC18 Reverse-Phase Silica with antioxidants in mobile phaseThe use of antioxidants protects against on-column oxidation.

Table 2: Optimal pH and Temperature Ranges for Fungal Enzyme Stability (as an analogue for compound stability)

Fungal SpeciesEnzyme/Compound TypeOptimal pHOptimal Temperature (°C)
Aspergillus speciesCellulase5.8 - 6.040 - 50
Irpex lacteus CD2Manganese Peroxidase4.0 - 6.0Not Specified
Endophytic FungiProtease6.0 - 7.034
Aspergillus nigerProtease8.525

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Add 1-2% (v/v) of triethylamine (TEA) to the slurry and mix thoroughly.

  • Pack the column with the TEA-containing slurry.

  • Equilibrate the column by flushing with 2-3 column volumes of the mobile phase containing 1-2% TEA.

  • Dissolve your crude sample in a minimal amount of the mobile phase (with TEA) and load it onto the column.

  • Elute the column with the mobile phase containing TEA.

Protocol 2: Low-Temperature Column Chromatography

  • Place the packed and equilibrated column in a cold room or a jacketed column connected to a cooling circulator set to the desired temperature (e.g., 4°C).

  • Allow the column and mobile phase to reach the target temperature before loading the sample.

  • Dissolve the sample in a pre-chilled solvent and load it onto the column.

  • Perform the chromatography, collecting fractions in a rack placed inside an ice bath.

  • Monitor the separation using TLC, ensuring the TLC chamber is also kept at a low temperature to prevent degradation on the plate.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Product A Fungal Culture B Solvent Extraction (with 0.1% BHT) A->B Low Temperature C Crude Extract B->C Solvent Evaporation (Low Temp) D Column Chromatography (Deactivated Silica, 4°C) C->D E Fraction Collection (in amber vials) D->E F TLC Analysis (under red light) E->F G Pure Compound F->G Pool Fractions H Storage (-80°C, Argon, Dark) G->H

Caption: Workflow for purifying unstable fungal compounds.

citrinin_pathway cluster_stimulus Cellular Stress cluster_signaling Signaling Cascade cluster_response Cellular Response Citrinin Citrinin Exposure ERK1_2 ERK1/2 Citrinin->ERK1_2 activates JNK JNK Citrinin->JNK activates p53 p53 Citrinin->p53 activates Oxidative_Stress Oxidative Stress Citrinin->Oxidative_Stress Apoptosis Apoptosis ERK1_2->Apoptosis JNK->Apoptosis DNA_Damage DNA Damage Response p53->DNA_Damage Oxidative_Stress->Apoptosis

Caption: Simplified signaling pathway for Citrinin-induced toxicity.[6][7][8][9][10]

ergot_alkaloid_biosynthesis Tryptophan Tryptophan DMAT Dimethylallyl- tryptophan Tryptophan->DMAT dmaW DMAPP DMAPP DMAPP->DMAT dmaW Chanoclavine Chanoclavine-I DMAT->Chanoclavine easF, easC Agroclavine Agroclavine Chanoclavine->Agroclavine easE, easD Lysergic_Acid Lysergic Acid Agroclavine->Lysergic_Acid cloA Ergot_Alkaloids Ergot Alkaloids (e.g., Ergotamine) Lysergic_Acid->Ergot_Alkaloids lpsA, lpsB

Caption: Key steps in the Ergot Alkaloid biosynthesis pathway.[11][12][13][14][15]

References

Overcoming challenges in the structure elucidation of complex natural products

Author: BenchChem Technical Support Team. Date: November 2025

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Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structure elucidation of complex natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

General Workflow & Strategy

This section outlines the integrated approach to structure elucidation, combining various analytical techniques to solve complex molecular structures.

General Structure Elucidation Workflow

Structure_Elucidation_Workflow cluster_start Start: Isolation & Purification cluster_data Data Acquisition cluster_analysis Data Analysis & Hypothesis cluster_validation Structure Validation Isolation Isolation from Natural Source Purification Chromatographic Purification (HPLC, etc.) Isolation->Purification Purity Purity Assessment (LC-MS, 1H NMR) Purification->Purity MS Mass Spectrometry (HRMS, MS/MS) Purity->MS NMR NMR Spectroscopy (1D & 2D Experiments) Purity->NMR Optical Optical Methods (UV/Vis, CD, ORD) Purity->Optical Formula Determine Molecular Formula (from HRMS) MS->Formula Fragments Identify Substructures (from 2D NMR, MS/MS) NMR->Fragments Formula->Fragments Hypothesis Propose Planar Structure(s) Fragments->Hypothesis Stereochem Determine Stereochemistry (NOESY, ROESY, CD) Hypothesis->Stereochem Computation Computational Chemistry (DFT, NMR Prediction) Stereochem->Computation Confirmation Confirm Structure (Total Synthesis or X-ray Crystallography) Computation->Confirmation Final Final Structure Elucidated Confirmation->Final

Figure 1: A general workflow for the structure elucidation of complex natural products.

I. NMR Spectroscopy Troubleshooting

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation.[1][2] However, its application to complex natural products is often challenging.

Q1: My 1D ¹H NMR spectrum is too complex, with severe signal overlap. What are my options?

A1: Signal overlap in ¹H NMR is a common problem with large, complex molecules.[3] Here are several strategies to resolve this issue:

  • Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher). The chemical shift dispersion increases with the magnetic field, often resolving overlapping signals.

  • 2D NMR Experiments: Use two-dimensional NMR techniques to spread the signals into a second dimension, which greatly enhances resolution.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing you to trace out spin systems even if they overlap in the 1D spectrum.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C).[3][4] Since ¹³C spectra are typically better dispersed, this can resolve overlapping proton signals.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those directly coupled. This is extremely useful for identifying all protons belonging to a specific structural fragment (e.g., a sugar unit).

  • Solvent and Temperature Changes: Altering the solvent or the acquisition temperature can induce small changes in the chemical shifts of some protons, potentially resolving overlaps.

  • Selective 1D Experiments: Techniques like 1D-TOCSY or 1D-NOESY can be used to selectively excite a specific proton resonance and observe only the signals from protons within its spin system or spatially close to it, respectively.

Q2: I am struggling to see correlations to my quaternary (non-protonated) carbons in the HMBC spectrum. How can I improve this?

A2: Heteronuclear Multiple Bond Correlation (HMBC) is crucial for piecing together the carbon skeleton, but correlations to quaternary carbons can be weak or missing.[5] This is often because the experiment is optimized for an average long-range coupling constant (ⁿJCH) of around 8 Hz, while couplings to quaternary carbons can be smaller.

  • Optimize the Long-Range Delay: The HMBC experiment relies on an evolution delay (typically d6 in Bruker pulse programs) that is optimized for a specific coupling constant range (e.g., 1/(2 * ⁿJCH)).[6][7] Acquiring multiple HMBC spectra with different long-range delays optimized for smaller coupling constants (e.g., 4-6 Hz) can help visualize these missing correlations.

  • Use Optimized Pulse Sequences: Several variants of the HMBC experiment are designed to detect a wider range of coupling constants.[5]

    • ACCORD-HMBC / CIGAR-HMBC: These use "accordion" delays to sample a range of evolution times, allowing for the detection of correlations from a wider range of coupling constants in a single experiment.[5]

    • H2BC: This experiment specifically identifies two-bond (²JCH) correlations, which can help differentiate them from the more common three-bond (³JCH) correlations seen in HMBC.[5]

  • Increase Experiment Time: Simply increasing the number of scans (NS) will improve the signal-to-noise ratio and may allow very weak correlations to become visible.

  • Sample Concentration: Ensure your sample is as concentrated as possible without causing viscosity issues, as this directly impacts signal strength.[8]

Q3: What is the difference between HSQC and HMQC, and which one should I use?

A3: Both HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) are used to correlate protons with their directly attached heteronuclei (usually ¹³C).[9]

FeatureHSQC (Heteronuclear Single Quantum Coherence)HMQC (Heteronuclear Multiple Quantum Coherence)
Primary Use Correlates ¹H with directly bonded ¹³C.Correlates ¹H with directly bonded ¹³C.
Resolution (¹³C) Generally provides better resolution in the indirect (¹³C) dimension. Cross-peaks are singlets.Lower resolution in the ¹³C dimension as peaks show ¹H-¹H coupling.
Sensitivity Can be slightly less sensitive than HMQC.Often slightly more sensitive, making it good for very dilute samples.
CH₂ Groups Methylene (CH₂) groups appear as single, well-defined cross-peaks.Methylene (CH₂) groups can appear distorted or as complex multiplets.[9]
Recommendation Generally preferred for small molecules and natural products due to superior resolution.[9] Edited versions (DEPT-HSQC) can also provide multiplicity information (CH/CH₃ vs. CH₂).[9]Useful for very fast experiments or when sensitivity is the absolute priority over resolution.

Decision Tree for NMR Troubleshooting

NMR_Troubleshooting Start NMR Problem Overlap Severe Signal Overlap in 1D ¹H? Start->Overlap QuaternaryC Missing Quaternary Carbon Correlations? Overlap->QuaternaryC No Use2D Run 2D NMR: - COSY - HSQC/HMBC - TOCSY Overlap->Use2D Yes HigherField Use Higher Field Spectrometer Overlap->HigherField Yes OptimizeHMBC Optimize HMBC: - Vary long-range delay - Use ACCORD/CIGAR sequence QuaternaryC->OptimizeHMBC Yes IncreaseTime Increase Number of Scans & Sample Concentration QuaternaryC->IncreaseTime Yes End Problem Resolved QuaternaryC->End No Use2D->End HigherField->End OptimizeHMBC->End IncreaseTime->End

Figure 2: A decision tree for troubleshooting common NMR data acquisition issues.

II. Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is essential for determining molecular formulas and providing fragmentation data that aids in identifying substructures.[10][11][12]

Q4: My high-resolution MS data gives me several possible molecular formulas. How do I choose the correct one?

A4: Differentiating between closely-spaced molecular formulas is a critical step.

  • Isotope Pattern Matching: The most reliable method. Compare the experimentally observed isotopic pattern with the theoretical patterns for each candidate formula. High-resolution instruments can resolve the isotopic fine structure of a molecular ion, which is highly characteristic of its elemental composition. Software provided with the mass spectrometer can automatically score the fit.

  • Nitrogen Rule: A molecule with an odd nominal molecular weight typically contains an odd number of nitrogen atoms. An even nominal molecular weight suggests an even number of nitrogen atoms (including zero).

  • Plausibility & Context: Consider the source of the natural product. Certain elements are more likely than others. For example, bromine and chlorine are common in marine natural products. Also, consider the ¹³C NMR data; the number of carbon signals should match the number of carbons in the proposed formula.

  • MS/MS Fragmentation: Fragment the ion of interest. The fragments must also be explainable by the proposed molecular formula. If a fragment's formula is inconsistent with the parent formula, that parent formula is likely incorrect.

Q5: I am not getting good ionization or am seeing significant matrix effects with my sample using Electrospray Ionization (ESI). What should I try?

A5: ESI is a soft ionization technique, but its efficiency is highly dependent on the analyte and the sample matrix.[1]

  • Change Ionization Source: No single ionization technique is universal.[1] If ESI is problematic, consider alternatives:

    • APCI (Atmospheric Pressure Chemical Ionization): Better for less polar, more volatile compounds that are difficult to ionize by ESI.

    • APPI (Atmospheric Pressure Photoionization): Effective for very nonpolar compounds like polycyclic aromatic hydrocarbons.

  • Address Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte of interest.[1]

    • Improve Chromatographic Separation: Optimize your LC method (gradient, column chemistry) to better separate your compound from interfering matrix components.

    • Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering species below the threshold where they cause suppression.

    • Solid Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample and remove classes of interfering compounds before LC-MS analysis.

Comparison of Common Ionization Techniques for Natural Products
TechniquePrincipleBest Suited ForAdvantagesDisadvantages
ESI Soft ionization from solution via charged dropletsPolar to moderately polar compounds, large biomoleculesVery soft, minimal fragmentation, good for LC couplingProne to matrix effects, poor for nonpolar compounds
APCI Corona discharge ionizes solvent vapor, which then ionizes analyteModerately polar to nonpolar compounds, thermally stableLess susceptible to matrix effects than ESI, good for LC couplingCan cause thermal degradation, some fragmentation
MALDI Laser desorption/ionization from a solid matrixLarge biomolecules (proteins, peptides), polymers, nonpolar compoundsHigh mass range, tolerant of salts/buffersNot easily coupled to LC, requires suitable matrix

III. Crystallography & Stereochemistry

Determining the absolute configuration is often the final and most difficult step in structure elucidation.

Q6: I can't grow X-ray quality crystals of my compound. What are the alternatives for determining absolute stereochemistry?

A6: Obtaining suitable crystals for X-ray crystallography can be a major bottleneck.[2] Fortunately, several spectroscopic and chemical methods can provide stereochemical information.

  • NMR-based Methods:

    • NOESY/ROESY: These experiments detect through-space correlations between protons that are close to each other (<5 Å), providing crucial information about relative stereochemistry.

    • J-based Configurational Analysis: Measuring the magnitude of three-bond proton-proton coupling constants (³JHH) can help determine dihedral angles (via the Karplus equation) and thus the relative configuration of stereocenters, especially in cyclic systems.

    • Chiral Derivatizing Agents (e.g., Mosher's Acid): Reacting your compound with a chiral agent creates a mixture of diastereomers. The ¹H and ¹⁹F NMR chemical shifts of these diastereomers will be slightly different, and the pattern of these differences can be used to assign the absolute configuration of the original alcohol or amine.

  • Chiroptical Methods:

    • Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum (a "CD curve") is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental CD spectrum to spectra predicted by time-dependent density functional theory (TD-DFT) calculations for different possible stereoisomers, the absolute configuration can often be determined.

  • Computational Chemistry: Combining experimental NMR data with quantum mechanical calculations is a powerful approach.[13][14] The process involves calculating the theoretical NMR chemical shifts and coupling constants for all possible diastereomers and finding the best fit with the experimental data.

IV. Experimental Protocols

Protocol 1: Generic Procedure for a Gradient-Enhanced HMBC Experiment

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for identifying long-range (2- and 3-bond) correlations between protons and carbons.[15]

  • Sample Preparation: Prepare a concentrated sample (5-50 mg) in 0.5-0.6 mL of a deuterated solvent.[16] Ensure the sample is fully dissolved and filtered to remove particulates.[17]

  • Initial Setup (on Spectrometer):

    • Insert the sample, lock on the solvent signal, and shim the magnetic field. Do not spin the sample for gradient-based experiments.[15][18]

    • Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p).[4]

    • Acquire a 1D ¹³C spectrum (or use known data) to determine the ¹³C spectral width and offset.

  • Load HMBC Parameter Set:

    • Create a new experiment number and load a standard gradient-enhanced HMBC parameter set (e.g., hmbcgplpndqf on Bruker systems).[7]

    • Use the getprosol command (or equivalent) to update pulse lengths and power levels for your specific probe and solvent.[19]

  • Set Key Acquisition Parameters:

    • Spectral Widths (SW): Set the ¹H (F2 dimension) and ¹³C (F1 dimension) spectral widths to encompass all signals of interest.

    • Time Domain (TD): Set TD in F2 to 2K and in F1 to 256 or 512.

    • Number of Scans (NS): Set NS to a multiple of 8 or 16 (e.g., 8, 16, 32...). The required number depends on sample concentration. Start with 8 or 16 for a reasonably concentrated sample.

    • Long-Range Coupling Delay (CNST13 or JNXH): This parameter is crucial. It is typically set to optimize for a long-range J-coupling of ~8 Hz by default.[7] To see weaker correlations, you may need to run a second experiment optimized for 4-5 Hz.

  • Acquisition:

    • Check the experiment time (expt).

    • Start the acquisition (zg).

  • Processing:

    • Apply a sine-bell or squared sine-bell window function to both dimensions.

    • Perform Fourier transformation (xfb).

    • Phase correction is typically not required for magnitude-mode spectra.

    • Calibrate the axes using your previously acquired 1D spectra.

Protocol 2: Generic Procedure for a Gradient-Enhanced HSQC Experiment

The HSQC experiment identifies direct one-bond correlations between protons and carbons.[4][20]

  • Sample Preparation: Same as for HMBC. A lower concentration can often be used compared to HMBC as the one-bond correlation is much stronger.

  • Initial Setup: Same as for HMBC. Do not spin the sample.[4][20]

  • Load HSQC Parameter Set:

    • Create a new experiment and load a standard gradient-enhanced, phase-sensitive HSQC parameter set (e.g., hsqcedetgpsisp2.2 on Bruker systems for multiplicity editing).

    • Update pulse lengths and power levels (getprosol).[19]

  • Set Key Acquisition Parameters:

    • Spectral Widths (SW): Set the ¹H (F2) and ¹³C (F1) spectral widths. For ¹³C, you can often narrow the width to exclude carbonyls (e.g., 0-165 ppm) if no aldehyde protons are present.[4]

    • Time Domain (TD): Set TD in F2 to 1K-2K and in F1 to 128-256.

    • Number of Scans (NS): Typically requires fewer scans than HMBC. Start with NS = 2 or 4.

    • One-Bond Coupling (CNST2): This is typically set to an average ¹JCH of 145 Hz, which is suitable for most organic molecules.[19]

  • Acquisition:

    • Check the experiment time and start the acquisition.

  • Processing:

    • Apply a squared sine-bell (QSINE) window function to both dimensions.

    • Perform Fourier transformation (xfb).

    • Phase Correction: Phase-sensitive HSQC spectra require careful phasing in both dimensions.[4] If using an edited HSQC, CH/CH₃ peaks will have one phase (e.g., positive, blue) and CH₂ peaks will have the opposite phase (e.g., negative, red).[21]

    • Calibrate the axes.

References

Technical Support Center: Optimizing Cryopreservation of Bioactive Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cryopreservation of bioactive fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of cryopreservation for bioactive fungal strains?

A1: The main objective is to ensure the long-term viability and genetic stability of fungal cultures.[1] Proper cryopreservation minimizes the risk of genetic and physiological changes that can occur with repeated subculturing, which is time-consuming and prone to contamination.[2][3] This ensures that the unique bioactive properties of the strains are maintained for future research and development.

Q2: Which is better for long-term storage: -80°C freezer or liquid nitrogen?

A2: For optimal long-term viability and stability, storage in liquid nitrogen (or its vapor phase, below -130°C) is considered the gold standard.[3][4] Storage at -80°C is also a viable option and has been used successfully for many fungi; however, for cryosensitive strains or very long-term preservation (i.e., decades), liquid nitrogen offers superior protection against metabolic activity and ice crystal formation.[1][5] The temperature limit to prevent the formation of damaging ice crystals is -139°C.[2][5]

Q3: Can I cryopreserve non-sporulating fungi?

A3: Yes, non-sporulating fungi, particularly Basidiomycetes, can be successfully cryopreserved, although they can be more sensitive than spore-forming fungi.[2] Methods involving mycelial suspensions or mycelium grown on carriers like perlite or agar plugs are commonly used.[2][6] It's important to note that techniques like freeze-drying are often unsuccessful for non-sporulating strains.

Q4: How long can fungal strains remain viable in cryopreservation?

A4: When stored properly in liquid nitrogen, fungal strains can remain viable for many years, potentially up to 30 years or even indefinitely.[5][7] Studies have demonstrated high viability after storage for 5 and 6 years in liquid nitrogen vapor.[1]

Q5: Is it necessary to use a cryoprotectant?

A5: Yes, using a cryoprotectant is crucial for successful cryopreservation. Cryoprotectants like glycerol and dimethyl sulfoxide (DMSO) help to protect cells from damage caused by ice crystal formation and osmotic stress during freezing.[1][2]

Troubleshooting Guide

Issue 1: Low or No Viability After Thawing

Q: My fungal strain shows poor or no growth after thawing. What could be the problem?

A: This is a common issue with several potential causes. Consult the following table and workflow to diagnose the problem.

Potential CauseRecommended Solution
Inappropriate Cryoprotectant or Concentration The choice and concentration of cryoprotectant are critical. Glycerol (10%) and DMSO (5%) are common choices.[6] However, the optimal agent and concentration can be species-specific.[5] Consider testing a range of concentrations or different cryoprotectants. For some yeasts, a combination of sucrose and DMSO has shown high recovery rates.[8]
Suboptimal Cooling Rate The cooling rate significantly impacts cell survival. A slow cooling rate of approximately 1°C per minute is generally recommended to minimize intracellular ice crystal formation.[2][6][9] This can be achieved using a programmable freezer or a container like "Mr. Frosty" in a -80°C freezer.[2][6]
Incorrect Thawing Procedure Rapid thawing is crucial to prevent the recrystallization of small ice crystals into larger, more damaging ones.[10][11] Thaw vials quickly in a 37°C water bath until the ice has just melted.[2][6]
Poor Initial Culture Health The success of cryopreservation starts with a healthy, actively growing culture.[6] Ensure your culture is free from contamination and in the optimal growth phase before preservation.
Inappropriate Fungal Stage For many fungi, spores are more resilient to freezing than mycelium. If your fungus sporulates, preparing a spore suspension is often the most robust method. For non-sporulating fungi, young, actively growing mycelium should be used.

low_viability_troubleshooting

Caption: Step-by-step workflow for the cryopreservation of sporulating fungal strains.

Protocol 2: Cryopreservation of Non-Sporulating Fungi (Perlite Method)

This protocol is effective for mycelial preservation, particularly for sensitive strains like many Basidiomycetes. [2][6]

  • Prepare Perlite Vials:

    • Distribute approximately 200 mg of perlite into each cryovial. [2] * Add 1.8 mL of a suitable liquid medium (e.g., Malt Extract Broth) containing 5% glycerol as a cryoprotectant. [2] * Autoclave the prepared vials.

  • Inoculation:

    • From an actively growing colony on an agar plate, cut a small agar plug (4-5 mm) using a sterile cork borer. [6] * Aseptically transfer the agar plug onto the surface of the perlite in the cryovial. [6]3. Incubation: Incubate the vials at the optimal growth temperature for the fungus (e.g., 14 days at 24°C) until the mycelium has colonized the perlite. [6]4. Freezing:

    • Place the colonized vials in a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. [6]5. Storage: Transfer the frozen vials to a liquid nitrogen tank for long-term storage.

  • Recovery: To recover the culture, rapidly thaw a vial and use a sterile spoon or loop to transfer some of the colonized perlite to a fresh agar plate. [6]

Signaling Pathway Visualization (Conceptual)

While specific signaling pathways for cryo-injury in fungi are a complex area of research, a conceptual diagram can illustrate the cellular stresses involved.

cryo_injury_pathway cluster_extracellular Extracellular Environment cluster_cell Fungal Cell ice_formation Extracellular Ice Formation osmotic_stress Osmotic Stress (Cellular Dehydration) ice_formation->osmotic_stress Water efflux membrane_damage Membrane Damage (Phase Transition, Puncture) osmotic_stress->membrane_damage cell_death Cell Death (Apoptosis/Necrosis) osmotic_stress->cell_death metabolic_imbalance Metabolic Imbalance (ROS Production) membrane_damage->metabolic_imbalance intracellular_ice Intracellular Ice Formation (Rapid Cooling) intracellular_ice->membrane_damage Mechanical stress metabolic_imbalance->cell_death cryoprotectant Cryoprotectants (Glycerol, DMSO) cryoprotectant->osmotic_stress Mitigates cryoprotectant->intracellular_ice Reduces

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Phaeosphaerins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Phaeosphaerins, a group of perylenequinone compounds isolated from the endolichenic fungus Phaeosphaeria sp. These natural products have garnered interest for their potential as anticancer agents, primarily due to their cytotoxic and phototoxic activities against various cancer cell lines. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the proposed mechanisms of action to aid in research and development efforts.

Data Presentation: Cytotoxicity of Phaeosphaerins and Related Compounds

The following table summarizes the reported cytotoxic activities of different Phaeosphaerins and the related, well-characterized perylenequinone, Hypocrellin A. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). It is important to note that while Phaeosphaerins A-F have demonstrated significant cytotoxicity, specific IC50 values for each individual compound are not consistently available in the public domain. Hypocrellin A is included as a reference to provide a more complete comparative context.

CompoundCell LineAssay TypeIC50 (µM)Reference
Phaeosphaerins A-F PC3 (Prostate)CytotoxicitySignificant Activity Reported[1]
DU145 (Prostate)CytotoxicitySignificant Activity Reported[1]
LNCaP (Prostate)CytotoxicitySignificant Activity Reported[1]
Phaeosphaerin B K562 (Leukemia)PhototoxicityActivity Reported (Value not specified)[1]
Hypocrellin A PC3 (Prostate)Cytotoxicity2.42 ± 0.13[1]
DU145 (Prostate)Cytotoxicity9.54 ± 0.27[1]
LNCaP (Prostate)Cytotoxicity2.67 ± 0.27[1]
K562 (Leukemia)Phototoxicity (Light)0.55 ± 0.03[1]
K562 (Leukemia)Cytotoxicity (Dark)7.47 ± 0.37[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for assessing the cytotoxic and apoptotic effects of compounds like Phaeosphaerins.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., PC3, DU145, K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phaeosphaerins (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of Phaeosphaerins. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours). For phototoxicity studies, expose the plates to a light source for a defined duration and intensity at the beginning of the incubation period.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assessment: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for Phaeosphaerin-Induced Cytotoxicity

The following diagram illustrates the proposed mechanism of action for Phaeosphaerins, which involves their accumulation in lysosomes and the subsequent induction of apoptosis.

G Proposed Signaling Pathway of Phaeosphaerin-Induced Apoptosis cluster_cell Cancer Cell Phaeosphaerin Phaeosphaerin Lysosome Lysosome Phaeosphaerin->Lysosome Accumulation LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Induces Cathepsins Cathepsins LMP->Cathepsins Release Bid Bid Cathepsins->Bid Cleavage tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Phaeosphaerin-induced apoptosis pathway.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the general workflow for evaluating the cytotoxic effects of Phaeosphaerins on cancer cell lines.

G Experimental Workflow for Cytotoxicity Assessment Start Start CellCulture Cell Culture (e.g., PC3, K562) Start->CellCulture Seeding Cell Seeding in 96-well plates CellCulture->Seeding Treatment Treatment with Phaeosphaerins Seeding->Treatment Incubation Incubation (with/without light) Treatment->Incubation MTT MTT Assay Incubation->MTT Data Data Analysis (IC50 determination) MTT->Data End End Data->End

Caption: Cytotoxicity assessment workflow.

References

Structure-activity relationship of pyranone derivatives against cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Structure-Activity Relationship of Pyranone Derivatives as Anticancer Agents

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, pyranone derivatives have emerged as a promising class of molecules with significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different pyranone derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Data Presentation: Comparative Anticancer Activity

The anticancer efficacy of pyranone derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the IC50 values of various pyranone derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of 5-hydroxy-2-hydroxymethyl-4-pyranone Derivatives against L1210 Murine Leukemia Cells [1]

CompoundSubstitutionIC50 (µM)
12-iodomethyl3.15
26-bromo-2-bromomethyl3.40
36-bromo-2-hydroxymethyl3.75
42-bromomethyl4.30
55-benzyloxy-2-chloromethyl5.00
66-bromo-2-chloromethyl13.50
76-chloro-2-chloromethyl18.00
82-chloromethyl20.00

Table 2: Cytotoxicity of Phomapyrone Derivatives against HL-60 Human Promyelocytic Leukemia Cells [2][3]

CompoundIC50 (µM)
Phomapyrone A34.62
Phomapyrone B27.90
11S, 13R-(+)-phomacumarin A31.02

Table 3: Cytotoxicity of 5-Oxo-dihydropyranopyran Derivatives against SW-480 and MCF-7 Cancer Cell Lines [4]

CompoundSubstitution on C4-phenyl ringSW-480 IC50 (µM)MCF-7 IC50 (µM)
4g4-NO₂34.642.6
4i4-Cl35.934.2
4j3,4,5-(OCH₃)₃38.626.6
4aH90.5-
4d4-OCH₃87.2104.9
4h4-CH₃67.2-

Table 4: Cytotoxicity of Fused Pyran Derivatives against Various Cancer Cell Lines [5]

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
6e12.46--
14b-0.23-
8c--7.58

Structure-Activity Relationship (SAR) Insights

The data presented in the tables reveal several key SAR trends for pyranone derivatives:

  • Halogenation: The presence and nature of halogen substituents significantly influence the cytotoxic activity. For instance, in the 5-hydroxy-2-hydroxymethyl-4-pyranone series, an iodomethyl group at the 2-position (Compound 1) confers the highest potency against L1210 cells.[1] Generally, the activity follows the order I > Br > Cl.

  • Substitution on the Pyranone Core: Modifications on the pyranone ring itself are crucial. The bioactivity of Phomapyrone B is stronger than that of Phomapyrone A, suggesting that a carboxylic acid side-chain is more favorable for activity than an ester bond in this particular scaffold.[2]

  • Aromatic Substituents: For the 5-oxo-dihydropyranopyran series, electron-withdrawing groups (e.g., 4-NO₂, 4-Cl) and multiple methoxy groups on the C4-phenyl ring tend to enhance the anti-proliferative effects against SW-480 and MCF-7 cells.[4]

  • Fused Heterocyclic Systems: The fusion of other heterocyclic rings to the pyran core can lead to highly potent compounds. For example, certain nitrogen-based heterocycle-fused pyran derivatives exhibit very low micromolar to nanomolar IC50 values against MCF7, A549, and HCT116 cell lines.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer activity of pyranone derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 2-3 x 10⁴ cells/mL (100 µL per well) and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the pyranone derivatives (typically ranging from 0.1 to 100 µM) and incubated for a further 48-96 hours.[1][2]

  • MTT Addition: After the incubation period, 50 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.[2]

  • Formazan Solubilization: The medium containing MTT is then removed, and 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The plate is shaken for 10-15 minutes to ensure complete dissolution of the formazan. The absorbance is then measured at 570 nm using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of pyranone derivatives on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the pyranone derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified period.

  • Staining: The treated cells are harvested, washed, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualizations

Signaling Pathway Diagram

Many pyranone derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis. A common mechanism involves the modulation of key regulatory proteins in these pathways.

G Pyranone Pyranone Derivatives DNA_Damage DNA Damage Pyranone->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibition CDK_Cyclin CDK/Cyclin Complexes p21->CDK_Cyclin Inhibition G2M_Arrest G2/M Phase Arrest CDK_Cyclin->G2M_Arrest Promotion Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Inhibition Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for pyranone-induced apoptosis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyranone derivatives as potential anticancer agents.

G Synthesis Synthesis of Pyranone Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity In vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Mechanism Mechanism of Action Studies SAR->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle ApoptosisAssay Apoptosis Assay Mechanism->ApoptosisAssay Lead Lead Compound Identification CellCycle->Lead ApoptosisAssay->Lead

Caption: Experimental workflow for anticancer pyranone discovery.

References

A Comparative Analysis of the Antifungal Efficacy of Ibrexafungerp and Standard-of-Care Agents in a Murine Model of Invasive Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens, such as Candida auris, presents a significant challenge to global health. This guide provides a comparative analysis of the in vivo efficacy of the novel fungal metabolite analog, Ibrexafungerp, against fluconazole and caspofungin in a murine model of invasive candidiasis caused by a fluconazole-resistant strain of C. auris. The data presented is primarily derived from a key study by Wiederhold et al. (2021), supplemented with comparative data from other relevant preclinical studies.

Executive Summary

Ibrexafungerp, a first-in-class triterpenoid antifungal agent, demonstrates significant in vivo efficacy against fluconazole-resistant Candida auris. In a neutropenic murine model of invasive candidiasis, Ibrexafungerp treatment resulted in a marked improvement in survival and a significant reduction in kidney fungal burden compared to the vehicle control and the standard-of-care azole, fluconazole. The efficacy of higher doses of Ibrexafungerp was comparable to that of the echinocandin, caspofungin. This guide provides a detailed overview of the experimental data, protocols, and the mechanism of action of Ibrexafungerp.

Data Presentation

The following tables summarize the quantitative data on the in vivo efficacy of Ibrexafungerp compared to fluconazole and caspofungin against a fluconazole-resistant strain of Candida auris in a neutropenic murine model of invasive candidiasis.

Table 1: Survival of Neutropenic Mice with Invasive Candidiasis

Treatment GroupDoseRouteFrequencyDay 8 Survival (%)Day 21 Survival (%)
Vehicle Control -POBID00
Ibrexafungerp 20 mg/kgPOBID6030
30 mg/kgPOBID8060
40 mg/kgPOBID9070
Fluconazole 20 mg/kgPOQD00
Caspofungin 10 mg/kgIPQD8070

Data extracted from Wiederhold et al., 2021.

Table 2: Kidney Fungal Burden in Neutropenic Mice with Invasive Candidiasis (Day 8)

Treatment GroupDoseRouteFrequencyMean Log10 CFU/g Kidney (± SD)
Vehicle Control -POBID7.8 (± 0.4)
Ibrexafungerp 20 mg/kgPOBID5.2 (± 0.7)
30 mg/kgPOBID4.1 (± 0.5)
40 mg/kgPOBID3.5 (± 0.6)
Fluconazole 20 mg/kgPOQD7.9 (± 0.3)
Caspofungin 10 mg/kgIPQD3.9 (± 0.8)

Data extracted from Wiederhold et al., 2021.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the protocol described by Wiederhold et al. (2021).

Murine Model of Invasive Candidiasis
  • Animal Model: Female, outbred ICR mice (22-25 g).

  • Immunosuppression: Mice were rendered neutropenic by a single intraperitoneal (IP) injection of cyclophosphamide at a dose of 150 mg/kg of body weight administered on day -2 relative to infection, and a second dose of 100 mg/kg on day 1 post-infection.

  • Infection: Mice were infected via the lateral tail vein with a clinical isolate of fluconazole-resistant Candida auris. The inoculum was prepared to a final concentration of 1 x 10^8 CFU/mL in sterile saline, and each mouse received an injection volume of 0.1 mL.

  • Treatment Regimen: Treatment was initiated 24 hours post-infection and continued for 7 days.

    • Ibrexafungerp: Administered orally (PO) twice daily (BID) at doses of 20, 30, and 40 mg/kg.

    • Fluconazole: Administered orally (PO) once daily (QD) at a dose of 20 mg/kg.

    • Caspofungin: Administered intraperitoneally (IP) once daily (QD) at a dose of 10 mg/kg.

    • Vehicle Control: Administered orally (PO) twice daily (BID).

  • Endpoint Measurements:

    • Survival: Mice were monitored daily for 21 days post-infection, and survival was recorded.

    • Fungal Burden: On day 8 post-infection, a cohort of mice from each group was euthanized, and their kidneys were aseptically removed, weighed, and homogenized. The homogenates were serially diluted and plated on Sabouraud dextrose agar for colony-forming unit (CFU) enumeration.

Mechanism of Action and Signaling Pathway

Ibrexafungerp is a semi-synthetic derivative of the natural fungal metabolite enfumafungin.[1] Its mechanism of action is the inhibition of the enzyme (1,3)-β-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[2] This disruption of the cell wall leads to osmotic instability and fungal cell death.[2] While echinocandins like caspofungin also target glucan synthase, ibrexafungerp binds to a different site on the enzyme, which may explain its activity against some echinocandin-resistant strains.[3]

The inhibition of glucan synthase induces cell wall stress, which in turn activates compensatory signaling pathways in the fungus, primarily the cell wall integrity (CWI) pathway.

G cluster_drug Ibrexafungerp cluster_cell_wall Fungal Cell Wall Synthesis cluster_stress_response Cell Wall Stress Response cluster_outcome Cellular Outcome Ibrexafungerp Ibrexafungerp Glucan_Synthase β-(1,3)-D-Glucan Synthase Ibrexafungerp->Glucan_Synthase Inhibits Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Leads to Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Component Osmotic_Instability Osmotic Instability Cell_Wall->Osmotic_Instability Disruption leads to CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall_Stress->CWI_Pathway Activates Chitin_Synthesis Increased Chitin Synthesis CWI_Pathway->Chitin_Synthesis Upregulates Cell_Death Fungal Cell Death Osmotic_Instability->Cell_Death Results in G cluster_setup Animal Model Preparation cluster_infection Infection cluster_treatment Treatment (Day 1-7) cluster_endpoints Endpoint Assessment start Start: ICR Mice immunosuppression Immunosuppression (Cyclophosphamide) start->immunosuppression infection Intravenous Infection (Candida auris) immunosuppression->infection treatment_groups Randomization into Treatment Groups infection->treatment_groups ibrexafungerp Ibrexafungerp (PO, BID) treatment_groups->ibrexafungerp caspofungin Caspofungin (IP, QD) treatment_groups->caspofungin fluconazole Fluconazole (PO, QD) treatment_groups->fluconazole vehicle Vehicle Control (PO, BID) treatment_groups->vehicle assessment Endpoint Assessment ibrexafungerp->assessment caspofungin->assessment fluconazole->assessment vehicle->assessment survival Survival Monitoring (Day 21) assessment->survival fungal_burden Kidney Fungal Burden (Day 8) assessment->fungal_burden

References

A Comparative Analysis of the Metabolic Profiles of Diverse Phaeosphaeria Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic diversity within the fungal genus Phaeosphaeria. This guide provides a comparative overview of identified secondary metabolites, detailed experimental protocols for metabolomic analysis, and visualizations of key biosynthetic pathways.

The fungal genus Phaeosphaeria is a prolific source of structurally diverse secondary metabolites, many of which exhibit significant biological activities.[1][2] Understanding the metabolic differences between various Phaeosphaeria strains is crucial for the discovery of novel bioactive compounds with potential applications in medicine and agriculture. This guide presents a comparative analysis of the metabolic profiles of several well-studied Phaeosphaeria species, including P. spartinae, P. nodorum, P. rousseliana, P. avenaria, and other identified species.

Comparative Metabolic Profiles

The metabolic output of Phaeosphaeria species is rich and varied, encompassing several major classes of natural products, including polyketides, non-ribosomal peptides, terpenoids, and alkaloids.[1][2] While quantitative data on metabolite production across different strains under standardized conditions is limited in publicly available literature, a qualitative comparison based on identified compounds reveals distinct metabolic capabilities among species. The following table summarizes the major classes of secondary metabolites and specific compounds isolated from various Phaeosphaeria strains.

Phaeosphaeria StrainMetabolite ClassRepresentative CompoundsReference
Phaeosphaeria spartinae PolyketidesSpartinols A-D, Spartinoxide, 4-hydroxy-3-prenyl-benzoic acid, Anofinic acid[1]
Isocoumarins8-hydroxy-6-methoxy-3-methylisocoumarin[3]
AnthraquinonesChrysophanol[3]
SteroidsSpartopregnenolone[1]
Phaeosphaeria nodorum IsocoumarinsMellein, 8-O-methylmellein, 4-hydroxymellein[1]
Other PolyketidesAlternariol, Mycophenolic acid[1]
Pyrazine Alkaloids-[1][2]
Phaeosphaeria rousseliana PhenalenonesRousselianone A[1]
Phaeosphaeria avenaria Nitrogen-containing-[1]
Phaeosphaeria sp. (LF5) PolyketidesAspilactonol I, De-O-methyldiaporthin[4]
Phaeosphaeria sp. PerylenequinonesPhaeosphaerins A-C[1]
DiterpenesPhaeosphaerins D-F[1]

Experimental Protocols

A comprehensive analysis of the metabolic profiles of Phaeosphaeria strains necessitates standardized methodologies for cultivation, metabolite extraction, and analytical detection. The following protocols provide a general framework for conducting such comparative studies.

Fungal Cultivation and Sample Preparation
  • Cultivation: Phaeosphaeria strains are typically cultured on a suitable solid or in a liquid medium, such as Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB), respectively. Incubation is carried out at a controlled temperature (e.g., 25°C) for a defined period (e.g., 14-21 days) to ensure comparable growth stages for all strains being analyzed.

  • Harvesting: For liquid cultures, the mycelium is separated from the broth by filtration. For solid cultures, the mycelium and agar are harvested together. The collected biomass is then lyophilized (freeze-dried) to remove water and halt metabolic activity.

  • Grinding: The dried biomass is ground into a fine powder using a mortar and pestle or a mechanical grinder to increase the surface area for efficient extraction.

Metabolite Extraction
  • Solvent Selection: A common approach for extracting a broad range of secondary metabolites is to use a moderately polar solvent, such as ethyl acetate or methanol.[5] A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can also be employed to fractionate metabolites based on their chemical properties.

  • Extraction Procedure: The powdered fungal biomass is suspended in the chosen solvent and subjected to ultrasonication or shaking for a specified duration to facilitate the release of intracellular metabolites. This process is often repeated multiple times to ensure exhaustive extraction.

  • Solvent Evaporation: The solvent extracts are filtered to remove cellular debris and then evaporated to dryness under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Analytical Techniques

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for separating and identifying a wide range of metabolites.

  • Chromatography: The crude extract is redissolved in a suitable solvent (e.g., methanol) and injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of fungal secondary metabolites.[6][7] A gradient elution with a mobile phase consisting of water (often with a small percentage of formic acid or acetonitrile to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol is employed to separate the compounds based on their hydrophobicity.

  • Mass Spectrometry: The eluent from the chromatography column is introduced into a mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole Time-of-Flight (Q-TOF)) equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the metabolites, which aids in the elucidation of their elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information for metabolite identification.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds.

  • Derivatization: Many non-volatile metabolites, such as sugars and amino acids, require a chemical derivatization step (e.g., silylation) to increase their volatility before GC-MS analysis.

  • Chromatography: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on boiling point and polarity on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectra are compared to spectral libraries (e.g., NIST, Wiley) for compound identification.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the isolated metabolites and can be used for quantitative analysis (qNMR).[8]

  • Sample Preparation: The crude extract or purified compound is dissolved in a deuterated solvent (e.g., deuterated chloroform, methanol, or dimethyl sulfoxide).

  • Analysis: One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired. These spectra provide information about the chemical environment of protons and carbons, as well as their connectivity, which is essential for elucidating the chemical structure of novel compounds.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative metabolic profiling of Phaeosphaeria strains.

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_sample_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Metabolomic Analysis cluster_data Data Analysis strain1 Phaeosphaeria Strain 1 harvest Harvesting & Lyophilization strain1->harvest strain2 Phaeosphaeria Strain 2 strain2->harvest strain3 Phaeosphaeria Strain n strain3->harvest grind Grinding harvest->grind extract Solvent Extraction grind->extract evap Evaporation extract->evap lcms LC-MS evap->lcms gcms GC-MS evap->gcms nmr NMR evap->nmr processing Data Processing & Metabolite Identification lcms->processing gcms->processing nmr->processing comparison Comparative Analysis processing->comparison

Caption: Experimental workflow for comparative metabolomics of Phaeosphaeria strains.

Metabolic Pathways

Many of the secondary metabolites produced by Phaeosphaeria are synthesized via complex enzymatic pathways. The following diagrams illustrate the general biosynthetic pathways for two major classes of compounds found in this genus: polyketides and non-ribosomal peptides.

Polyketide Biosynthesis

Polyketides are a diverse group of natural products synthesized by polyketide synthases (PKSs). The biosynthesis involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA.[9]

Polyketide_Biosynthesis acetyl_coa Acetyl-CoA (Starter) pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender) malonyl_coa->pks polyketide_chain Growing Polyketide Chain pks->polyketide_chain Chain Elongation modifications Tailoring Enzymes (e.g., Cyclization, Oxidation) polyketide_chain->modifications final_product Diverse Polyketides (e.g., Isocoumarins, Anthraquinones) modifications->final_product

Caption: Generalized pathway for fungal polyketide biosynthesis.

Non-Ribosomal Peptide Biosynthesis

Non-ribosomal peptides are synthesized by large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPSs), which can incorporate both proteinogenic and non-proteinogenic amino acids.[10]

NRPS_Biosynthesis amino_acids Amino Acids (Proteinogenic & Non-proteinogenic) nrps Non-Ribosomal Peptide Synthetase (NRPS) amino_acids->nrps Activation & Loading peptide_chain Growing Peptide Chain nrps->peptide_chain Peptide Bond Formation modifications Tailoring Enzymes (e.g., Cyclization, Methylation) peptide_chain->modifications final_product Diverse Non-Ribosomal Peptides (e.g., Cyclic Peptides) modifications->final_product

Caption: Generalized pathway for fungal non-ribosomal peptide biosynthesis.

References

Navigating the Rising Tide of Antifungal Resistance: A Comparative Guide to Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era marked by the escalating threat of antifungal resistance, the research and development community is in a critical race to produce novel therapeutic agents. This guide offers a comprehensive comparison of emerging antifungal compounds, presenting key cross-resistance data, detailed experimental protocols, and visual representations of the underlying molecular pathways to aid researchers, scientists, and drug development professionals in this vital endeavor.

The emergence of multidrug-resistant fungal pathogens, particularly Candida species such as Candida auris, poses a significant global health threat, rendering many existing antifungal treatments ineffective.[1] To combat this, a new generation of antifungal agents with diverse mechanisms of action is under investigation. This guide focuses on the in vitro activity of several promising candidates against clinically relevant resistant Candida isolates.

Comparative In Vitro Activity of Novel Antifungal Agents

The following tables summarize the minimum inhibitory concentration (MIC) data for new and forthcoming antifungal agents against Candida isolates with well-characterized resistance mechanisms to conventional therapies, such as azoles and echinocandins. This data, synthesized from multiple recent studies, provides a snapshot of the cross-resistance profiles of these novel compounds.

Table 1: In Vitro Activity of Rezafungin against Resistant Candida Species

Candida SpeciesResistance MechanismRezafungin MIC Range (µg/mL)Comparator MIC Range (µg/mL)
C. glabrataFKS mutations (echinocandin-resistant)0.06 - >4Anidulafungin: 0.03 - >8
C. albicansAzole-resistant (efflux/ERG11)0.002 - 0.125Fluconazole: >64
C. aurisMultidrug-resistant0.03 - 0.25Caspofungin: 0.25 - >8

Note: Data synthesized from multiple sources. MIC ranges can vary based on specific mutations and testing methodologies.

Table 2: In Vitro Activity of Ibrexafungerp against Resistant Candida Species

Candida SpeciesResistance MechanismIbrexafungerp MIC Range (µg/mL)Comparator MIC Range (µg/mL)
C. glabrataFKS mutations (echinocandin-resistant)0.125 - >8Anidulafungin: 2 - >8
C. albicansFKS mutations (echinocandin-resistant)0.03 - 2Caspofungin: 0.5 - >8
C. aurisEchinocandin-resistant0.25 - 2Micafungin: 2 - >8

Note: Ibrexafungerp, a novel glucan synthase inhibitor, demonstrates activity against many echinocandin-resistant isolates, although certain FKS mutations can confer cross-resistance.[2]

Table 3: In Vitro Activity of Other Investigational Antifungals

Antifungal AgentTargetCandida SpeciesResistance ProfileMIC Range (µg/mL)
Fosmanogepix Gwt1C. aurisMultidrug-resistant0.015 - 0.06
Olorofim Dihydroorotate dehydrogenaseAspergillus spp.Azole-resistant0.016 - 0.125
New Azoles Erg11C. aurisAzole-resistant (ERG11 mutations)0.016 - 4

Note: This table presents a selection of investigational agents and their reported activity against resistant fungal pathogens.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance studies of new antifungal compounds.

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A4)
  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[3][4][5][6]

  • Drug Dilution: Antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and agents with fungistatic activity, and ≥90% for agents with fungicidal activity) compared to the drug-free control well.[3]

Antifungal Susceptibility Testing: EUCAST Method

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides a harmonized methodology for antifungal susceptibility testing. Key features include:

  • Medium: RPMI 1640 medium supplemented with 2% glucose.

  • Inoculum: A final inoculum concentration of 1-5 x 10⁵ CFU/mL.

  • Reading: Spectrophotometric reading of growth inhibition at 24 hours.

  • Endpoint: A 50% reduction in growth compared to the drug-free control for most antifungal agents.

For detailed protocols, refer to the official EUCAST documentation.[7][8][9][10]

Visualizing Resistance: Signaling Pathways and Experimental Workflows

To better understand the mechanisms of antifungal action and resistance, as well as the experimental processes involved, the following diagrams have been generated using the DOT language.

Antifungal_Targets cluster_cell Fungal Cell cluster_drugs Antifungal Drug Classes Cell Wall Cell Wall Glucan Synthase Glucan Synthase Cell Wall->Glucan Synthase Cell Membrane Cell Membrane Ergosterol Ergosterol Cell Membrane->Ergosterol Nucleus Nucleus DNA/RNA Synthesis DNA/RNA Synthesis Nucleus->DNA/RNA Synthesis Azoles Azoles Azoles->Ergosterol Inhibit Synthesis Polyenes Polyenes Polyenes->Ergosterol Bind to Echinocandins Echinocandins Echinocandins->Glucan Synthase Inhibit Flucytosine Flucytosine Flucytosine->DNA/RNA Synthesis Inhibit New Agents (Olorofim) New Agents (Olorofim) New Agents (Olorofim)->Nucleus Inhibit Dihydroorotate Dehydrogenase

Overview of major antifungal drug targets within the fungal cell.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance Antifungal Drug Antifungal Drug Fungal Cell Fungal Cell Antifungal Drug->Fungal Cell Target Alteration Target Site Alteration/Overexpression Fungal Cell->Target Alteration Efflux Pumps Drug Efflux Pumps Fungal Cell->Efflux Pumps Biofilm Formation Biofilm Formation Fungal Cell->Biofilm Formation Stress Response Stress Response Adaptation Fungal Cell->Stress Response

Key mechanisms of antifungal resistance employed by fungal pathogens.

Experimental_Workflow Start Start Isolate Culture Culture of Resistant Fungal Isolates Start->Isolate Culture Inoculum Prep Inoculum Preparation Isolate Culture->Inoculum Prep MIC Assay Broth Microdilution MIC Assay Inoculum Prep->MIC Assay Data Analysis Data Analysis and Comparison MIC Assay->Data Analysis End End Data Analysis->End

A simplified workflow for in vitro antifungal cross-resistance studies.

Signaling_Pathway cluster_pathways Stress Response Signaling Pathways Antifungal Stress Antifungal Stress Cell Wall/Membrane Damage Cell Wall/Membrane Damage Antifungal Stress->Cell Wall/Membrane Damage Calcineurin Pathway Calcineurin Pathway Cell Wall/Membrane Damage->Calcineurin Pathway HOG Pathway HOG Pathway Cell Wall/Membrane Damage->HOG Pathway PKC Pathway PKC Pathway Cell Wall/Membrane Damage->PKC Pathway Gene Expression Changes Gene Expression Changes Calcineurin Pathway->Gene Expression Changes HOG Pathway->Gene Expression Changes PKC Pathway->Gene Expression Changes Cell Wall Remodeling Cell Wall Remodeling Gene Expression Changes->Cell Wall Remodeling Efflux Pump Upregulation Efflux Pump Upregulation Gene Expression Changes->Efflux Pump Upregulation Ergosterol Biosynthesis Ergosterol Biosynthesis Alteration Gene Expression Changes->Ergosterol Biosynthesis

References

Head-to-Head Comparison: Apixaban vs. Warfarin for Stroke Prevention in Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the novel oral anticoagulant Apixaban with the long-standing standard-of-care, Warfarin, for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. The comparison is supported by data from the landmark ARISTOTLE clinical trial and focuses on mechanism of action, clinical efficacy, safety profiles, and the experimental protocols underpinning these findings.

Mechanism of Action: Targeting the Coagulation Cascade

Blood coagulation is a complex enzymatic process, known as the coagulation cascade, that results in the formation of a stable fibrin clot. This cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Both Apixaban and Warfarin interfere with this process to exert their anticoagulant effects, but they do so at different points.

  • Warfarin: As a Vitamin K antagonist, Warfarin inhibits the synthesis of active Vitamin K-dependent clotting factors, which include Factor II (Prothrombin), VII, IX, and X.[1] This action disrupts the function of all three pathways of the coagulation cascade.

  • Apixaban: Apixaban is a direct oral anticoagulant that selectively and reversibly inhibits Factor Xa (FXa).[2] By targeting FXa, Apixaban blocks the conversion of prothrombin to thrombin, a critical step in the final common pathway of the cascade, thereby preventing fibrin formation.[2][3]

The diagram below illustrates the coagulation cascade and the distinct points of inhibition for Warfarin and Apixaban.

Caption: Coagulation cascade showing points of inhibition for Warfarin and Apixaban.

Head-to-Head Clinical Performance: The ARISTOTLE Trial

The Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation (ARISTOTLE) trial was a multicenter, randomized, double-blind study that compared the efficacy and safety of Apixaban with Warfarin in 18,201 patients with atrial fibrillation and at least one additional risk factor for stroke.[4][5] The results demonstrated that Apixaban was superior to Warfarin in preventing stroke or systemic embolism, while also causing significantly less bleeding and resulting in lower mortality.[5][6][7]

OutcomeApixaban (Rate per year)Warfarin (Rate per year)Hazard Ratio (95% CI)P-value
Primary Efficacy Outcome
Stroke or Systemic Embolism1.27%1.60%0.79 (0.66 - 0.95)0.01
Key Secondary Efficacy Outcomes
All-Cause Mortality3.52%3.94%0.89 (0.80 - 0.99)0.047
Hemorrhagic Stroke0.24%0.47%0.51 (0.35 - 0.75)<0.001
Ischemic or Uncertain Stroke0.97%1.05%0.92 (0.74 - 1.13)0.42
Primary Safety Outcome
Major Bleeding (ISTH criteria)2.13%3.09%0.69 (0.60 - 0.80)<0.001
Data sourced from the ARISTOTLE trial results.[7][8]

Experimental Protocols

The robust design of the ARISTOTLE trial provides high-quality evidence for comparing Apixaban and Warfarin.

  • Study Design: A randomized, double-blind, double-dummy, multicenter trial.[9][10][11] This design means that neither the patients nor the investigators knew which drug was being administered, and both groups received an active pill and a placebo pill to maintain blinding.

  • Patient Population: The trial included 18,201 patients with atrial fibrillation or atrial flutter and at least one risk factor for stroke, such as prior stroke, TIA, age ≥75 years, hypertension, diabetes, or heart failure.[8] Patients with clinically significant mitral stenosis or a mechanical prosthetic heart valve were excluded.[8][12]

  • Intervention:

    • Apixaban Group: Patients received Apixaban 5 mg twice daily. A reduced dose of 2.5 mg twice daily was used for patients meeting at least two of the following criteria: age ≥80 years, body weight ≤60 kg, or serum creatinine ≥1.5 mg/dL.[6]

    • Warfarin Group: Patients received dose-adjusted Warfarin to maintain a target International Normalized Ratio (INR) of 2.0 to 3.0.[5][6] INR levels were monitored regularly to ensure patients remained within the therapeutic range.[10]

  • Primary and Secondary Outcomes:

    • The primary efficacy outcome was the first occurrence of ischemic or hemorrhagic stroke or systemic embolism.[5][10]

    • Key secondary outcomes included all-cause mortality and the primary safety outcome of major bleeding, as defined by the International Society on Thrombosis and Haemostasis (ISTH) criteria.[5][8]

A significant practical difference between Apixaban and Warfarin is the requirement for routine laboratory monitoring. Warfarin has a narrow therapeutic window and is affected by diet and other medications, necessitating frequent monitoring.[7][13] Apixaban has a predictable pharmacokinetic profile, eliminating the need for routine monitoring.[14]

The diagram below outlines the typical monitoring workflow for a patient initiated on either anticoagulant.

Monitoring_Workflow cluster_warfarin Warfarin Pathway cluster_apixaban Apixaban Pathway Start Patient with Atrial Fibrillation Requires Anticoagulation Decision Prescribe Anticoagulant Start->Decision W_Prescribe Initiate Warfarin Decision->W_Prescribe Standard-of-Care A_Prescribe Initiate Apixaban (Fixed Dose) Decision->A_Prescribe Novel Compound W_Monitor Routine PT/INR Monitoring (e.g., weekly to monthly) W_Prescribe->W_Monitor W_Target Target INR: 2.0-3.0 W_Monitor->W_Target W_OutOfRange INR Out of Range W_Monitor->W_OutOfRange W_Adjust Dose Adjustment Based on INR Result W_Adjust->W_Monitor W_OutOfRange->W_Adjust A_Monitor No Routine Monitoring Required A_Prescribe->A_Monitor A_Special Special Circumstances? (e.g., major bleeding, urgent surgery) A_Monitor->A_Special A_Assay Measure Anti-Factor Xa Activity (Calibrated for Apixaban) A_Special->A_Assay

Caption: Contrasting laboratory monitoring workflows for Warfarin and Apixaban.

  • Warfarin Monitoring: Therapy is monitored using the Prothrombin Time (PT) test, reported as the International Normalized Ratio (INR).[15] The goal is to maintain an INR within the therapeutic range of 2.0-3.0 to balance efficacy and bleeding risk.[15]

  • Apixaban Monitoring: Routine monitoring is not required due to its predictable effect.[14] In specific clinical situations, such as suspected overdose or prior to urgent surgery, the anticoagulant effect can be assessed using a calibrated anti-Factor Xa assay.[14][16] Standard tests like PT/INR are not reliable for measuring Apixaban's effect.[13][16]

Conclusion

Based on the high-quality evidence from the ARISTOTLE trial, the novel compound Apixaban demonstrates a superior clinical profile compared to the standard-of-care drug, Warfarin, for stroke prevention in patients with nonvalvular atrial fibrillation. Apixaban offers a significant reduction in stroke or systemic embolism, major bleeding, and all-cause mortality.[7] Its distinct mechanism of action, targeting Factor Xa directly, and its predictable pharmacokinetics, which obviate the need for routine monitoring, represent substantial advancements in oral anticoagulant therapy.

References

Independent Verification of the Bioactivity of Sclerketide D, a Novel Marine-Derived Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported anti-inflammatory activity of the novel natural product, Sclerketide D, with the established steroidal anti-inflammatory drug, Dexamethasone. The information presented is supported by experimental data from peer-reviewed scientific literature and includes detailed experimental protocols and pathway visualizations to aid in the independent verification of these findings.

Data Presentation: Comparative Bioactivity of Sclerketide D and Dexamethasone

The following table summarizes the quantitative data on the anti-inflammatory and cytotoxic effects of Sclerketide D and Dexamethasone on RAW 264.7 murine macrophage cells. This cell line is a standard model for studying inflammation in vitro. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that is required for 50% inhibition of a biological process.

CompoundBioactivityCell LineIC50 ValueCytotoxicity (RAW 264.7 cells)
Sclerketide D Anti-inflammatory (Nitric Oxide Inhibition)RAW 264.75.5 µMNot cytotoxic at concentrations tested
Dexamethasone Anti-inflammatory (Nitric Oxide Inhibition)RAW 264.733 µM[1]Generally low cytotoxicity at effective anti-inflammatory concentrations[2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and widely used methods in the field of inflammation research.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate multi-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of Sclerketide D or Dexamethasone for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.

  • Procedure:

    • After cell treatment and LPS stimulation, collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at a wavelength of 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the test compounds.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Procedure:

    • After the desired treatment period, add MTT solution to each well of the culture plate.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control group.

Mandatory Visualizations

Experimental Workflow for Bioactivity Verification

The following diagram illustrates the general workflow for the independent verification of the anti-inflammatory activity of a novel natural product.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_assays Bioassays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed Cells in Plates cell_culture->seeding compound_prep Prepare Sclerketide D & Dexamethasone Solutions treatment Pre-treat with Compounds compound_prep->treatment seeding->treatment stimulation Stimulate with LPS treatment->stimulation no_assay Nitric Oxide (NO) Assay stimulation->no_assay mtt_assay MTT Cytotoxicity Assay stimulation->mtt_assay data_analysis Calculate IC50 Values & Compare no_assay->data_analysis mtt_assay->data_analysis

Caption: Workflow for verifying anti-inflammatory bioactivity.

LPS-Induced NF-κB Signaling Pathway in Macrophages

The following diagram illustrates the simplified signaling pathway activated by Lipopolysaccharide (LPS) in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide. Natural products with anti-inflammatory activity, such as Sclerketide D, are hypothesized to modulate this pathway.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds iNOS_gene iNOS Gene Transcription DNA->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO SclerketideD Sclerketide D (Hypothesized Inhibition) SclerketideD->IKK Inhibits? SclerketideD->NFkB_nuc Inhibits?

Caption: LPS-induced NF-κB signaling pathway in macrophages.

References

2D vs. 3D Cell Culture: A Comparative Guide to Compound Efficacy Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate cell culture model is a critical decision that significantly impacts the predictive power of preclinical studies. While traditional 2D cell cultures have been a foundational tool, the emergence of 3D cell culture models offers a more physiologically relevant environment for evaluating new compounds. This guide provides an objective comparison of a new compound's efficacy in 2D versus 3D cell culture models, supported by experimental data and detailed protocols.

Three-dimensional (3D) cell cultures are gaining popularity in drug discovery for their ability to more accurately mimic the in vivo environment compared to traditional two-dimensional (2D) models.[1] This increased physiological relevance can lead to more predictive data on drug efficacy and toxicity, potentially reducing the high attrition rates of candidate compounds in later stages of drug development.[2][3] Studies have shown that cells grown in 3D models exhibit different morphologies, proliferation rates, and drug responses compared to their 2D counterparts.[4][5] For instance, 3D cultures often show increased resistance to anticancer drugs, which may better reflect the challenges of treating solid tumors.[4][6][7]

Data Presentation: Quantitative Comparison of Compound Efficacy

The following table summarizes the differential response of various cancer cell lines to therapeutic compounds in 2D versus 3D culture models. The data consistently highlights a decreased sensitivity to treatment in the more complex 3D environment.

Cell LineCompound2D Model Response3D Model ResponseKey FindingsReference
DLD-1 (Colon Cancer)Torin1 (mTOR inhibitor)S-phase reduction to <15%More pronounced inhibitory effect3D model showed greater sensitivity to mTOR inhibition.[8]
DLD-1 (Colon Cancer)AZD6244 (MEK inhibitor)No effect on cell cycleS-phase reduction to 4%Significant anti-proliferative effect only observed in 3D.[8]
DLD-1 (Colon Cancer)MK2206 (AKT inhibitor)Small effect on proliferation50% reduction in S-phase cellsEnhanced efficacy of AKT inhibition in a 3D context.[8]
Breast Cancer Cell LinesPaclitaxelHigher sensitivityIncreased resistance3D culture better mimics in vivo drug resistance.[7]
Breast Cancer Cell LinesDoxorubicin (ADR)Higher sensitivityIncreased resistanceDense 3D structures protect cells from drug-induced apoptosis.[7]
Prostate Cancer Cell Lines (PC-3, LNCaP, DU145)Paclitaxel, DocetaxelHigher sensitivityIncreased resistance3D models demonstrate a more clinically relevant resistance profile.[5]
Wood Cells (Breast Cancer)Fulvestrant (ER-targeting)Less sensitive (low ER expression)Reduced proliferation proportional to dose3D culture maintains estrogen receptor (ER) expression, crucial for targeted therapy screening.[9]
Wood Cells (Breast Cancer)Carboplatin (non-targeting)Similar sensitivity to 3DSimilar sensitivity to 2DGeneral cytotoxic agents may show comparable effects in both models.[9]
Hepatocellular Carcinoma (HCC) Cells60-drug panel75% of drugs deemed efficacious28.3% of drugs deemed efficacious (preformed spheres)2D models may overestimate the efficacy of a broad range of compounds.[10]

Experimental Protocols

2D Monolayer Cell Culture for Drug Screening
  • Cell Seeding: Cells are seeded into flat-bottom 96-well plates at a predetermined density to achieve approximately 80% confluency at the time of drug treatment.

  • Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation with Compound: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability/Proliferation Assay: Cell viability or proliferation is assessed using a standard method such as the MTT, WST-8, or CellTiter-Glo® assay.[1]

  • Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) value.

3D Spheroid Cell Culture for Drug Screening
  • Spheroid Formation: Spheroids are generated by seeding cells into ultra-low attachment 96-well round-bottom plates.[6] The plates are then centrifuged at a low speed to facilitate cell aggregation.

  • Incubation for Formation: Plates are incubated for 24-72 hours to allow for the formation of compact spheroids.[8] Spheroid morphology can vary from compact to loose aggregates depending on the cell line.[8]

  • Compound Treatment: The desired concentrations of the test compound are added to the wells containing the spheroids.

  • Incubation with Compound: The spheroids are incubated with the compound for an extended period, often longer than in 2D assays, to allow for drug penetration into the spheroid core.

  • Viability/Proliferation Assay: Spheroid viability is assessed. This may require specialized imaging techniques or dissociation of the spheroids into single cells for analysis with viability reagents. 3D-specific assays, such as the CellTiter-Glo® 3D Cell Viability Assay, are recommended.

  • Data Analysis: Similar to 2D cultures, dose-response curves are generated to calculate the IC50 value. Spheroid size and morphology can also be quantified as additional endpoints.

Mandatory Visualizations

G cluster_2D 2D Culture Workflow cluster_3D 3D Spheroid Workflow cluster_comparison Comparative Analysis A1 Seed Cells in Flat-Bottom Plate B1 24h Incubation (Attachment) A1->B1 C1 Add Compound Dilutions B1->C1 D1 Incubate with Compound C1->D1 E1 Viability Assay (e.g., MTT) D1->E1 F1 Data Analysis (IC50) E1->F1 G1 Compare IC50 Values F1->G1 A2 Seed Cells in Ultra-Low Attachment Plate B2 48-72h Incubation (Spheroid Formation) A2->B2 C2 Add Compound Dilutions B2->C2 D2 Incubate with Compound C2->D2 E2 3D Viability Assay (e.g., CellTiter-Glo 3D) D2->E2 F2 Data Analysis (IC50, Spheroid Size) E2->F2 F2->G1 H1 Assess Differential Efficacy G1->H1

Caption: Comparative workflow for assessing compound efficacy in 2D vs. 3D cell culture models.

G cluster_pathway AKT-mTOR Signaling Pathway cluster_culture_effect Culture Model Influence RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Proliferation Cell Proliferation & Growth S6K->Proliferation MK2206 MK2206 MK2206->AKT Torin1 Torin1 Torin1->mTORC1 Info Spheroids show lower basal AKT-mTOR-S6K activity compared to 2D cultures. [8]

References

A Comparative Guide to Fungal Expression Systems for Enhanced Biosynthetic Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of recombinant proteins is a cornerstone of modern biotechnology and pharmaceutical development. Fungal expression systems offer a versatile and cost-effective platform for producing a wide array of proteins, from industrial enzymes to therapeutic antibodies. This guide provides an objective comparison of the biosynthetic efficiency of four commonly used fungal hosts: Saccharomyces cerevisiae, Pichia pastoris, Aspergillus niger, and Trichoderma reesei. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways to aid researchers in selecting the optimal expression system for their specific needs.

At a Glance: Key Performance Metrics of Fungal Expression Systems

The choice of a fungal expression host significantly impacts the yield, quality, and cost of recombinant protein production. The following table summarizes typical protein yields and key characteristics of the four systems discussed in this guide.

FeatureSaccharomyces cerevisiaePichia pastorisAspergillus nigerTrichoderma reesei
Typical Recombinant Protein Yield 0.1 - 5 g/L[1][2][3][4]1 - 15 g/L[5]Up to 30 g/L (native enzymes)[6]; heterologous proteins are variableUp to 100 g/L (native enzymes)[7]; heterologous proteins are variable
Promoter System Constitutive (e.g., GAP, TEF1, TPI1) or inducible (e.g., GAL1/10)[1][3]Strong, tightly regulated, methanol-inducible (AOX1) or constitutive (GAP)Strong inducible promoters (e.g., glucoamylase, glaA)[8]Powerful cellulase promoters (e.g., cbh1)
Post-Translational Modifications N- and O-linked glycosylation, disulfide bonds; often results in hyperglycosylation[9]N- and O-linked glycosylation, disulfide bonds; less hyperglycosylation than S. cerevisiae[9][10]Eukaryotic-like PTMs, including glycosylation and disulfide bond formationEfficient secretion and PTMs, including disulfide bonds and glycosylation
Cultivation Well-established fermentation protocols; can reach high cell densities (up to 140 g/L dry cell weight)[11]Capable of very high cell density fermentation (>100 g/L dry cell weight)Well-suited for large-scale industrial fermentation; can grow as dispersed mycelia or pelletsAdapted for high-density fermenter cultivations
Secretion Secretes proteins into the medium, but can have limitations with larger proteins[12]Highly efficient secretion system with low endogenous protein secretion, simplifying downstream processingNaturally high secretion capacity for native enzymes; heterologous secretion can be a bottleneckExceptionally high secretion capacity for native cellulases
Genetic Tools Extensive and well-characterized genetic toolkitGood availability of genetic tools and expression vectorsEstablished genetic tools, including CRISPR/Cas9Genetic tools available, with ongoing development
Regulatory Status Generally Recognized as Safe (GRAS)GRASSome strains are GRASSome strains are GRAS

In-Depth Comparison of Fungal Expression Hosts

Saccharomyces cerevisiae (Baker's Yeast)

As one of the most well-characterized eukaryotes, S. cerevisiae has a long history in recombinant protein production. Its primary advantages lie in its ease of genetic manipulation and the vast knowledge base available. However, it often exhibits lower protein yields compared to other fungal systems and has a tendency for hyperglycosylation, which can be a concern for therapeutic proteins.[9]

Pichia pastoris

This methylotrophic yeast has become a popular choice for high-level recombinant protein production.[13] Its ability to grow to extremely high cell densities and its strong, tightly regulated methanol-inducible alcohol oxidase 1 (AOX1) promoter contribute to its high yields.[5] Furthermore, P. pastoris performs post-translational modifications that are more similar to those in higher eukaryotes than S. cerevisiae, with less extensive glycosylation.[9][10]

Aspergillus niger

This filamentous fungus is an industrial workhorse, known for its remarkable capacity to secrete large quantities of native enzymes, such as glucoamylase, with yields reaching up to 30 g/L.[6] This high secretory capacity makes it an attractive host for heterologous protein production. However, achieving comparable yields for non-native proteins can be challenging and often requires significant strain engineering and process optimization.[8][14]

Trichoderma reesei

Similar to A. niger, T. reesei is a filamentous fungus renowned for its exceptional ability to secrete vast amounts of cellulolytic enzymes, with reported yields of up to 100 g/L in industrial settings.[7] This makes it a compelling candidate for the production of bulk enzymes and other secreted proteins. Challenges in heterologous protein expression are being addressed through ongoing genetic and metabolic engineering efforts.[15][16]

Experimental Protocols

To provide a practical framework for comparing these systems, we outline key experimental protocols for high-density fermentation and protein quantification.

High-Cell-Density Fed-Batch Fermentation

This technique is crucial for maximizing biomass and, consequently, protein yield. The general workflow is applicable to all four fungal systems with specific modifications for each.

A. General Workflow for Fed-Batch Fermentation

Fed_Batch_Workflow General Fed-Batch Fermentation Workflow inoculum Inoculum Preparation batch Batch Phase (Initial biomass growth) inoculum->batch fed_batch Fed-Batch Phase (Controlled nutrient feeding) batch->fed_batch induction Induction Phase (If using an inducible promoter) fed_batch->induction harvest Harvesting (Cell separation and supernatant collection) induction->harvest

Caption: A generalized workflow for high-cell-density fed-batch fermentation.

B. Protocol for Pichia pastoris Fed-Batch Fermentation

This protocol is adapted for a typical methanol-inducible expression system in P. pastoris.

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant P. pastoris strain into 10 mL of BMGY medium (Buffered Glycerol-complex Medium).

    • Incubate at 30°C with shaking at 250 rpm for 24-48 hours until the culture is dense.

    • Use this culture to inoculate a larger volume of BMGY for the seed fermenter or directly into the main bioreactor.[4]

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with Basal Salts Medium containing glycerol as the carbon source.

    • Inoculate with the seed culture to a starting OD600 of approximately 0.1.

    • Run the batch phase at 30°C, pH 5.0, and maintain dissolved oxygen (DO) above 30% by controlling agitation and aeration.[4]

    • The batch phase continues until the initial glycerol is depleted, indicated by a sharp increase in DO.

  • Glycerol Fed-Batch Phase:

    • Start a fed-batch of a glycerol feeding solution to further increase biomass.

    • Maintain a constant, growth-limiting feed rate.

  • Methanol Induction Phase:

    • After the glycerol fed-batch phase, allow a brief starvation period (30-60 minutes) to ensure complete consumption of glycerol.

    • Begin the methanol fed-batch to induce protein expression. The feed rate should be gradually increased as the culture adapts to methanol metabolism.

    • Maintain the DO level above 30%. The temperature may be reduced to 25-28°C to improve protein folding and stability.

    • Continue the induction phase for 48-96 hours, taking samples periodically to monitor cell growth and protein expression.

  • Harvesting:

    • Centrifuge the culture to separate the cells from the supernatant containing the secreted protein.

    • Store the supernatant at -20°C or -80°C for subsequent analysis.

C. Protocol for Saccharomyces cerevisiae High-Density Fermentation

This protocol focuses on achieving high cell density for intracellular or secreted protein production.

  • Inoculum and Batch Phase:

    • Prepare an inoculum in a rich medium like YPD (Yeast Extract Peptone Dextrose).[17]

    • Start a batch culture in a defined medium with a non-repressing carbon source like glycerol or a low concentration of glucose.[11]

  • Fed-Batch Phase:

    • Once the initial carbon source is depleted, initiate a fed-batch of a concentrated glucose or glycerol solution.

    • The feeding strategy should be designed to avoid the Crabtree effect (ethanol production in the presence of excess glucose) by maintaining a low residual glucose concentration. This can be achieved using a feedback control strategy based on DO or ethanol concentration monitoring.[11]

  • Induction (if applicable):

    • If using an inducible promoter (e.g., GAL1/10), add the inducer (galactose) once a high cell density is reached.

  • Harvesting:

    • For secreted proteins, separate the supernatant by centrifugation.

    • For intracellular proteins, harvest the cells by centrifugation and proceed with cell lysis.

D. Protocol for Aspergillus niger and Trichoderma reesei Fed-Batch Fermentation

The fermentation of filamentous fungi requires special considerations due to their mycelial growth.

  • Inoculum and Batch Phase:

    • Prepare a spore suspension or a pre-culture from a mycelial stock.

    • Inoculate a defined medium in the bioreactor. The medium composition will depend on the specific protein being produced (e.g., cellulose for cellulase production in T. reesei).[9][18]

  • Fed-Batch Phase:

    • A fed-batch strategy is employed to maintain a low concentration of the carbon source to avoid catabolite repression and to sustain prolonged protein production.[19][20]

    • The morphology of the fungus (dispersed mycelia vs. pellets) needs to be controlled through agitation and medium composition, as it can significantly impact viscosity and mass transfer.[14]

  • Harvesting:

    • The mycelia are separated from the culture broth by filtration or centrifugation. The broth contains the secreted proteins.

Quantification of Secreted Protein

A. Bradford Protein Assay

The Bradford assay is a rapid and simple method for quantifying total protein concentration.[17][21]

  • Reagent Preparation: Prepare or purchase a commercial Bradford dye reagent. Prepare a series of protein standards using Bovine Serum Albumin (BSA) at concentrations ranging from 0.1 to 1.0 mg/mL.[3]

  • Sample Preparation: Dilute the culture supernatant to ensure the protein concentration falls within the linear range of the BSA standard curve.

  • Assay Procedure:

    • Add a small volume of the diluted sample or standard to a microplate well or a cuvette.

    • Add the Bradford reagent and mix.

    • Incubate at room temperature for 5-10 minutes.[3]

    • Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance of the BSA standards against their concentrations. Use the standard curve to determine the protein concentration in the unknown samples.

B. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting

These techniques are used to visualize the expressed protein and confirm its identity.

  • SDS-PAGE:

    • Mix the supernatant with SDS-PAGE sample buffer and heat to denature the proteins.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Stain the gel with Coomassie Brilliant Blue or a similar stain to visualize all proteins. The recombinant protein should appear as a distinct band at its expected molecular weight.

  • Western Blotting:

    • After SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the recombinant protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system. This will confirm the identity of the expressed protein.

Signaling Pathways and Cellular Machinery

The efficiency of protein secretion is governed by a complex network of cellular pathways. Understanding these pathways can help in designing strategies to improve protein production.

The General Eukaryotic Secretory Pathway

The journey of a secreted protein begins with its synthesis on ribosomes and translocation into the endoplasmic reticulum (ER). In the ER, the protein undergoes folding, disulfide bond formation, and N-linked glycosylation. Properly folded proteins are then transported to the Golgi apparatus for further processing and sorting before being secreted out of the cell.

Secretory_Pathway General Eukaryotic Secretory Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus Ribosome Ribosome Translocon Translocon (Sec61) Ribosome->Translocon Translocation Folding Protein Folding & PTMs (Chaperones, PDI) Translocon->Folding ERQC ER Quality Control Folding->ERQC ERAD ER-Associated Degradation (ERAD) ERQC->ERAD Misfolded COPII COPII Vesicle Budding ERQC->COPII Correctly Folded CisGolgi cis-Golgi COPII->CisGolgi Anterograde Transport CisGolgi->ERQC Retrograde Transport (COPI) MedialGolgi medial-Golgi CisGolgi->MedialGolgi TransGolgi trans-Golgi MedialGolgi->TransGolgi TGN Trans-Golgi Network (TGN) (Sorting) TransGolgi->TGN Secretion Secretion TGN->Secretion Secretory Vesicles

Caption: A simplified diagram of the general eukaryotic secretory pathway.

The Unfolded Protein Response (UPR)

When the folding capacity of the ER is overwhelmed by a high flux of proteins, misfolded proteins accumulate, triggering the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by upregulating chaperones and folding enzymes, expanding the ER, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[22] In filamentous fungi, a related response called Repression Under Secretion Stress (RESS) can downregulate the expression of some secreted proteins.

UPR_Pathway The Unfolded Protein Response (UPR) ER_Stress ER Stress (Accumulation of misfolded proteins) Ire1 Ire1 (ER transmembrane sensor) ER_Stress->Ire1 Activates Hac1_splicing HAC1 mRNA Splicing Ire1->Hac1_splicing Catalyzes Hac1_protein Hac1 Transcription Factor Hac1_splicing->Hac1_protein Leads to translation of UPR_genes UPR Target Gene Expression (Chaperones, Foldases, ERAD components) Hac1_protein->UPR_genes Upregulates Homeostasis Restoration of ER Homeostasis UPR_genes->Homeostasis Promotes

Caption: A simplified diagram of the Unfolded Protein Response (UPR) pathway.

Conclusion

The choice of a fungal expression system is a critical decision that depends on the specific protein of interest, the desired yield, and the available resources. Saccharomyces cerevisiae offers ease of use and a wealth of knowledge, making it suitable for initial studies and proteins that do not require complex post-translational modifications. Pichia pastoris is a robust system capable of producing high titers of properly folded and modified proteins. For achieving exceptionally high yields, particularly of enzymes, the filamentous fungi Aspergillus niger and Trichoderma reesei present powerful options, although they may require more extensive optimization for heterologous protein expression. By carefully considering the comparative data and methodologies presented in this guide, researchers can make an informed decision to maximize the biosynthetic efficiency of their protein production efforts.

References

Safety Operating Guide

Navigating the Disposal of Phaeosphaone D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Phaeosphaone D, a member of the epidithiodiketopiperazine (ETP) class of fungal metabolites, requires careful handling and disposal due to the potential for significant biological activity and unknown toxicity. The core principle is to treat this compound as a hazardous substance at all times.

Immediate Safety and Handling Protocols

Given the lack of specific toxicological data, a cautious approach is mandatory. Personnel handling this compound in any form (solid, in solution, or as waste) should adhere to the following personal protective equipment (PPE) standards:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear double-layered nitrile gloves.

  • Body Protection: A fully buttoned laboratory coat is essential.

  • Respiratory Protection: When handling the solid compound or preparing solutions where aerosols may be generated, a properly fitted respirator may be necessary. Consult with your institution's EHS for specific guidance.

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of this compound and associated contaminated materials must be managed through your institution's hazardous waste program.

  • Waste Segregation:

    • Solid Waste: Collect pure this compound, contaminated personal protective equipment (gloves, etc.), and any other solid materials that have come into contact with the compound in a dedicated, sealable plastic bag or container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in an approved sharps container.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • List all components of the waste, including solvents and their approximate concentrations.

    • Indicate the date accumulation started.

  • Temporary Storage:

    • Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from general traffic and incompatible materials.

  • Arrange for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

    • Provide them with all necessary information about the waste stream as per your institution's protocols.

Quantitative Disposal Data

No quantitative data regarding the specific disposal parameters for this compound were found in the available literature. For novel research chemicals, such data is typically not established.

ParameterValueSource
Recommended Incineration TemperatureData not available-
Chemical Inactivation MethodData not available-
Environmental Fate and Transport DataData not available-

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste Type (Solid, Liquid, Sharps) start->assess_waste solid_waste Collect in Labeled, Sealed Container assess_waste->solid_waste Solid liquid_waste Collect in Labeled, Leak-Proof Container assess_waste->liquid_waste Liquid sharps_waste Dispose in Approved Sharps Container assess_waste->sharps_waste Sharps label_waste Label as Hazardous Waste: 'this compound' + All Components solid_waste->label_waste liquid_waste->label_waste sharps_waste->label_waste store_waste Store in Secure Satellite Accumulation Area label_waste->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end_node End: Compliant Disposal contact_ehs->end_node

Caption: Logical workflow for the disposal of this compound.

By adhering to these general but stringent guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize consultation with your institution's safety professionals.

Essential Safety and Operational Protocols for Handling Phaeosphaone D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of Phaeosphaone D. The following procedures are based on best practices for handling structurally similar compounds, specifically p-terphenyl derivatives, to ensure a high degree of safety in the laboratory.

Personal Protective Equipment (PPE)

All personnel must wear the following PPE when handling this compound. This is the minimum required level of protection.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate protective gloves should be worn.[1][2] Inspect gloves before use and use proper removal technique.[2]
Body Protection Laboratory Coat or Impervious ClothingWear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse in areas with inadequate ventilation or when dust formation is likely.[1][3]
Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[2]

  • Minimize dust generation and accumulation.[1]

  • Wash hands thoroughly after handling the compound.[4]

  • Remove and wash contaminated clothing before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to prevent contamination.[1][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[3][4]

Emergency Procedures

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Seek immediate medical attention.[1]

Skin Contact:

  • Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][4]

  • Seek medical attention.[1]

Inhalation:

  • Remove the individual from the exposure area to fresh air immediately.[1]

  • If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1]

  • Seek immediate medical attention.[1]

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious and alert, give 2-4 cupfuls of milk or water.[1]

  • Never give anything by mouth to an unconscious person.[1][2]

  • Seek immediate medical attention.[1]

Spill and Disposal Plan

Spill Response:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 1.

  • Prevent the generation of dust. Moisten with water to reduce airborne dust if appropriate.[4]

  • Carefully sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[1][2]

  • Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • The compound should be disposed of in a suitable, closed container.[2]

  • Do not allow the product to enter drains, as it may be toxic to aquatic life.[2]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard operational workflow for handling this compound, incorporating essential safety checkpoints.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response a Conduct Risk Assessment b Don Personal Protective Equipment (PPE) a->b c Weighing and Preparation of Solutions (in ventilated enclosure) b->c d Perform Experiment c->d i Spill c->i j Personal Exposure (Eye, Skin, Inhalation) c->j e Decontaminate Work Area d->e d->i d->j f Doff Personal Protective Equipment (PPE) e->f g Dispose of Waste (in sealed, labeled container) f->g h Wash Hands Thoroughly g->h k Follow Emergency Procedures i->k j->k

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.